Ethyl 2-(4-methoxyphenoxy)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZDCOECRLWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286492 | |
| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18598-23-7 | |
| Record name | 18598-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl 2-(4-methoxyphenoxy)acetate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-methoxyphenoxy)acetate
Introduction
This compound, a member of the phenoxyacetate ester family, serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an ether linkage and an ester functional group, imparts a unique combination of reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. This compound is systematically named as the ethyl ester of 2-(4-methoxyphenoxy)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 18598-23-7 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OC | [1] |
| InChI Key | KRWZDCOECRLWJL-UHFFFAOYSA-N | [1] |
Molecular Structure: The molecule consists of a central phenoxyacetic acid scaffold. The hydroxyl group of the carboxylic acid is esterified with ethanol, while a methoxy group is substituted at the para-position (position 4) of the phenyl ring.
Physical and Chemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.
Table of Physicochemical Properties:
| Property | Value | Notes | Source |
| Appearance | Data not available; likely a liquid or low-melting solid at room temperature. | Esters of similar molecular weight are often liquids.[2] | |
| Exact Mass | 210.08920892 Da | Computed value for the most abundant isotopes. | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | The ester functional group and aromatic ring reduce aqueous solubility, while the overall structure is compatible with organic solvents like acetone and ethanol.[3] | |
| XLogP3-AA | 1.9 | An estimated value indicating moderate lipophilicity. | [1] |
Synthesis and Reactivity
Synthetic Pathway: Williamson Ether Synthesis
This compound is efficiently synthesized via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This specific application involves the reaction of 4-methoxyphenol with an ethyl haloacetate.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic hydroxyl group of 4-methoxyphenol is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.
Causality in Experimental Design:
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to hydrolyze the ester group on the alkylating agent.
-
Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[4]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for phenoxyacetate synthesis.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.
-
Addition of Alkylating Agent: Stir the mixture and add ethyl chloroacetate (1.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure ester.
Chemical Reactivity
The primary site of reactivity is the ester functional group.
-
Hydrolysis: The ester can be hydrolyzed under either acidic or basic (saponification) conditions to yield 2-(4-methoxyphenoxy)acetic acid and ethanol. Basic hydrolysis is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic methods is employed.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure elucidation.
Table of Expected Spectroscopic Data:
| Technique | Key Features |
| ¹H NMR | - Triplet and quartet signals for the ethyl group (-OCH₂CH₃).- Singlet for the methoxy group protons (-OCH₃).- Singlet for the methylene protons (-OCH₂CO-).- AA'BB' system (two doublets) for the para-substituted benzene ring protons. |
| ¹³C NMR | - Signals for the ethyl and methoxy carbons.- Signal for the methylene carbon adjacent to the ether oxygen.- Four distinct signals for the aromatic carbons (due to symmetry).- Signal for the carbonyl carbon of the ester group (typically ~170 ppm). |
| IR Spectroscopy | - Strong C=O stretch for the ester group (~1750 cm⁻¹).- C-O stretching bands for the ether and ester linkages (~1250-1050 cm⁻¹).- Aromatic C=C stretching bands (~1600-1450 cm⁻¹). |
| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) at m/z = 210.[6]- Characteristic fragmentation pattern including loss of the ethoxy group (-OC₂H₅) or the entire ester side chain. |
Analytical Workflow
The protocol below outlines a standard procedure for confirming the purity and identity of the final product.
Caption: Analytical workflow for product validation.
Experimental Protocol: Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small sample of the purified product in a suitable volatile solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The GC will separate the product from any residual solvents or impurities. The retention time is a characteristic property.
-
The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and its fragments, which should be compared against the expected values.[6] A single major peak in the chromatogram indicates high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm that they match the expected structure of this compound.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).
-
Identify the key functional group frequencies (C=O ester stretch, C-O ether/ester stretches) and confirm they are present in the expected regions.[1]
-
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not widely available, standard laboratory precautions for handling organic esters and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]
References
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, this compound. [Link]
-
SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester. Wiley-VCH GmbH. [Link]
-
El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5749. [Link]
-
Scribd. Ester Solubility and Preparation Lab Report. [Link]
-
YesWeLab. Ester Dosage in the Laboratory. (2024). [Link]
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- 1. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]
- 3. scribd.com [scribd.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of Ethyl 2-(4-methoxyphenoxy)acetate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-methoxyphenoxy)acetate (CAS No: 18598-23-7), a compound of interest in synthetic chemistry and drug discovery.[1] Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between the molecular structure and its spectral output.
Molecular Overview
This compound possesses a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1] Its structure, comprising a para-substituted aromatic ring, an ether linkage, and an ethyl ester group, gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 2H | Ar-H (ortho to -O) |
| ~6.80 | d | 2H | Ar-H (meta to -O) |
| ~4.55 | s | 2H | O-CH₂-C=O |
| ~4.20 | q | 2H | O-CH₂-CH₃ |
| ~3.75 | s | 3H | O-CH₃ |
| ~1.25 | t | 3H | O-CH₂-CH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The aromatic protons may appear as a complex multiplet.
Interpretation and Causality:
The downfield region of the spectrum is characterized by the signals from the aromatic protons. The para-substitution pattern of the benzene ring results in two sets of chemically equivalent protons, which typically appear as doublets. The singlet at approximately 4.55 ppm is characteristic of the methylene protons adjacent to the carbonyl group and the phenoxy oxygen, showing no coupling with neighboring protons. The ethyl group gives rise to a quartet and a triplet, a classic ethyl pattern, due to the coupling between the methylene and methyl protons. The sharp singlet at around 3.75 ppm corresponds to the three protons of the methoxy group.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (Ester) |
| ~154.0 | Ar-C (para to -OCH₃) |
| ~152.0 | Ar-C (ipso to -OCH₂) |
| ~115.5 | Ar-CH (ortho to -OCH₂) |
| ~114.5 | Ar-CH (meta to -OCH₂) |
| ~65.0 | O-CH₂-C=O |
| ~61.0 | O-CH₂-CH₃ |
| ~55.5 | O-CH₃ |
| ~14.0 | O-CH₂-CH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.
Interpretation and Causality:
The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 169.0 ppm. The aromatic carbons show distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to the ether oxygen is deshielded, while the methoxy-substituted carbon is also found at a lower field. The aliphatic carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1510 | Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1040 | Strong | C-O stretch (alkyl ether & ester) |
Note: The wavenumbers are approximate.
Interpretation and Causality:
The most prominent peak in the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1510 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ and 1040 cm⁻¹, are indicative of the C-O stretching vibrations of the aryl ether and the ester linkages, respectively. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 210 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [M - C₄H₅O₂]⁺ |
| 124 | High | [M - C₄H₆O₃]⁺ |
| 109 | Moderate | [M - C₅H₇O₃]⁺ |
Note: The fragmentation pattern is predicted based on typical fragmentation of similar compounds. The relative intensities can vary depending on the ionization method and instrument conditions.
Interpretation and Causality:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z of 210, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for phenoxyacetates include cleavage of the ester group and the ether linkage. The base peak is often a result of a stable fragment. For instance, the loss of the ethyl acetate moiety or parts of it can lead to prominent fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first injected into a gas chromatograph to separate it from any impurities.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or a similar detector records the abundance of each ion.
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak and the major fragment ions are identified and analyzed.
-
Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for purity assessment. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this and structurally related compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, this compound. Retrieved from [Link].
-
SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester. In SpectraBase. Retrieved from [Link].
-
Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097. [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-(4-methoxyphenoxy)acetate
Foreword: Unveiling the Therapeutic Promise of a Phenoxyacetate Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of scaffolds, phenoxyacetic acid derivatives have consistently emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-explored member of this family: Ethyl 2-(4-methoxyphenoxy)acetate. While direct and extensive research on this particular molecule is nascent, its structural features, shared with other biologically active phenoxyacetates, provide a strong rationale for investigating its potential as a modulator of key physiological and pathological processes.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational framework to inspire and direct the scientific inquiry into the biological activities of this compound. We will delve into its physicochemical properties, extrapolate its potential biological effects based on the broader class of phenoxyacetic acid derivatives, and, most critically, provide detailed, field-proven experimental methodologies to rigorously test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to yield robust and reproducible data.
Physicochemical Properties and Synthesis Outline
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its pharmacological evaluation. This compound is an ester derivative of phenoxyacetic acid, a structural motif present in numerous therapeutic agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 18598-23-7 | [3] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and ethyl acetate | - |
The synthesis of this compound can be readily achieved through standard esterification and etherification reactions. A common synthetic route involves the Williamson ether synthesis, where 4-methoxyphenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.[4][5][6]
Potential Biological Activities: A Hypothesis-Driven Approach
Based on the extensive literature on phenoxyacetic acid derivatives, we can hypothesize several key biological activities for this compound.[1][7] This section will explore these potential activities and outline the experimental strategies to validate them.
Anti-inflammatory Activity
Rationale: Inflammation is a critical component of numerous diseases. Phenoxyacetic acid derivatives have been reported to possess significant anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[8] The structurally related compound 2-methoxy-4-vinylphenol has also been shown to exert anti-inflammatory effects by suppressing NF-κB and MAPK activation.[9]
Proposed Mechanism of Action: The anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory enzymes like COX-2 and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.
Experimental Validation:
-
In Vitro COX-1 and COX-2 Inhibition Assays: To determine the direct inhibitory effect on cyclooxygenase enzymes.
-
Lipopolysaccharide (LPS)-induced Inflammation in Macrophages (e.g., RAW 264.7 cells): To assess the compound's ability to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Western Blot Analysis: To investigate the effect on the expression of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Antioxidant Activity
Rationale: Oxidative stress is implicated in the pathogenesis of many chronic diseases. Phenoxyacetamide derivatives have been noted for their antioxidant properties.[10] The presence of the methoxy group on the phenyl ring may contribute to the compound's ability to scavenge free radicals.
Proposed Mechanism of Action: this compound may exert antioxidant effects by directly scavenging free radicals or by upregulating endogenous antioxidant enzymes.
Experimental Validation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid assay to assess free radical scavenging ability.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common assay to confirm antioxidant capacity.
-
Cellular Antioxidant Activity (CAA) Assay: To evaluate the antioxidant potential within a cellular environment.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Diagram: Antioxidant Activity Workflow
Caption: Workflow for DPPH radical scavenging assay.
Antimicrobial Activity
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenoxyacetic acid derivatives have demonstrated activity against a range of bacteria and fungi.[1][7]
Proposed Mechanism of Action: The antimicrobial activity could stem from the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.
Experimental Validation:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To ascertain whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
-
Time-Kill Kinetic Assays: To study the rate at which the compound kills the microbes.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
This compound stands as a promising candidate for pharmacological investigation. Its structural kinship with a well-established class of bioactive compounds provides a strong foundation for exploring its potential anti-inflammatory, antioxidant, and antimicrobial properties. The experimental frameworks detailed in this guide offer a systematic and robust approach to elucidating the therapeutic potential of this molecule.
Future research should not only focus on confirming these activities but also on delving deeper into the mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, could further optimize the potency and selectivity of this chemical scaffold. Ultimately, a comprehensive understanding of the biological profile of this compound will be pivotal in determining its trajectory as a potential lead compound in drug discovery.
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- Shaheen, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central.
- (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.
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- (n.d.). This compound | C11H14O4. PubChem.
- El-Gamal, M. I., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Suryanti, V., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate.
- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed.
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate, a valuable intermediate in pharmaceutical and materials science. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering field-proven insights into optimizing this common yet nuanced transformation. The core of this synthesis lies in the venerable Williamson ether synthesis, a powerful tool for forging carbon-oxygen bonds.
The Strategic Approach: Williamson Ether Synthesis
The formation of this compound from 4-methoxyphenol and an ethyl haloacetate is a classic application of the Williamson ether synthesis.[1] This reaction, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers in both laboratory and industrial settings.[1][2] The strategy is predicated on a two-step sequence occurring in a single pot, which leverages the nucleophilicity of a deprotonated phenol to displace a halide.
The overall transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism is crucial to understanding the selection of reagents and conditions for a successful synthesis.
Mechanistic Breakdown
The reaction can be dissected into two fundamental events:
-
Deprotonation: The acidic proton of the hydroxyl group on 4-methoxyphenol is abstracted by a base. This generates a potent nucleophile, the 4-methoxyphenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so overwhelmingly strong as to promote unwanted side reactions.
-
Nucleophilic Attack: The newly formed 4-methoxyphenoxide anion attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). In a concerted motion, the phenoxide forms a new C-O bond while the halide leaving group is ejected, yielding the target ether.[3][4]
The SN2 nature of the second step dictates that the alkylating agent should be sterically unhindered, making primary alkyl halides the ideal substrates to avoid competing elimination reactions.[5]
Caption: Reaction mechanism for the synthesis of this compound.
A Validated Experimental Protocol
This protocol is a robust, generalized procedure derived from common laboratory practices.[6] Researchers should adapt it based on the specific scale and available equipment.
Materials & Equipment
-
Reagents: 4-methoxyphenol, Ethyl chloroacetate, Potassium carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Dichloromethane, Water, Brine.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol. Follow this with the addition of anhydrous potassium carbonate (K₂CO₃, approx. 2.0 eq.). Stir the resulting suspension.
-
Alkylating Agent Addition: Add ethyl chloroacetate (1.1-1.5 eq.) to the stirring suspension at room temperature.[6]
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-100°C for 1-8 hours.[2] Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the mixture with ethyl acetate or dichloromethane (3x volumes).[7]
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[8][9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a mixture of n-hexane and ethyl acetate as the eluent, to yield the pure this compound.[7][10]
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An In-depth Technical Guide to Ethyl 2-(4-methoxyphenoxy)acetate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This guide provides a comprehensive overview of its chemical identity, molecular structure, a detailed synthesis protocol based on the Williamson ether synthesis, and an exploration of its current and potential applications in research and drug development. The phenoxyacetic acid scaffold is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities.[1][2][3]
Chemical Identity and Molecular Structure
A clear identification of a chemical compound is fundamental for any scientific investigation. This section provides the key identifiers and a detailed description of the molecular structure of this compound.
Key Identifiers
| Identifier | Value |
| CAS Number | 18598-23-7[4] |
| Molecular Formula | C₁₁H₁₄O₄[4] |
| Molecular Weight | 210.23 g/mol [5] |
| IUPAC Name | This compound[5] |
| InChI | InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3[5] |
| InChIKey | KRWZDCOECRLWJL-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)OC[5] |
Molecular Structure
The molecular structure of this compound consists of a central phenoxyacetic acid core. A methoxy group is substituted at the para-position (position 4) of the benzene ring, and the carboxylic acid group is esterified with an ethyl group.
Caption: 2D Molecular Structure of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide. In this case, 4-methoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[6]
Materials:
-
4-Methoxyphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent) and dry acetone.
-
Addition of Base: To the stirring solution, add anhydrous potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1 equivalent) to the mixture. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the ester, and signals in the aromatic region for the benzene ring protons.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon, and the aromatic carbons.
Applications in Research and Drug Development
The phenoxyacetic acid scaffold is a privileged structure in both agrochemicals and pharmaceuticals.[1][2][3]
Herbicidal Activity
Many phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides.[7] They act as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds.[1][7] While the specific herbicidal activity of this compound is not extensively documented, its structural similarity to known herbicides suggests potential activity in this area.
Potential in Drug Discovery
The phenoxyacetic acid moiety is present in several approved drugs with diverse therapeutic applications, including anti-inflammatory, antihypertensive, and antihistaminic agents.[3]
-
Free Fatty Acid Receptor 1 (FFA1) Agonists: Recent research has identified phenoxyacetic acid derivatives as promising agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[8] Agonism of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. The structural features of this compound make it a candidate for investigation in this therapeutic area.
-
Building Block for Novel Therapeutics: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of derivatives for biological screening. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, involves a similar core structure.[6]
Conclusion
This compound is a readily accessible compound with a well-defined structure and a straightforward synthetic route. While its direct biological applications are still under-explored, its structural relationship to known bioactive molecules, particularly in the fields of agrochemicals and metabolic diseases, makes it a compound of significant interest for further research and development. Its utility as a chemical building block further enhances its value to the scientific community.
References
- BenchChem. (2025). Biological activity of phenoxyacetic acid derivatives.
- JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Annu, et al. (2024).
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MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
- PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7197-7208.
- Sung, J. (n.d.). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)
- AWS. (n.d.).
- Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
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PubChem. (n.d.). This compound. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Williamson Ether Synthesis. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NMR Chemical Shifts. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
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- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum.
- CP Lab Safety. (n.d.). Ethyl 2-(4-methoxyphenoxy)
- Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- SIELC Technologies. (2018, May 16). Ethyl (2-methoxyphenoxy)
- gsrs. (n.d.). ETHYL (2-METHOXYPHENOXY)
- PubChem. (n.d.). Ethyl (2-methoxyphenoxy)
- precisionFDA. (n.d.). ETHYL (2-METHOXYPHENOXY)
- Li, J. (2022, April 12). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates.
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Solubility of Ethyl 2-(4-methoxyphenoxy)acetate in common laboratory solvents.
An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-methoxyphenoxy)acetate in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of solubility, present methodologies for its experimental determination, and detail analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.
Introduction: The Significance of Solubility Profiling
This compound (CAS No. 18598-23-7) is an organic ester with a molecular structure that suggests a nuanced solubility profile across different solvent classes.[1] A thorough understanding of its behavior in various solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. In drug development, solubility is a critical physical property that directly impacts a drug's bioavailability and therapeutic efficacy.[2] This guide moves beyond simple data reporting to explain the causality behind solubility phenomena and to equip the researcher with robust, self-validating experimental protocols.
Physicochemical Properties
A foundational understanding begins with the compound's basic properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18598-23-7 | PubChem[1] |
The Theoretical Framework: "Like Dissolves Like" Quantified
The age-old principle of "like dissolves like" provides a qualitative starting point for solubility prediction. However, a more rigorous, quantitative approach is offered by the Hansen Solubility Parameters (HSP) . Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:[3]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule is assigned three Hansen parameters (δD, δP, δH), which can be treated as coordinates in a three-dimensional "Hansen space".[3] The principle is simple: the closer two molecules are in this space, the more likely they are to be soluble in one another.[3] The distance (Ra) between a solute and a solvent in Hansen space is a powerful predictor of solubility.
While the specific HSP values for this compound are not publicly available and would need to be determined experimentally, we can utilize the known HSP of common solvents to make informed predictions. A smaller Hansen distance (Ra) suggests higher solubility.
Hansen Solubility Parameters of Common Laboratory Solvents
The following table provides HSP values for a selection of solvents, categorized by their polarity. These values are essential for rationally selecting solvents for solubility trials.
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
Source: Data compiled from various sources including Hansen Solubility Parameters: A User's Handbook and public databases.[4][5][6]
Visualizing Solubility: The Hansen Sphere
The concept of the Hansen solubility sphere provides a visual model for predicting solubility. A solute's HSP defines the center of a sphere with a given interaction radius (R₀). Solvents with HSP coordinates falling inside this sphere are predicted to be good solvents, while those outside are poor solvents.
Caption: The Hansen solubility sphere illustrates that solvents within a certain distance (Ra) of the solute are likely to be effective.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
While theoretical predictions are valuable for screening, experimental determination is the gold standard. The shake-flask method, established by Higuchi and Connors, is the most reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7]
Principle of the Method
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the solute in the solution is constant and the solution is saturated. The concentration of the supernatant is then measured to determine the solubility.[8][9]
Step-by-Step Protocol
-
Preparation: Add an excess of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of a different test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials tightly. Place them in a shaker bath or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis or a solvent in which the analyte is highly soluble for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, to determine the concentration.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
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A Senior Application Scientist's Guide to the Initial Toxicity Screening of Phenoxyacetate Derivatives
Introduction: The Imperative for Early Toxicity Assessment
Phenoxyacetate derivatives represent a versatile class of chemical compounds with applications ranging from pharmaceuticals to herbicides.[1] Their biological activity, however, necessitates a rigorous and early assessment of their toxicological profile to ensure human and environmental safety.[2] Delaying toxicity testing leads to significant financial and ethical costs, as compound attrition rates in later stages of development are exceedingly high, with toxicity being a primary cause of failure.[3]
This guide provides a tiered, in-depth framework for the initial in vitro toxicity screening of novel phenoxyacetate derivatives. The strategy is built on a foundation of core assays designed to identify general cytotoxicity, genotoxicity, and potential organ-specific liabilities at the earliest stages of development. By front-loading these critical safety assessments, research efforts can be focused on candidates with the most promising safety profiles, aligning with the principles of efficient and responsible drug discovery and chemical development.
Tier 1: Foundational Cytotoxicity Profiling
The first and most fundamental question is whether a compound exhibits broad, nonspecific toxicity to living cells. Answering this requires assessing two distinct aspects of cytotoxicity: metabolic viability and cell membrane integrity. Employing assays that measure these different endpoints provides a more robust and mechanistically informative primary screen.
Scientific Rationale
A compound can induce cell death through various mechanisms. An assay measuring mitochondrial function, like the MTT assay, might miss toxicity that primarily targets the cell membrane. Conversely, a membrane integrity assay like the LDH assay might be less sensitive to compounds that induce metabolic shutdown without immediate membrane rupture.[4] Running these in parallel ensures a wider net is cast to catch cytotoxic liabilities.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for parallel cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Viability
This assay quantifies the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined optimal density and allow cells to adhere for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the phenoxyacetate derivative. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).[4]
-
Incubation: Incubate the plate for a standard exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.[4]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Protocol 2: LDH Assay for Membrane Integrity
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[5][6]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.
-
Controls: It is critical to include three types of controls:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% cytotoxicity.[6]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[5]
-
Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[4]
-
Measurement: Measure the absorbance at approximately 490 nm.
-
Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.
Data Presentation
Summarize the results in a table to allow for clear comparison between compounds and assays.
| Compound ID | Phenoxyacetate Derivative | MTT IC50 (µM) | LDH EC50 (µM) |
| PPA-001 | 2-(4-chlorophenoxy)acetic acid | 75.2 | > 200 |
| PPA-002 | 2-phenoxypropanoic acid | 15.8 | 25.4 |
| PPA-003 | 2-(2,4-dichlorophenoxy)propanoic acid | 5.3 | 8.1 |
Tier 2: Genotoxicity Assessment
Compounds that are not overtly cytotoxic may still pose a significant risk if they damage genetic material. A standard in vitro genotoxicity battery aims to detect both gene mutations and chromosomal damage.[7][8] The combination of the Ames test and the in vitro micronucleus assay provides a comprehensive screen for these endpoints.[9]
Scientific Rationale
The Ames test is a bacterial reverse mutation assay that detects point mutations (base-pair substitutions and frameshifts) caused by a chemical.[9] However, it cannot detect larger-scale chromosomal damage. The in vitro micronucleus assay fills this gap by identifying agents that cause structural chromosomal aberrations (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[9][10] Performing both is essential for a complete genotoxicity profile.[9]
Caption: Logic diagram for the tiered genotoxicity assessment.
Protocol 3: Bacterial Reverse Mutation (Ames) Test
This test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9] The assay measures the ability of the test compound to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.
High-Level Methodology (per OECD Test Guideline 471):
-
Strain Selection: Use a minimum of five validated bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[8]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Exposure: The test compound is combined with the bacterial culture (and S9 mix, if applicable) and plated on minimal agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.
Protocol 4: In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]
High-Level Methodology (per OECD Test Guideline 487):
-
Cell System: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.
-
Exposure: Treat the cells with the phenoxyacetate derivative for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (~1.5-2.0 normal cell cycles) without S9.
-
Cytokinesis Block: Often, a cytokinesis inhibitor like cytochalasin B is added to accumulate cells that have completed one mitosis, allowing for easier identification of micronuclei in binucleated cells.
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Analysis: The frequency of micronucleated cells is scored via microscopy or automated imaging. A significant, dose-dependent increase in micronucleated cells indicates a positive result for clastogenicity or aneugenicity.
Tier 3: Preliminary Organ-Specific Toxicity (Hepatotoxicity)
Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[11] Therefore, an early screen for potential hepatotoxicity is a prudent step. The human hepatoma cell line HepG2 is a widely used and accepted model for initial in vitro hepatotoxicity screening.[11][12]
Scientific Rationale
While HepG2 cells have lower metabolic activity compared to primary human hepatocytes, they provide a reproducible and scalable human-derived cell model.[13][14] They are valuable for identifying compounds that are directly hepatotoxic or whose toxic metabolites can be formed by the baseline enzymatic machinery present in the cells.[11][15]
Methodology:
-
Model System: Culture HepG2 cells in 96-well plates.
-
Combined Endpoint Assay: Expose cells to a range of concentrations of the phenoxyacetate derivative for 24-72 hours.
-
Multiplexed Analysis:
-
Cytotoxicity: Perform the MTT or LDH assay as described in Tier 1 to determine the compound's direct toxicity to liver cells.[12]
-
Hepatocyte Function (Optional): Measure a liver-specific marker. For example, an ELISA for albumin in the culture supernatant can assess effects on protein synthesis, a key hepatic function.
-
High-Content Screening (HCS): For a more detailed analysis, HCS can be employed to simultaneously measure multiple parameters like nuclear size, mitochondrial membrane potential, and oxidative stress, providing a multiparametric profile of hepatotoxicity.[11][16]
-
-
Data Interpretation: A compound is flagged as a potential hepatotoxin if it shows cytotoxicity at significantly lower concentrations in HepG2 cells compared to other cell lines, or if it disrupts specific hepatic functions.
Summary and Decision-Making Framework
The data generated from this tiered screening approach provides a foundational toxicity profile for each phenoxyacetate derivative, enabling a data-driven decision-making process.
Caption: Decision tree for early toxicity screening.
-
High Cytotoxicity (Tier 1): Compounds with potent, nonspecific cytotoxicity (e.g., IC50 < 1-10 µM) are generally poor candidates and should be considered for termination or significant structural modification.
-
Genotoxicity (Tier 2): A positive finding in either the Ames or micronucleus assay is a major red flag. Genotoxic compounds are typically terminated unless the intended application justifies the risk (e.g., certain life-threatening oncology indications).
-
Hepatotoxicity (Tier 3): Evidence of liver-specific toxicity warrants caution. The risk must be weighed against the compound's intended potency and therapeutic index.
By systematically applying this framework, research and development teams can de-risk their pipelines, ensuring that only the safest and most promising phenoxyacetate derivatives advance toward further preclinical and clinical evaluation.
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Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]
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Literature review of the biological significance of the phenoxyacetate scaffold.
An In-Depth Technical Guide to the Biological Significance of the Phenoxyacetate Scaffold
Authored by Gemini, Senior Application Scientist
Foreword: The Unassuming Power of a Core Scaffold
In the landscape of medicinal chemistry and agrochemistry, certain molecular frameworks appear with remarkable frequency, acting as privileged structures upon which a vast diversity of bioactive compounds are built. The phenoxyacetate scaffold, a simple ether linkage of a phenyl ring to an acetic acid moiety, is a quintessential example of such a versatile core. Its structural simplicity belies a profound capacity for biological interaction, a trait that has been exploited for over eighty years to develop everything from revolutionary herbicides to life-saving pharmaceuticals. This guide provides an in-depth exploration of the phenoxyacetate scaffold, moving beyond a mere catalog of its applications to dissect the underlying chemical principles and biological mechanisms that establish its significance. We will examine the causality behind its diverse roles, from mimicking plant hormones to activating human nuclear receptors, and provide field-proven methodologies for its synthesis and evaluation.
The Phenoxyacetate Scaffold: A Structural and Historical Overview
The phenoxyacetate core is defined by a phenyl group linked via an ether oxygen to an acetic acid group (C₈H₈O₃).[1] This arrangement provides a unique combination of aromaticity, hydrophobicity (from the phenyl ring), and a polar, ionizable carboxylic acid function. This amphipathic nature is central to its ability to traverse biological membranes and interact with diverse protein targets.
The true genius of this scaffold lies in the synthetic accessibility and tunability of the phenyl ring. The ring can be substituted at various positions with different functional groups (halogens, alkyls, etc.), which dramatically alters the molecule's steric and electronic properties. This allows for fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.
Historically, the journey of phenoxyacetates began in the 1940s with the discovery of their potent effects on plant growth. This led to the development of the first selective broadleaf herbicides, such as 2,4-D and MCPA, which revolutionized agriculture.[2] Later, in a completely different therapeutic arena, modifications of the scaffold, specifically creating phenoxyisobutyric acid, gave rise to the fibrate class of hypolipidemic drugs, used to manage cholesterol and triglyceride disorders.[3] Today, the scaffold continues to be a focal point of research in oncology, infectious diseases, and neurology.[1][4]
Caption: The core phenoxyacetate scaffold indicating sites for chemical modification.
Major Biological Activities and Mechanisms of Action
The phenoxyacetate scaffold's versatility is best understood by examining its distinct roles across different biological systems.
Herbicidal Activity: The Auxin Mimics
The first and perhaps most commercially significant application of phenoxyacetates is in agriculture. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) are selective herbicides that target broadleaf weeds while leaving monocot crops like corn and wheat relatively unharmed.[5][6]
Mechanism of Action
These herbicides function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2] They induce rapid, uncontrolled cell division and elongation in susceptible plants, leading to stem curling, leaf malformation, and ultimately, the death of the plant—a phenomenon often described as "growing to death".[2] The selectivity arises from differences in auxin transport, metabolism, and signaling pathways between dicot (broadleaf) and monocot plants. The molecular structure of these herbicides, particularly the placement of chlorine or methyl groups on the phenyl ring, is critical for their biological activity and toxicity.[5]
Caption: A typical workflow for the synthesis of phenoxyacetate derivatives.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the starting substituted phenol (1 equivalent) in an appropriate solvent (e.g., water or ethanol).
-
Deprotonation: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. [7][8]3. Nucleophilic Attack: While stirring and gently heating (e.g., 60-80 °C on a water bath), add chloroacetic acid or an ester like ethyl bromoacetate (1-1.2 equivalents) dropwise to the reaction mixture. [7][8]4. Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
-
Workup and Precipitation: Once the reaction is complete, cool the flask to room temperature. If an ester was used, it must first be hydrolyzed to the carboxylic acid using aqueous NaOH. [7]Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to Congo red or litmus paper. The phenoxyacetic acid product, being less soluble in acidic water, will precipitate out of the solution. [8]6. Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
To quantify the antimicrobial activity of a novel phenoxyacetate derivative, a Minimum Inhibitory Concentration (MIC) assay is performed. This protocol is based on the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test phenoxyacetate derivative in a solvent like dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired final concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, including a positive control well (containing only inoculum and medium) and a negative control well (containing only medium).
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours. [9]5. MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. [9]This can also be read quantitatively using a plate reader measuring absorbance at ~600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is commonly used to screen potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in their appropriate culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test phenoxyacetate derivative in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. [10]4. Formazan Solubilization: During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The biological activity of phenoxyacetate derivatives is often quantified by metrics like IC₅₀ (for enzyme inhibition or cytotoxicity) and MIC (for antimicrobial activity). The following tables summarize representative data from the literature.
Table 1: Anticancer and Anti-inflammatory Activity of Selected Phenoxyacetate Derivatives
| Compound Class | Target Cell Line / Enzyme | Activity Metric | Value (µM) | Reference |
| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | IC₅₀ | 1.43 | [10] |
| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | IC₅₀ | 6.52 | [10] |
| Pyridazine Hydrazide Appended | HepG2 (Liver Cancer) | IC₅₀ | 6.9 | [4][10] |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | IC₅₀ | 5.32 | [10] |
| Phenoxyacetic Acid Hydrazone (5f) | COX-2 Enzyme | IC₅₀ | 0.06 | [7] |
| Phenoxyacetic Acid Hydrazone (7b) | COX-2 Enzyme | IC₅₀ | 0.08 | [7] |
| Celecoxib (Reference) | COX-2 Enzyme | IC₅₀ | 0.05 | [7] |
Table 2: Antidiabetic and Antimicrobial Activity of Selected Phenoxyacetate Derivatives
| Compound Class | Target / Organism | Activity Metric | Value | Reference |
| Phenoxyacetic Acid Derivative (18b) | FFA1 Receptor | EC₅₀ | 62.3 nM | [11] |
| Phenoxyacetic Acid Derivative (16) | FFA1 Receptor | EC₅₀ | 43.6 nM | [12] |
| Phenoxyacetate Schiff Base (4r) | α-glucosidase | IC₅₀ | 5.44 µM | [13] |
| Phenoxyacetate Schiff Base (4p) | α-glucosidase | IC₅₀ | 5.80 µM | [13] |
| Acarbose (Reference) | α-glucosidase | IC₅₀ | 8.36 µM | [13] |
| 2-(4-(3-(2-bromophenyl)...)phenoxy)acetic acid | M. smegmatis | MIC | 9.66 µL | [1] |
| Ciprofloxacin (Reference) | M. smegmatis | MIC | 6.67 µL | [1] |
Conclusion and Future Outlook
The phenoxyacetate scaffold is a testament to the power of core structures in chemical biology and drug development. From its origins as a plant growth regulator to its current applications in managing metabolic diseases and fighting cancer, its journey has been one of remarkable diversification. The ease of its synthesis and the ability to precisely modify its structure have cemented its status as a privileged scaffold.
Future research will likely focus on several key areas. In oncology, the development of derivatives that can overcome drug resistance or target novel pathways remains a high priority. [23][24]In infectious diseases, the challenge is to create phenoxyacetate-based agents that can combat resistant strains of bacteria and fungi. Furthermore, the exploration of this scaffold for neurological disorders is a rapidly growing field with significant potential. The continued application of computational docking, structure-activity relationship (SAR) studies, and innovative biological screening will undoubtedly unlock new therapeutic applications for this enduring and versatile chemical entity. [4][22]
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Li, J., et al. (2025). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity. [Link]
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The Methoxy Motif: A Technical Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenoxyacetates
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of methoxy-substituted phenoxyacetates. These compounds, analogs of widely used phenoxyacetic acid herbicides, present a compelling case study in the subtle interplay between molecular architecture and biological function. As synthetic auxins, their mechanism of action is tied to the disruption of hormonal homeostasis in target plant species. The introduction of a methoxy substituent to the phenoxy ring offers a powerful tool for modulating this activity. This guide will dissect the influence of the methoxy group's position and electronic effects on the herbicidal efficacy of these molecules. We will delve into the underlying principles of their auxin-like activity, detail robust experimental protocols for their synthesis and biological evaluation, and explore computational approaches to understanding their interaction with auxin receptors. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel agrochemicals and other biologically active molecules.
Introduction: The Phenoxyacetate Scaffold and the Significance of Methoxy Substitution
Phenoxyacetic acids represent a cornerstone in the history of chemical weed control. Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have been utilized for decades due to their selective herbicidal action against broadleaf weeds.[1] Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[1] This mode of action, targeting the auxin signaling pathway, makes them fascinating subjects for SAR studies.
The core structure of a phenoxyacetate consists of a phenyl ring linked to a carboxylic acid moiety via an ether bond. The biological activity of these molecules is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. While halogen and methyl substitutions are well-documented, the role of the methoxy group (-OCH₃) is a more nuanced area of study. The methoxy group is a particularly interesting substituent due to its dual electronic nature: it exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). The overall electronic influence on the aromatic ring is therefore highly dependent on its position (ortho, meta, or para) relative to the phenoxy ether linkage. This electronic modulation can significantly impact the molecule's interaction with its biological target, the auxin receptor complex.
This guide will systematically explore how the strategic placement of a methoxy group on the phenoxyacetate scaffold can fine-tune its biological activity, offering insights for the rational design of new herbicidal agents.
The Auxin Signaling Pathway: The Molecular Target of Phenoxyacetates
To comprehend the SAR of methoxy-substituted phenoxyacetates, a foundational understanding of their mechanism of action is essential. These compounds function as synthetic auxins, hijacking the plant's natural auxin signaling pathway.
The TIR1/AFB Receptor Complex
The primary receptors for auxin are a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs).[2][3][4] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. In the presence of auxin, the TIR1/AFB protein, the auxin molecule, and an Aux/IAA transcriptional repressor protein form a ternary complex. This binding event acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately leading to the physiological effects associated with auxin, such as cell elongation and division.
The Role of Molecular Interactions in Binding
The binding of a phenoxyacetate to the TIR1/AFB receptor is a highly specific interaction governed by a network of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The carboxylic acid moiety of the phenoxyacetate is crucial for anchoring the molecule within the binding pocket of the TIR1 protein. The aromatic ring and its substituents then engage in further interactions that determine the binding affinity and, consequently, the biological activity.
The following diagram illustrates the core components of the auxin signaling pathway targeted by phenoxyacetate herbicides.
Caption: The auxin signaling pathway and the mechanism of action of methoxy-substituted phenoxyacetates.
Structure-Activity Relationship of Methoxy-Substituted Phenoxyacetates
The introduction of a methoxy group onto the phenoxy ring can significantly alter the herbicidal activity of phenoxyacetates. The position of the methoxy group (ortho, meta, or para) is a critical determinant of its electronic influence and, consequently, its biological effect.
Electronic Effects of the Methoxy Group
-
Ortho- and Para-Substitution: In the ortho and para positions, the methoxy group's strong electron-donating resonance effect (+M) dominates its weaker electron-withdrawing inductive effect (-I). This results in an overall increase in electron density in the aromatic ring, particularly at the ortho and para positions. This increased electron density can influence the molecule's interaction with the hydrophobic pocket of the auxin receptor.
-
Meta-Substitution: At the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect (-I) is the primary electronic influence. This leads to a decrease in electron density in the aromatic ring compared to the unsubstituted parent compound.
These electronic differences are expected to translate into variations in binding affinity for the TIR1/AFB receptor and, therefore, different levels of herbicidal activity.
A Case Study: Herbicidal Activity of Guaiacoxyacetic Acid
In a study by Alves et al. (2021), guaiacoxyacetic acid exhibited significant phytotoxic effects on both lettuce (Lactuca sativa) and sorghum (Sorghum bicolor) seedlings at a concentration of 3 mmol L⁻¹.[1][5][6] The inhibitory effects are summarized in the table below.
| Test Species | Parameter | Concentration (mmol L⁻¹) | % Inhibition |
| Sorghum bicolor | Germination | 3 | 80.33 |
| Germination Speed Index | 3 | 88.90 | |
| Root Growth | 3 | 97.93 | |
| Aerial Part Growth | 3 | 100 | |
| Lactuca sativa | Germination | 3 | 100 |
| Germination Speed Index | 3 | 100 | |
| Root Growth | 3 | 100 | |
| Aerial Part Growth | 3 | 100 |
Table 1: Herbicidal activity of guaiacoxyacetic acid (ortho-methoxy-phenoxyacetic acid) on sorghum and lettuce seedlings. Data adapted from Alves et al. (2021).[1]
These results demonstrate the potent herbicidal activity of an ortho-methoxy-substituted phenoxyacetate. The study also noted that the toxic effect of eugenoxyacetic acid (derived from eugenol, which has methoxy and allyl substituents) was more pronounced in the dicot species (Lactuca sativa) than in the monocot (Sorghum bicolor), similar to the commercial herbicide 2,4-D.[1][5][6] This suggests that the selectivity of these compounds may also be influenced by the substitution pattern on the phenoxy ring.
Hypothetical Molecular Docking Insights
While specific molecular docking studies comparing the different methoxy isomers are not available, we can hypothesize the potential interactions based on the known structure of the TIR1 receptor. A novel computational method, "tomographic docking," suggests that the binding of auxins to the TIR1 receptor is a multi-step process, with selectivity being influenced by constraints encountered as the ligand moves into the binding pocket.[2][3][4]
The position of the methoxy group would likely influence the orientation of the phenoxyacetate within the binding pocket.
-
A para-methoxy group, being at the furthest point from the ether linkage, might extend into a more hydrophobic region of the pocket, potentially forming favorable van der Waals interactions.
-
An ortho-methoxy group, being closer to the ether linkage, could sterically influence the conformation of the acetic acid side chain, potentially affecting its interaction with key residues in the binding site.
-
A meta-methoxy group, with its primarily inductive electron-withdrawing effect, might alter the electrostatic potential of the aromatic ring, influencing its interaction with polar residues in the receptor.
The following diagram illustrates a hypothetical docking of a methoxy-substituted phenoxyacetate into the TIR1 auxin receptor binding pocket.
Caption: Hypothetical interaction of a methoxy-phenoxyacetate with key residues in the TIR1 auxin receptor binding pocket.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of methoxy-substituted phenoxyacetates.
Synthesis of Methoxy-Substituted Phenoxyacetic Acids
A general and reliable method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. The following is a representative protocol for the synthesis of 4-methoxyphenoxyacetic acid.
Protocol 4.1.1: Synthesis of 4-Methoxyphenoxyacetic Acid
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, dilute)
-
Ice bath
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Chloroacetate:
-
In a beaker, dissolve chloroacetic acid (0.04 mol) in 15 mL of deionized water with stirring in an ice bath.
-
Slowly add a 25% NaOH solution dropwise while monitoring the pH. Adjust the pH to 9-10 to form a solution of sodium chloroacetate.
-
-
Reaction Setup:
-
In a separate reaction flask equipped with a magnetic stirrer and reflux condenser, add NaOH (0.03 mol), 15 mL of deionized water, 5 mL of ethanol, and 4-methoxyphenol (0.04 mol).
-
Stir the mixture until the solids are dissolved.
-
-
Williamson Ether Synthesis:
-
Slowly add the prepared sodium chloroacetate solution to the reaction flask containing the 4-methoxyphenolate solution with continuous stirring.
-
After the addition is complete, continue stirring for 20 minutes at room temperature.
-
Heat the reaction mixture to 105 °C and maintain it at reflux for 5 hours.
-
-
Work-up and Purification:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 1-2 by the slow addition of dilute HCl. This will precipitate the 4-methoxyphenoxyacetic acid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with small portions of cold, dilute HCl to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-methoxyphenoxyacetic acid.
-
Dry the purified product under vacuum.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.
Herbicidal Activity Bioassay
The herbicidal activity of the synthesized methoxy-substituted phenoxyacetates can be evaluated using a variety of bioassays. A common and effective method is the root elongation inhibition assay using a model plant species such as Arabidopsis thaliana or lettuce (Lactuca sativa).
Protocol 4.2.1: Root Elongation Inhibition Assay
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, Lactuca sativa)
-
Petri dishes
-
Agar medium (e.g., Murashige and Skoog medium)
-
Synthesized methoxy-substituted phenoxyacetic acids
-
A known herbicide as a positive control (e.g., 2,4-D)
-
A solvent for the test compounds (e.g., DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Ruler or digital imaging system for root length measurement
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the synthesized compounds and the positive control in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of dilutions of the stock solutions in the agar medium to achieve the desired final test concentrations. Ensure the final solvent concentration is the same across all treatments and does not exceed a level that affects plant growth (typically <0.1%). Include a solvent-only control.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse several times with sterile water.
-
Aseptically place the sterilized seeds on the surface of the agar medium in the Petri dishes containing the different concentrations of the test compounds.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber with controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
-
Data Collection:
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each treatment. This can be done using a ruler or by capturing digital images and analyzing them with image analysis software.
-
-
Data Analysis:
-
Calculate the percent inhibition of root elongation for each concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root elongation).
-
The following workflow diagram summarizes the key steps in the synthesis and biological evaluation of methoxy-substituted phenoxyacetates.
Caption: A streamlined workflow for the synthesis and herbicidal evaluation of methoxy-substituted phenoxyacetates.
Conclusion and Future Directions
The exploration of the structure-activity relationship of methoxy-substituted phenoxyacetates reveals a compelling narrative of how subtle molecular modifications can lead to significant changes in biological activity. The electronic and steric properties of the methoxy group, dictated by its position on the phenoxy ring, play a crucial role in modulating the herbicidal efficacy of these synthetic auxins. While direct comparative data for the simple methoxy isomers remains an area for further investigation, the available evidence from related compounds strongly supports the hypothesis that the strategic placement of methoxy substituents is a viable strategy for the development of novel and potentially more selective herbicides.
Future research in this area should focus on the systematic synthesis and quantitative biological evaluation of a comprehensive series of mono-, di-, and tri-methoxy-substituted phenoxyacetates. Such studies would provide the much-needed quantitative data to build robust QSAR models. Furthermore, advanced computational studies, including molecular dynamics simulations of the ligand-receptor complexes, would offer a more dynamic and detailed understanding of the binding interactions and the role of the methoxy group in stabilizing the active conformation. The integration of these experimental and computational approaches will undoubtedly accelerate the discovery of new and more effective agrochemicals based on the versatile phenoxyacetate scaffold.
References
- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
- Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4).
- Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
Sources
- 1. scielo.br [scielo.br]
- 2. Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity | Semantic Scholar [semanticscholar.org]
- 5. Bioactivity and molecular properties of phenoxyacetic acids derived from eugenol and guaiacol compared to the herbicide 2,4-D [repositorio.ufla.br]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a widely utilized and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This robust reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[1][3][4] The reaction's broad scope and simplicity have cemented its importance in both academic laboratories and industrial-scale synthesis.[1] This guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate, a valuable intermediate in various chemical and pharmaceutical applications.
The synthesis of this compound is achieved through the reaction of 4-methoxyphenol with ethyl bromoacetate. This particular transformation exemplifies the Williamson ether synthesis, where the phenoxide generated from 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group.
Reaction Mechanism and Scientific Rationale
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] This concerted process involves the backside attack of the nucleophile (the 4-methoxyphenoxide ion) on the carbon atom bearing the leaving group (bromide in ethyl bromoacetate).[1]
Step 1: Deprotonation of 4-methoxyphenol
A base is required to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.[2][6] While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and offer advantages in terms of safety and ease of handling.[7][8] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[1][7]
Step 2: Nucleophilic Attack
The generated 4-methoxyphenoxide ion then attacks the primary alkyl halide, ethyl bromoacetate.[1] Primary alkyl halides are ideal substrates for SN2 reactions as they are less sterically hindered, minimizing the competing E2 elimination reaction.[3][5] The use of secondary or tertiary alkyl halides would significantly favor elimination, leading to the formation of alkenes as side products.[2][3][5]
Experimental Protocol
This protocol details the synthesis of this compound from 4-methoxyphenol and ethyl bromoacetate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.67 g (1.1 mL, 10 mmol) | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g (15 mmol) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
| Round-bottom flask (50 mL) | - | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Heating mantle or oil bath | - | - | 1 | - | - |
| Separatory funnel (100 mL) | - | - | 1 | - | - |
| Rotary evaporator | - | - | 1 | - | - |
| Thin-Layer Chromatography (TLC) plates (silica gel) | - | - | As needed | - | - |
| Column chromatography setup (silica gel) | - | - | 1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stirring: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 mL, 10 mmol) to the reaction mixture using a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 5:1) as the mobile phase.[7]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water and transfer to a 100 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure this compound.[7]
Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetate and ether linkage, and the ethyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for all the carbon atoms in the molecule, confirming the carbon framework.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (around 1750 cm⁻¹) and C-O stretching bands for the ether and ester functionalities.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ confirming the expected mass.[9]
Safety Precautions
-
Ethyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
4-Methoxyphenol is a skin irritant and toxic. Avoid contact with skin and eyes.[10]
-
Standard laboratory safety practices should be followed throughout the experiment.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents are anhydrous, as water can react with the base and hinder the formation of the phenoxide. The reaction time may also need to be extended. Microwave-enhanced technology can be utilized to speed up the reaction times and potentially improve yields.[1]
-
Side Products: The primary potential side reaction is the hydrolysis of the ester group if water is present in the reaction mixture. Ensuring anhydrous conditions will minimize this.
-
Purification Challenges: If purification by column chromatography is difficult, consider alternative purification techniques such as recrystallization if the product is a solid at room temperature, or distillation under reduced pressure.
Conclusion
The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The key to a successful synthesis lies in the use of anhydrous conditions, the appropriate choice of base and solvent, and careful monitoring of the reaction progress.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST). [Link]
-
University of Wisconsin-Madison. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]
-
ResearchGate. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]
-
ResearchGate. View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]
-
University of California, Irvine. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes & Protocols: The Strategic Application of Ethyl 2-(Aryloxy)acetates in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed technical guide on the application of Ethyl 2-(4-methoxyphenoxy)acetate and its structural isomers as versatile starting materials in the synthesis of key pharmaceutical intermediates. We will explore the fundamental reaction mechanisms, provide field-proven, step-by-step protocols, and present a case study on the synthesis of an intermediate for the muscle relaxant and anxiolytic agent, Mephenoxalone. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into experimental design, causality, and process optimization.
Introduction: The Aryloxyacetate Scaffold
This compound belongs to the aryloxyacetate class of compounds, which are valuable building blocks in medicinal chemistry. The core structure, characterized by a phenoxy group linked to an ethyl acetate moiety via an ether bond, offers several strategic advantages:
-
Structural Versatility: The aromatic ring can be readily substituted, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final molecule. The 4-methoxy (para) substitution is a common feature in many bioactive molecules.
-
Reactive Handles: The ester group serves as a versatile synthetic handle, which can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple pathways for further molecular elaboration.
-
Proven Bioactivity: The aryloxy motif is present in a wide range of pharmaceuticals, acting as a key pharmacophore that can interact with various biological targets.
Physicochemical Properties of the Target Reagent
| Property | Value | Source |
| Compound Name | This compound | [1][2] |
| CAS Number | 18598-23-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Liquid or solid (Melting Point dependent on purity) | [1][3] |
Core Synthesis Mechanism: The Williamson Ether Synthesis
The primary method for synthesizing ethyl aryloxyacetates is the Williamson ether synthesis . This classic Sɴ2 reaction provides a reliable and high-yielding route to form the crucial ether linkage.
Causality Behind the Mechanism: The reaction is predicated on the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.
-
Deprotonation (Activation): A moderately strong base, typically an anhydrous carbonate like potassium carbonate (K₂CO₃), is used to deprotonate the weakly acidic hydroxyl group of the precursor phenol (e.g., 4-methoxyphenol). This step is critical as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack (Bond Formation): The generated phenoxide anion attacks the carbon atom bearing a leaving group (e.g., bromine in ethyl bromoacetate). This concerted, one-step Sɴ2 reaction forms the C-O ether bond and displaces the bromide ion.
-
Solvent Choice: The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is deliberate. These solvents can solvate the cation (K⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, thus accelerating the Sɴ2 reaction. Studies on analogous reactions, such as the alkylation of eugenol, have shown that DMF can lead to yields as high as 91%.[4][5]
Below is a generalized workflow for this fundamental transformation.
Caption: Generalized workflow for Williamson ether synthesis.
Application Case Study: Synthesis of a Mephenoxalone Precursor
To illustrate the practical application of this chemistry, we will detail the synthesis of key intermediates for Mephenoxalone , a muscle relaxant and anxiolytic drug.[6] While Mephenoxalone itself is 5-[(2 -methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, the synthetic principles are identical to those for the 4-methoxy isomer. The synthesis starts from guaiacol (2-methoxyphenol) and proceeds through two key steps that showcase the utility of the aryloxyacetate scaffold.[7][8]
-
Step A: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate.
-
Step B: Reduction of the ester to 2-(2-methoxyphenoxy)ethanol, a direct precursor for further cyclization.
The following diagram outlines this validated synthetic pathway.
Caption: Synthetic pathway towards Mephenoxalone.
Protocol 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate (7)
This protocol is adapted from a validated synthesis of Mephenoxalone precursors.[7][9]
Materials & Equipment:
-
Guaiacol (1.00 g, 8.05 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.11 g, 8.05 mmol)
-
Ethyl bromoacetate (1.34 g, 8.05 mmol)
-
Acetone (40 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask, add guaiacol (1.00 g) and acetone (40 mL). Begin stirring to dissolve.
-
Base Addition: Add anhydrous potassium carbonate (1.11 g) to the solution. Stir the resulting suspension for 15 minutes at room temperature. This step is crucial for activating the guaiacol by forming the phenoxide.
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add ethyl bromoacetate (1.34 g) dropwise over 5-10 minutes. Precise temperature control minimizes potential side reactions.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 8 hours, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. Pour the resulting residue into a 5% aqueous NaOH solution (50 mL) and extract with ethyl ether (3 x 25 mL). The NaOH wash removes any unreacted acidic guaiacol.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product as an amber liquid. The reported yield for this procedure is essentially quantitative (100%).[7]
Expected Outcome: 1.7 g of Ethyl 2-(2-methoxyphenoxy)acetate. The structure should be confirmed by NMR spectroscopy.[7]
Protocol 2: Reduction to 2-(2-methoxyphenoxy)ethanol (8)
This protocol details the conversion of the ester functional group into a primary alcohol, a common transformation in multi-step synthesis.[7]
Materials & Equipment:
-
Ethyl 2-(2-methoxyphenoxy)acetate (1.00 g, 4.76 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (0.20 g, 4.76 mmol)
-
Anhydrous Ethyl Ether (40 mL)
-
Round-bottom flask under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and ice bath
Procedure:
-
Inert Setup: Set up a dry round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve Ethyl 2-(2-methoxyphenoxy)acetate (1.00 g) in anhydrous ethyl ether (40 mL).
-
Reductant Addition: Cool the solution to 0°C in an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄) (0.20 g) in small portions. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry and an inert atmosphere is required.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: After the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LiAlH₄ by adding a 5% aqueous NaOH solution dropwise until gas evolution ceases. This is a highly exothermic step and must be performed slowly and with care.
-
Work-up and Isolation: Filter the resulting aluminum salts and wash thoroughly with ethyl ether. The filtrate contains the desired product. Dry the filtrate over Na₂SO₄, filter, and evaporate the solvent to yield the final alcohol product.
Conclusion and Broader Implications
This compound and its isomers are powerful and versatile intermediates in pharmaceutical synthesis. The Williamson ether synthesis provides a robust and scalable method for their preparation. As demonstrated in the synthesis of a Mephenoxalone precursor, the aryloxyacetate scaffold allows for straightforward functional group manipulation, enabling the construction of more complex molecular architectures. The protocols detailed herein are not only validated but also illustrative of the fundamental chemical principles that guide modern drug development. Researchers can adapt these methodologies to a wide range of substituted phenols to create diverse libraries of compounds for screening and lead optimization.
References
-
Correa-Dumont, J. A., et al. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242. Available at: [Link][7][8]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C11H14O4, 25 grams. Retrieved from [Link][1]
-
Semantic Scholar. (n.d.). New synthesis of mephenoxalone. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link][3]
-
Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(1). Available at: [Link][4]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][2]
-
ResearchGate. (2008). New synthesis of mephenoxalone. Retrieved from [Link][6]
-
Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link][5]
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- 3. This compound [oakwoodchemical.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
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- 8. [PDF] New synthesis of mephenoxalone | Semantic Scholar [semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes & Protocols: Ethyl 2-(4-methoxyphenoxy)acetate as a Versatile Synthetic Building Block
Introduction: Unveiling the Potential of a Key Intermediate
Ethyl 2-(4-methoxyphenoxy)acetate is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a stable phenoxy ether linkage and a reactive ethyl ester moiety, offers chemists a reliable scaffold for constructing more complex molecules. The electron-donating para-methoxy group activates the aromatic ring, predisposing it to electrophilic substitution, while the ester provides a handle for a variety of classical transformations, including hydrolysis, reduction, and amidation.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles and practical considerations essential for its successful application in research and development. The protocols described herein are designed to be robust and reproducible, serving as a foundational resource for chemists in pharmaceuticals, agrochemicals, and materials science.[1][2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 18598-23-7 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Varies; often a liquid or low-melting solid |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)OC |
| InChIKey | KRWZDCOECRLWJL-UHFFFAOYSA-N |
Synthesis of the Building Block: Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic proton of 4-methoxyphenol is first deprotonated by a mild base to form a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate, displacing the halide to form the desired ether linkage.
Causality in Experimental Design:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a preferred base for this transformation. It is sufficiently basic to deprotonate the phenol (pKa ~10) but not so strong as to promote unwanted side reactions like ester saponification. Its insolubility in many organic solvents necessitates a heterogeneous reaction, which can be easily managed with effective stirring.
-
Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (K⁺) while leaving the nucleophile (phenoxide) relatively "bare" and highly reactive. N,N-Dimethylformamide (DMF) often provides the highest yields due to its high polarity and ability to dissolve reactants.[4][5] Acetonitrile (CH₃CN) is a viable, less toxic alternative, though it may result in slightly lower yields.[4][5][6]
-
Temperature Control: The reaction is often initiated at 0°C during the addition of reagents to control any initial exotherm and then allowed to proceed at room temperature or with gentle heating to ensure completion.[4][6]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (12.4 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF).
-
Reagent Addition: Cool the stirring suspension to 0°C in an ice bath. Add ethyl bromoacetate (11.1 mL, 100 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate or oil may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Table 2: Influence of Solvent on Synthesis Yield [4]
| Solvent | Yield (%) | Rationale |
| DMF | ~91% | High polarity effectively stabilizes the transition state. |
| DMSO | ~51% | Also highly polar, but can be more difficult to remove during workup. |
| CH₃CN | ~47% | Good alternative, but lower polarity results in a slower reaction rate. |
Core Application: Saponification to 2-(4-methoxyphenoxy)acetic Acid
The most fundamental transformation of this compound is its hydrolysis to the corresponding carboxylic acid. This process, known as saponification, converts the relatively stable ester into a more versatile carboxylic acid functional group, which is a precursor for amides, acid chlorides, and other derivatives.
Causality in Experimental Design:
-
Hydroxide Choice: Sodium hydroxide (NaOH) is a common, inexpensive, and effective base for saponification.[7] The reaction is typically run with a stoichiometric excess of NaOH to drive the equilibrium towards the carboxylate salt.
-
Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is used.[7] The alcohol ensures miscibility of the organic ester with the aqueous hydroxide solution, creating a single phase for the reaction to proceed efficiently.
-
Acidification: The reaction initially produces the sodium salt of the carboxylic acid, which is soluble in the aqueous medium. To isolate the final product, the mixture must be acidified (e.g., with HCl) to a pH below the pKa of the carboxylic acid (~4-5), causing it to precipitate out as the neutral species.[7]
Caption: Saponification of the ester to the corresponding carboxylic acid.
Protocol 3.1: Saponification to Carboxylic Acid
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10.5 g, 50 mmol) in 50 mL of methanol.
-
Hydroxide Addition: Add a solution of sodium hydroxide (3.0 g, 75 mmol) in 25 mL of water.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Concentration: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water (3 x 30 mL) to remove salts. Dry the product in a vacuum oven to a constant weight. The yield is typically quantitative.[7]
Advanced Application: Reduction to 2-(4-methoxyphenoxy)ethan-1-ol
Reduction of the ester functionality provides access to the corresponding primary alcohol. This transformation is crucial for applications requiring a hydroxyl group for subsequent reactions, such as etherification or esterification with a different acyl group.
Causality in Experimental Design:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.
-
Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be conducted under strictly anhydrous conditions using a dry, non-reactive ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Quenching Procedure: The workup requires careful, sequential addition of water and base to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complexes into a filterable aluminum hydroxide precipitate. The Fieser workup (sequential addition of x mL H₂O, x mL 15% NaOH (aq), then 3x mL H₂O, where x is the mass of LiAlH₄ in grams) is a standard and reliable method.
Caption: Experimental workflow for the reduction of the ester to an alcohol.
Protocol 4.1: LiAlH₄ Reduction to Primary Alcohol
-
Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (2.8 g, 75 mmol) and 100 mL of anhydrous THF. Cool the suspension to 0°C.
-
Substrate Addition: Dissolve this compound (10.5 g, 50 mmol) in 50 mL of anhydrous THF and add it slowly via a dropping funnel to the stirring LiAlH₄ suspension, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours.
-
Quenching: Cool the mixture back to 0°C. Cautiously and sequentially add the following dropwise:
-
2.8 mL of water
-
2.8 mL of 15% (w/v) aqueous NaOH
-
8.4 mL of water
-
-
Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 30 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by chromatography if necessary.
Safety and Handling
Proper laboratory safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis and transformations.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except when intended for reaction).[9][10]
-
LiAlH₄ Handling: Lithium aluminum hydride is a water-reactive and pyrophoric solid. It must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.
-
Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[10]
References
-
Fadlan, A., et al. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. Available from: [Link]
-
MarkHerb. (n.d.). SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240125, this compound. Available from: [Link]
-
ResearchGate. (n.d.). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. Available from: [Link]
-
SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester. Available from: [Link]
-
ResearchGate. (2022). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available from: [Link]
-
Walisongo Journal of Chemistry. (2022). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available from: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available from: [Link]
-
Wikipedia. (n.d.). Hydroquinone. Available from: [Link]
-
PubMed. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
Sources
- 1. Buy Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate [smolecule.com]
- 2. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.ca [fishersci.ca]
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- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Analytical Imperative for Ethyl 2-(4-methoxyphenoxy)acetate
An authoritative guide to the robust and accurate quantification of Ethyl 2-(4-methoxyphenoxy)acetate using reversed-phase High-Performance Liquid Chromatography (HPLC). This application note is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive, field-tested protocol grounded in established analytical principles.
This compound is a member of the phenoxyacetic acid derivative family, a class of compounds recognized for a wide spectrum of biological activities and applications as intermediates in pharmaceutical synthesis.[1][2] The precise chemical structure, featuring a substituted aromatic ring and an ethyl ester moiety, imparts specific physicochemical properties that are crucial for its function and synthesis. The molecular formula is C₁₁H₁₄O₄ and the molecular weight is approximately 210.23 g/mol .[3][4]
Given its role in chemical and pharmaceutical development, establishing a reliable and validated analytical method is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control on starting materials and final products. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and adaptability. This document details a reversed-phase HPLC (RP-HPLC) method specifically developed for the accurate quantification of this compound.
The method's development is predicated on the analyte's structural characteristics. The presence of the phenyl ring provides a strong chromophore, making UV detection a highly effective and accessible choice.[5] The compound's overall polarity is well-suited for separation on a C18 stationary phase, a standard for the analysis of moderately polar to nonpolar molecules, including various ethyl esters and phenoxy acids.[6][7][8]
I. Guiding Principles of the Analytical Method
The core of this protocol is a reversed-phase isocratic HPLC method. The choice of an isocratic elution—where the mobile phase composition remains constant throughout the run—is deliberate. It offers superior robustness and reproducibility, which are critical for routine quality control applications, compared to gradient elution.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected. The nonpolar C18 chains provide a hydrophobic surface that interacts with the analyte, retaining it based on its hydrophobicity. This is the most common and versatile reversed-phase packing, demonstrating excellent resolving power for a wide range of organic molecules, including those with aromatic and ester functional groups.[8]
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen for its strong elution strength for moderately polar compounds, low viscosity, and excellent UV transparency at the chosen detection wavelength. The ratio of acetonitrile to water is optimized to achieve a suitable retention time (typically between 3 and 10 minutes) and sharp, symmetrical peak shape.
-
Detection Wavelength (λ): The analyte contains a methoxy-substituted benzene ring, which acts as a chromophore. Based on the analysis of similar compounds like phenoxyacetic anhydride, which is detected at 270 nm, a wavelength of 275 nm is selected to maximize sensitivity and specificity.[5] It is always recommended to confirm the absorbance maximum (λmax) by running a UV-Vis spectrum of the analyte in the mobile phase.
II. Experimental Protocol
A. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place).
-
pH meter (if mobile phase modification is required).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I ultrapure).
-
Methanol (HPLC grade, for cleaning).
-
B. Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard dimension for robust separation and efficiency. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal retention and peak shape for the analyte. |
| Elution Mode | Isocratic | Ensures high reproducibility and method robustness for QC. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns.[5][8] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection Wavelength | 275 nm | Corresponds to the UV absorbance of the phenoxy chromophore.[5] |
| Injection Volume | 10 µL | A typical volume for achieving good sensitivity without overloading.[5] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
C. Preparation of Solutions
1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard completely, using sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and can be considered stable for up to 7 days.
2. Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with the mobile phase.
-
A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 150 µg/mL.
3. Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
III. Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).
A. System Suitability
Before any analysis, the chromatographic system must meet predefined performance criteria.
-
Inject the 100 µg/mL working standard solution six times.
-
Calculate the performance parameters.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Tailing Factor (T): Must be between 0.8 and 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
B. Linearity
-
Inject each of the five working standard solutions (10-150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis.
-
Correlation Coefficient (r²): Must be ≥ 0.999.
-
C. Accuracy and Precision
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration (100 µg/mL). The RSD of the results must be ≤ 2.0%.
-
Accuracy (Recovery): Perform a spiking study. Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Mean Recovery: Should be within 98.0% to 102.0%.
-
D. Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability (RSD) | ≤ 2.0% | < 1.0% |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| LOD (estimated) | S/N ratio of 3:1 | ~0.5 µg/mL |
| LOQ (estimated) | S/N ratio of 10:1 | ~1.5 µg/mL |
IV. HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocol: Evaluating the Antimicrobial Efficacy of Ethyl 2-(4-methoxyphenoxy)acetate
Introduction: The Rationale for Investigating Ethyl 2-(4-methoxyphenoxy)acetate
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Phenoxyacetic acid and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum biological activities, including antibacterial and antifungal properties.[1][2][3] These compounds offer a versatile structural backbone for synthetic modifications to enhance efficacy and reduce toxicity. This compound, the subject of this protocol, belongs to this class of molecules. While direct antimicrobial data for this specific ester is not extensively documented, the known anti-mycobacterial and broader antimicrobial activities of structurally related phenoxyacetates provide a strong rationale for a thorough investigation of its potential.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial activity of this compound. We present detailed protocols for preliminary screening using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. These assays are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem |
| Molecular Weight | 210.23 g/mol | [4] |
| CAS Number | 18598-23-7 | [5] |
| Appearance | Varies (typically a solid or oil) | General Chemical Knowledge |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMSO and ethanol. | Inferred from related compounds[6] |
Experimental Design & Workflow
The evaluation of a novel compound's antimicrobial properties is a stepwise process, moving from qualitative screening to quantitative assessment. This workflow ensures an efficient use of resources and provides a comprehensive understanding of the compound's bioactivity.
Caption: Experimental workflow for assessing the antimicrobial activity of this compound.
Part 1: Preliminary Screening - Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used method for preliminary screening of antimicrobial agents.[7] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, indicated by the presence of a zone of inhibition around a disk impregnated with the test compound.
Materials & Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (impregnated with DMSO)
-
Incubator
Protocol
-
Preparation of Test Compound Disks:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Aseptically apply a specific volume (e.g., 20 µL) of the stock solution onto sterile paper disks to achieve a desired concentration per disk (e.g., 200 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
Prepare negative control disks by applying 20 µL of DMSO.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated MHA plate.
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
The absence of a zone around the negative control disk confirms that the solvent does not possess antimicrobial activity.
-
Example Data Presentation
| Microorganism | Test Compound (200 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Ciprofloxacin 5 µg) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |
| S. aureus | 15 | 25 | 0 |
| E. coli | 10 | 30 | 0 |
| C. albicans | 12 | 22 (Fluconazole 25 µg) | 0 |
Part 2: Quantitative Analysis - Broth Microdilution for MIC & MBC Determination
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined.[9] This protocol is based on CLSI guidelines.
Materials & Reagents
-
This compound
-
DMSO (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Mueller-Hinton Agar (MHA) plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Protocol: MIC Determination
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in CAMHB (with a minimal amount of DMSO to ensure solubility, keeping the final DMSO concentration below 1% to avoid toxicity). For example, prepare a 2560 µg/mL solution.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
MIC Reading:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Workflow for MIC Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
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- 7. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
Application Notes and Protocols: A Guide to the Saponification of Ethyl 2-(4-methoxyphenoxy)acetate
Introduction: The hydrolysis of esters is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, fine chemicals, and materials. Specifically, the conversion of Ethyl 2-(4-methoxyphenoxy)acetate to 2-(4-methoxyphenoxy)acetic acid represents a key step in the synthesis of various biologically active molecules. This application note provides a comprehensive, field-proven protocol for this transformation, grounded in the principles of base-catalyzed ester hydrolysis, commonly known as saponification.
The choice of a base-catalyzed pathway, as opposed to an acid-catalyzed one, is deliberate. Saponification is an effectively irreversible process, driven by the final deprotonation of the carboxylic acid product by the base.[1][2][3] This irreversibility ensures high conversion rates and simplifies product isolation, making it a robust and reliable method for researchers and drug development professionals. This guide will detail the experimental procedure, delve into the underlying reaction mechanism, and provide practical insights for monitoring, purification, and troubleshooting.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for safe and effective execution of this protocol. The following table summarizes these key parameters.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₄O₄ | 210.23 | - | - | - |
| 2-(4-methoxyphenoxy)acetic acid | C₉H₁₀O₃ | 166.17 | White to pale tan crystalline solid | 87 | 138-140 @ 3 mmHg |
(Data sourced from PubChem and commercial supplier information)[4][5]
Reaction Principle: The Mechanism of Saponification
Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is then deprotonated by the strongly basic ethoxide, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[1][2][3][6][7]
Below is a diagram illustrating the step-by-step mechanism:
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocol
This protocol is designed for the hydrolysis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[8][9][10][11][12][13]
Materials and Reagents
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
UV lamp for TLC visualization
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process:
Caption: Experimental workflow for the saponification of this compound.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water. A typical concentration is 0.2-0.5 M.
-
In a separate beaker, prepare an aqueous solution of a base like sodium hydroxide or lithium hydroxide (1.5-3.0 eq). The use of an excess of the base ensures the reaction goes to completion.[14]
2. Hydrolysis:
-
Add the aqueous base solution to the stirring solution of the ester at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C). The reaction time can vary from 1 to 5 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15][16][17]
-
To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Spot the starting material as a reference.
-
Develop the plate in an appropriate solvent system (e.g., 1:1 hexanes:ethyl acetate).
-
The reaction is complete when the starting ester spot has disappeared, and a new, more polar spot (the carboxylic acid) is observed at a lower Rf value.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If THF was used as a solvent, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or neutral impurities.[18][19]
-
Carefully acidify the aqueous layer to a pH of 1-2 with 1M HCl. The carboxylic acid product should precipitate out as a solid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenoxy)acetic acid.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) if necessary.
Data Analysis and Characterization
The identity and purity of the final product, 2-(4-methoxyphenoxy)acetic acid, should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the characteristic ethyl group signals of the starting material and the appearance of a broad singlet for the carboxylic acid proton.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient amount of base. | Increase the reaction time and/or temperature. Use a larger excess of the base (up to 10 equivalents for hindered esters). |
| Low Yield | Incomplete extraction of the product. Product is partially soluble in the aqueous layer. | Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction. Perform multiple extractions with the organic solvent. |
| Emulsion during Work-up | Soaps (carboxylate salts) can act as emulsifiers. | Add brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period. |
| Product is an Oil instead of a Solid | Presence of impurities. | Purify the product by column chromatography or recrystallization. |
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of this compound to its corresponding carboxylic acid via saponification. The detailed mechanistic explanation, step-by-step procedure, and troubleshooting guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully perform this important chemical transformation.
References
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Acetyl-2-methoxyphenoxy)acetic acid. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-[4-(Phenylmethoxy)phenoxy]acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020, June 8). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC chromatogram of fatty acids isolated after saponification of 27 screened strains. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CA1182474A - Process for the manufacture of soap.
-
SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
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Application Notes & Protocols: Investigating Ethyl 2-(4-methoxyphenoxy)acetate as a Scaffold for Novel Auxin Mimic Herbicides
Abstract: The persistent challenge of herbicide resistance necessitates the discovery of new herbicidal compounds and modes of action. Aryloxyacetate derivatives have historically formed the basis of the synthetic auxin herbicide class, a vital tool in modern agriculture. This document provides a comprehensive technical guide for researchers on utilizing Ethyl 2-(4-methoxyphenoxy)acetate, a classic aryloxyacetate structure, as a foundational scaffold for the development of novel herbicides. We outline a logical, multi-tiered experimental workflow, from initial whole-plant screening to mechanism of action validation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental decisions.
Introduction: The Rationale for Re-exploring a Classic Scaffold
This compound belongs to the aryloxyalkanoate chemical class. Its structure is analogous to foundational synthetic auxin herbicides like 2,4-D, which have been used for decades to control broadleaf weeds.[1][2] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), but they overwhelm the plant's natural hormonal regulation, leading to uncontrolled growth and eventual death in susceptible species.[3]
The value of this mode of action remains highly relevant in modern agriculture.[1] By systematically evaluating this compound and its potential derivatives, researchers can explore new structure-activity relationships, potentially identifying novel compounds with improved efficacy, a different weed control spectrum, or better crop selectivity.[4][5] This guide provides the foundational protocols to initiate such an investigation.
Section 1: The Herbicide Discovery & Evaluation Workflow
A structured approach is critical for the efficient evaluation of a candidate herbicide. The workflow begins with broad screening to confirm biological activity and progressively narrows to more detailed studies to quantify efficacy and confirm the mechanism of action.
Figure 2: Hypothesized mechanism of action for an auxin mimic herbicide like this compound.
Protocol 4.1: Ethylene Production Assay
Rationale: A hallmark of auxin herbicide action is the rapid induction of ethylene biosynthesis. [1]Measuring ethylene evolution from treated plant tissue provides strong evidence for this mode of action.
-
Plant Material: Use a sensitive broadleaf species (e.g., Galium aparine or Arabidopsis thaliana). Grow plants to the 2-3 leaf stage.
-
Treatment: Excise leaf discs of a uniform size (e.g., 1 cm diameter) and float them in a buffer solution (e.g., MES buffer). Add this compound to achieve a final concentration that elicits a strong response (e.g., 10 µM). Include an untreated control and a positive control (10 µM 2,4-D).
-
Incubation: Place the leaf discs in sealed gas-tight vials and incubate under light for 4-6 hours.
-
Measurement: Using a gas chromatograph (GC) equipped with a flame ionization detector (FID), withdraw a 1 mL headspace sample from each vial and inject it into the GC to quantify the amount of ethylene produced.
-
Analysis: Normalize ethylene production to the fresh weight of the leaf tissue and the incubation time. Compare the ethylene levels between the untreated control, the test compound, and the positive control. A significant increase in ethylene production relative to the control supports the auxin mimic hypothesis.
Section 5: Future Directions and Lead Optimization
If this compound demonstrates promising herbicidal activity and an auxin-like mechanism, it becomes a "lead" compound. The next phase involves synthesizing analogs to explore structure-activity relationships (SAR). [6]Key modifications could include:
-
Aromatic Ring Substitution: Adding or moving electron-withdrawing groups (e.g., Cl, CF₃) or electron-donating groups on the phenyl ring.
-
Ester Modification: Changing the ethyl ester to other alkyl or aryl esters to alter uptake and translocation properties.
-
Alkanoate Chain: Modifying the length of the acetate side chain.
Each new analog would be subjected to the same screening and dose-response protocols to determine if the modifications improved potency, broadened the weed control spectrum, or enhanced crop safety.
References
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. Available from: [Link]
-
Do-Thanh, C. L., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533-3537. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Available from: [Link]
-
Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. Available from: [Link]
-
Riar, D. S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Available from: [Link]
-
ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. Available from: [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology, 21(1). Available from: [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Available from: [Link]
-
Aapresid. (2010). Target-based discovery of novel herbicides. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 240125, this compound. Available from: [Link]
-
Shaner, D. L. Primary Herbicide Screening. Available from: [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. Available from: [Link]
-
Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 107(47), 20240-20245. Available from: [Link]
-
Bureau of Land Management. Protocol for Identifying, Evaluating, and Using New Herbicides. Available from: [Link]
-
ResearchGate. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available from: [Link]
-
IntechOpen. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Available from: [Link]
-
Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available from: [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available from: [Link]
-
Wang, S., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7736. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate. Available from: [Link]
-
ResearchGate. Recent developments in auxin biology and new opportunities for auxinic herbicide research. Available from: [Link]
-
ResearchGate. Screening for Herbicide Resistance in Weeds. Available from: [Link]
-
Todorova, V., & Ganeva, D. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 602-610. Available from: [Link]
-
CP Lab Safety. This compound, 98% Purity, C11H14O4, 25 grams. Available from: [Link]
-
Weed Science Society of America. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Available from: [Link]
-
Michigan State University. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Available from: [Link]
-
Plant Growth Regulator. Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market…. Available from: [Link]
-
Walailak Journal of Science and Technology. View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available from: [Link]
-
ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
-
Global Substance Registration System. ETHYL (2-METHOXYPHENOXY)ACETATE. Available from: [Link]
-
SIELC Technologies. Ethyl (2-methoxyphenoxy)acetate. Available from: [Link]
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Application Note: High-Purity Recovery of Ethyl 2-(4-methoxyphenoxy)acetate
Abstract
This comprehensive guide details field-proven techniques for the purification of crude Ethyl 2-(4-methoxyphenoxy)acetate, a key intermediate in pharmaceutical and organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind methodological choices, empowering researchers to adapt and troubleshoot purification strategies. We present detailed protocols for flash column chromatography, recrystallization, and vacuum distillation, contextualized by a thorough analysis of the compound's impurity profile. The objective is to provide a robust, self-validating framework for obtaining high-purity material essential for downstream applications.
Introduction and Compound Profile
This compound is a valuable building block, frequently utilized in the synthesis of more complex molecules in drug discovery and materials science. The efficacy, safety, and reproducibility of these subsequent reactions are contingent upon the high purity of this starting material. Crude products from synthesis invariably contain unreacted starting materials, by-products, and residual solvents, necessitating robust purification.
The selection of an appropriate purification strategy is dictated by the compound's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Appearance | Varies; often a yellow to brownish oil or low-melting solid | [3] |
| LogP | 1.54 - 1.9 | [1][4] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation |[2] |
Understanding the Impurity Profile
Effective purification begins with anticipating the likely contaminants. This compound is commonly synthesized via a Williamson ether synthesis, reacting 4-methoxyphenol with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent.[3][5]
Common impurities include:
-
Unreacted Starting Materials: 4-methoxyphenol and ethyl chloro/bromoacetate.
-
Inorganic Salts: Residual base (e.g., K₂CO₃) and salt by-products (e.g., KCl, KBr). These are typically removed during the initial aqueous workup.
-
Residual Solvent: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]
-
Side-Products: Products arising from self-condensation or other unintended reaction pathways.
The nature and polarity of these impurities are critical for designing the separation strategy. For instance, unreacted 4-methoxyphenol is significantly more polar than the desired ester product, making it an ideal candidate for separation by silica gel chromatography.
Strategic Selection of Purification Technique
No single technique is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting the optimal purification method.
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For... | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (silica gel). | Removing impurities with different polarities (e.g., unreacted phenol). | High resolution, applicable to oils and solids, highly versatile. | Solvent intensive, can be slow for large scales, requires method development. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purifying a solid product from a smaller amount of impurities. | Cost-effective, scalable, can yield very high purity. | Product must be a solid, risk of product loss in mother liquor, requires suitable solvent. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purifying a thermally stable liquid/oil from non-volatile or much more volatile impurities. | Excellent for large scales, effective for removing salts and solvent residues. | Requires thermally stable compound, not effective for separating compounds with close boiling points. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7]
Protocol 1: Flash Column Chromatography
This is often the most reliable method for achieving high purity, especially when dealing with residual starting materials. The principle relies on separating compounds based on their polarity; the less polar compounds elute from the silica column first.
Caption: Standard workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Eluent Selection: Perform thin-layer chromatography (TLC) analysis to determine an optimal solvent system. A mixture of n-hexane and ethyl acetate is a common starting point for esters of this type.[3][8] Aim for a system that gives the product an Rf value of ~0.3. A typical starting gradient might be 10% ethyl acetate in hexane, gradually increasing to 20-30%.
-
Column Packing:
-
For ~1g of crude material, select a glass column approximately 40 mm in diameter.
-
Prepare a slurry of silica gel (e.g., Merck 60, 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).[9]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10] This prevents the sample from dissolving unevenly at the column head.
-
Carefully add this powder to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or house air) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate.
-
Fractions containing only the spot corresponding to the pure product are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified oil.
-
Protocol 2: Recrystallization
This technique is highly effective if the crude product is a solid or can be induced to crystallize and if the impurities have different solubility characteristics.
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Place a small amount of crude material (50-100 mg) in several test tubes.
-
Add a small volume (~1 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethyl acetate/hexane).
-
Observe solubility at room temperature. Heat the tubes that did not dissolve. If the solid dissolves upon heating, it is a potential candidate.
-
Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent system.[11][12] An ethyl acetate/hexane mixture is often effective for moderately polar compounds.
-
-
Main Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the solid just dissolves.
-
If the solution is colored by insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Vacuum Distillation
Ideal for purifying thermally stable oils on a larger scale, this method separates compounds based on boiling point. Reducing the pressure lowers the boiling point, preventing thermal decomposition.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Place the crude oil in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
-
Distillation Process:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply the vacuum. You may observe some initial bubbling as residual volatile solvents are removed.
-
Once a stable, low pressure is achieved, begin to heat the distilling flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise as the vapor of the product reaches the thermometer.
-
Collect the fraction that distills over at a constant temperature and pressure. This is the purified product.[13]
-
Discard any initial low-boiling forerun and stop the distillation before high-boiling or non-volatile residues begin to char.
-
-
Completion:
-
Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
-
Purity Assessment
After purification, the purity of the final product must be verified.
-
TLC: A simple, quick check. A pure compound should appear as a single spot.
-
HPLC: High-Performance Liquid Chromatography provides quantitative purity data. A reverse-phase C18 column is often suitable for this type of molecule.[4][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity by identifying and quantifying any remaining impurities.
References
-
ethyl 2-(4-formyl-2-methoxyphenoxy)acetate - ChemBK. Available at: [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, this compound. Retrieved January 14, 2026 from [Link].
-
Acta Crystallographica Section E: Crystallographic Communications. (2015). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Available at: [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
-
Patil, L. et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenoxy)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate. Retrieved January 14, 2026 from [Link].
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. Available at: [Link]
-
Supporting Information for an unspecified article. Available at: [Link]
-
Organic Syntheses Procedure. (2019). A 250 mL single-necked, 24/40 recovery flask... Available at: [Link]
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Organic Syntheses Procedure. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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Supporting Information. Wiley-VCH. Available at: [Link]
-
CP Lab Safety. (2024). This compound, 98% Purity. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl diethoxyacetate. Retrieved January 14, 2026, from [Link]
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SIELC Technologies. (2018). Ethyl (2-methoxyphenoxy)acetate. Available at: [Link]
-
Reddit r/chemistry. (2023). How do I recrystallize this product? Available at: [Link]
-
MOLBASE Encyclopedia. (n.d.). This compound|18598-23-7. Retrieved January 14, 2026, from [Link]
- Google Patents. (2004). US6680404B1 - Method of producing alkoxycinnamic acid ester.
-
YouTube. (2018). How to make ethyl acetate | Part 1 (Synthesis + Raman analysis). Available at: [Link]
-
ACS Publications. (2022). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Available at: [Link]
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Application Note: A Robust and Scalable Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive guide for the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. We present a detailed, validated laboratory-scale protocol and a complete roadmap for scaling the process to the pilot-plant level. The synthesis is based on the Williamson ether synthesis, a classic and reliable method for ether formation. Key scale-up challenges, including thermal management, mass transfer, reagent selection, and downstream processing, are addressed with field-proven insights. The protocols herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility to meet the rigorous standards of drug development and chemical manufacturing professionals.
Introduction and Reaction Principle
This compound is an important structural motif found in various biologically active molecules. Its efficient and scalable production is therefore of significant interest. The most direct and industrially viable route to this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks an electrophilic carbon atom, resulting in the displacement of a leaving group.[1][3][4]
In this specific application, the nucleophile is the 4-methoxyphenoxide ion, generated in situ from 4-methoxyphenol by a suitable base. This phenoxide then attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride ion to form the desired ether linkage.
Reaction Scheme: 4-Methoxyphenol + Ethyl Chloroacetate → this compound
The choice of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the SN2 reaction.[5][6]
Caption: Sₙ2 mechanism for the synthesis of this compound.
Hazard Analysis and Safe Handling
Scientific integrity begins with safety. A thorough understanding of the hazards associated with all materials is mandatory before commencing any experimental work. The following table summarizes critical safety information. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Substance | CAS No. | Key Hazards | Required PPE |
| 4-Methoxyphenol | 150-76-5 | Harmful if swallowed/inhaled/absorbed through skin; Causes severe eye irritation; May cause allergic skin reaction.[7][8][9] | Safety goggles, lab coat, nitrile gloves |
| Ethyl Chloroacetate | 105-39-5 | Flammable liquid; May be fatal if absorbed through skin; Toxic if swallowed or inhaled; Causes severe skin, eye, and respiratory irritation; Lachrymator; Very toxic to aquatic life.[10][11] | Chemical splash goggles, face shield, vapor respirator, neoprene or butyl rubber gloves, chemical-resistant apron |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation; Causes skin irritation. | Safety goggles, lab coat, gloves |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid; Harmful if inhaled or in contact with skin; Causes serious eye irritation; Suspected of damaging the unborn child. | Safety goggles, lab coat, appropriate gloves (e.g., butyl rubber) |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness. | Safety goggles, lab coat, gloves |
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[10] For spills or exposure involving Ethyl Chloroacetate, immediate medical attention is required.[10][12]
Validated Laboratory-Scale Protocol (10 g Scale)
This protocol outlines the synthesis of approximately 10 g of this compound. The procedure has been optimized for high yield and purity.
Reagents and Equipment
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Methoxyphenol | 124.14 | 6.21 g | 0.050 | 1.0 |
| Ethyl Chloroacetate | 122.55 | 6.74 g (5.5 mL) | 0.055 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.
Step-by-Step Procedure
-
Setup: Assemble the reaction flask with a magnetic stir bar, condenser, and nitrogen inlet. Ensure the system is dry.
-
Reagent Charging: Add 4-methoxyphenol (6.21 g) and finely powdered potassium carbonate (10.37 g) to the flask.
-
Solvent Addition: Add DMF (50 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial for facilitating the SN2 reaction.[5]
-
Reaction Initiation: Begin stirring the suspension and slowly add ethyl chloroacetate (5.5 mL) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 60-65 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the 4-methoxyphenol is complete.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Work-up - Washing: Combine the organic layers. Wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 4-methoxyphenol, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis: The final product should be a colorless to pale yellow oil. Confirm identity and purity (>98%) via ¹H NMR, ¹³C NMR, and HPLC analysis. The expected yield is 85-95%.
Scale-Up Strategy and Pilot-Scale Protocol (1 kg Scale)
Scaling a synthesis from the benchtop to a pilot plant requires a fundamental shift in approach, where process safety, thermal management, and downstream processing become the primary concerns.[13]
Key Scale-Up Considerations
-
Thermal Management: The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical challenge.[13] A jacketed reactor with a reliable heating/cooling system is essential to maintain precise temperature control and prevent thermal runaway.
-
Mass Transfer and Agitation: In a large vessel, ensuring homogeneity is vital. Inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can result in side reactions and decreased yield. The agitator (type, speed) must be selected to provide adequate mixing for the reaction volume and viscosity.
-
Reagent Addition: The rate of addition for ethyl chloroacetate must be carefully controlled. A slow, subsurface addition is recommended at scale to allow the cooling system to manage the heat of reaction effectively.
-
Downstream Processing: Column chromatography is not feasible for multi-kilogram production. The purification strategy must be shifted to a more scalable technique, such as vacuum distillation. This requires knowledge of the product's boiling point and thermal stability.
-
Materials Handling and Safety: Handling large quantities of hazardous materials like ethyl chloroacetate necessitates enhanced engineering controls.[14] This includes using a closed system for transfers via pumps and dedicated lines to minimize operator exposure.
Pilot-Scale Protocol (1 kg Target)
This protocol is designed for a 20 L jacketed glass reactor.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Methoxyphenol | 124.14 | 1.00 kg | 8.05 | 1.0 |
| Ethyl Chloroacetate | 122.55 | 1.09 kg (0.89 L) | 8.86 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.67 kg | 12.08 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 8.0 L | - | - |
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100-150 RPM).
-
Charging: Charge 4-methoxyphenol (1.00 kg), potassium carbonate (1.67 kg), and DMF (8.0 L) into the reactor.
-
Controlled Addition: Set the reactor jacket temperature to 20 °C. Begin the controlled, subsurface addition of ethyl chloroacetate (1.09 kg) via a dosing pump over a period of 60-90 minutes. Monitor the internal batch temperature closely, ensuring it does not exceed 35 °C. Adjust the addition rate or jacket temperature as needed.
-
Reaction Phase: After the addition is complete, heat the reactor contents to 60-65 °C by adjusting the jacket setpoint. Maintain this temperature for 4-8 hours, monitoring for completion by a validated in-process control (IPC) method (e.g., HPLC).
-
Quench and Phase Separation: Cool the batch to 20-25 °C. Transfer the reaction mass to a larger vessel containing 30 L of cold water. Agitate for 15 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Extraction and Washes: Extract the remaining aqueous phase with ethyl acetate (2 x 10 L). Combine all organic phases. Perform sequential washes with 5% NaOH (2 x 8 L) and brine (1 x 8 L).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the bulk of the ethyl acetate.
-
Final Purification - Vacuum Distillation: Transfer the crude product to a suitable distillation apparatus. Distill under high vacuum to isolate the pure this compound. The product will distill as a colorless oil, leaving behind non-volatile impurities.
-
Packaging and QC: Collect the product fractions, confirm purity (>99%) by HPLC, and package under a nitrogen atmosphere. The expected yield is 80-90%.
Process Flow and Comparative Summary
The following diagram illustrates the workflow for the scaled-up synthesis, highlighting the transition from laboratory workup to robust pilot-plant operations.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. fishersci.com [fishersci.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. echemi.com [echemi.com]
Anwendungshinweise und Protokolle: Derivatisierung von Ethyl-2-(4-methoxyphenoxy)acetat für biologische Tests
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Einleitung und Zielsetzung
Ethyl-2-(4-methoxyphenoxy)acetat ist ein wertvolles Ausgangsmaterial für die medizinische Chemie. Es gehört zur Klasse der Phenoxyessigsäure-Derivate, die für ein breites Spektrum an biologischen Aktivitäten bekannt sind, darunter entzündungshemmende, antimikrobielle, krebshemmende und herbizide Eigenschaften.[1][2] Die systematische Modifikation dieser Grundstruktur ist eine bewährte Strategie in der Wirkstoffforschung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu optimieren.
Diese Applikationsschrift bietet Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine detaillierte Anleitung zur Derivatisierung von Ethyl-2-(4-methoxyphenoxy)acetat. Das Hauptziel ist die Erstellung einer kleinen, fokussierten Bibliothek von Verbindungen durch zwei wichtige chemische Transformationen:
-
Esterhydrolyse: Umwandlung des Ethylesters in die reaktivere Carbonsäure 2-(4-Methoxyphenoxy)essigsäure, ein zentrales Zwischenprodukt.
-
Amidierung: Synthese einer Reihe von Amiden aus der Carbonsäure, um die strukturelle Vielfalt für biologische Screenings zu erhöhen.
Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust, reproduzierbar und anpassbar sind und eine solide Grundlage für Structure-Activity Relationship (SAR)-Studien bieten.
Strategie 1: Synthese des Schlüsselintermediats 2-(4-Methoxyphenoxy)essigsäure
Wissenschaftliche Begründung
Der erste und wichtigste Schritt in der Derivatisierungskaskade ist die Umwandlung des relativ inerten Ethylesters in die freie Carbonsäure. Die Carboxylgruppe ist eine vielseitige funktionelle Gruppe, die als Ankerpunkt für eine Vielzahl weiterer Kupplungsreaktionen, insbesondere die Amidbildung, dient.
Für diese Umwandlung wird die basenvermittelte Hydrolyse (Verseifung) gewählt. Im Gegensatz zur säurekatalysierten Hydrolyse, die eine Gleichgewichtsreaktion ist, ist die Verseifung praktisch irreversibel.[3][4][5] Dies liegt daran, dass im letzten Schritt das gebildete Alkoholat-Ion die Carbonsäure deprotoniert, um ein resonanzstabilisiertes Carboxylat-Anion zu bilden.[3][6] Diese hohe thermodynamische Triebkraft gewährleistet in der Regel hohe bis quantitative Ausbeuten des Carboxylat-Salzes, das nachfolgend einfach protoniert wird, um die gewünschte Säure zu erhalten.
Reaktionsschema: Esterhydrolyse
Abbildung 1: Reaktionsschema für die basenvermittelte Hydrolyse von Ethyl-2-(4-methoxyphenoxy)acetat.
Detailliertes Versuchsprotokoll: Verseifung
Materialien:
-
Ethyl-2-(4-methoxyphenoxy)acetat
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Methanol (MeOH) oder Ethanol (EtOH)
-
Deionisiertes Wasser
-
Salzsäure (HCl), 2 M
-
Ethylacetat (EtOAc)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben, Rückflusskühler, Magnetrührer, Scheidetrichter
Prozedur:
-
Ansatz: In einem 250-mL-Rundkolben werden 10,0 g Ethyl-2-(4-methoxyphenoxy)acetat in 100 mL Methanol gelöst.
-
Zugabe der Base: Zu der gerührten Lösung wird eine Lösung aus 4,0 g NaOH in 20 mL deionisiertem Wasser gegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rückfluss für 2-3 Stunden erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: z.B. Hexan:Ethylacetat 2:1), bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung (Abkühlung & Einengung): Die Mischung wird auf Raumtemperatur abgekühlt. Das Methanol wird am Rotationsverdampfer entfernt.
-
Ansäuerung: Der wässrige Rückstand wird in einen Becher überführt und im Eisbad gekühlt. Unter kräftigem Rühren wird langsam 2 M HCl zugetropft, bis der pH-Wert ca. 2 erreicht. Ein weißer Niederschlag der Carbonsäure fällt aus.
-
Extraktion: Die Suspension wird dreimal mit je 50 mL Ethylacetat extrahiert.
-
Trocknung und Konzentration: Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation (z.B. aus Wasser oder einem Toluol/Hexan-Gemisch) gereinigt werden, um hochreine 2-(4-Methoxyphenoxy)essigsäure als weißen Feststoff zu erhalten.
Strategie 2: Synthese von Amid-Derivaten
Wissenschaftliche Begründung
Die Amidbindung ist eine der fundamentalsten und am weitesten verbreiteten funktionellen Gruppen in der pharmazeutischen Chemie. Die direkte Reaktion einer Carbonsäure mit einem Amin ist aufgrund einer konkurrierenden Säure-Base-Reaktion, die zu einem unreaktiven Ammoniumcarboxylat-Salz führt, ineffizient.[7][8][9] Um diese Hürde zu umgehen, muss die Carboxylgruppe "aktiviert" werden.
Moderne Kupplungsreagenzien wie Carbodiimide (z.B. DCC, EDC) oder Uroniumsalze (z.B. HBTU, HATU) wandeln die Carbonsäure in ein hochreaktives Zwischenprodukt (z.B. einen O-Acylisoharnstoff oder einen aktivierten Ester) um.[7][10][11] Dieses Intermediat reagiert dann leicht mit dem Nukleophil (dem Amin), um die gewünschte Amidbindung unter milden Bedingungen zu bilden, wodurch die Zersetzung empfindlicher Substrate minimiert wird. Die Wahl von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) ist oft vorteilhaft, da das entstehende Harnstoff-Nebenprodukt wasserlöslich ist und durch eine einfache wässrige Extraktion leicht entfernt werden kann.
Allgemeines Reaktionsschema: Amidierung
Abbildung 2: Allgemeines Schema für die EDC-vermittelte Amidkupplung.
Allgemeines Versuchsprotokoll: EDC-vermittelte Amidkupplung
Materialien:
-
2-(4-Methoxyphenoxy)essigsäure (aus Strategie 1)
-
Ein ausgewähltes primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin, Anilin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC·HCl)
-
Hydroxybenzotriazol (HOBt) (optional, zur Unterdrückung von Nebenreaktionen)
-
N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM)
-
Diisopropylethylamin (DIPEA) (optional, als nicht-nukleophile Base)
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃), 1 M HCl, Sole
-
Ethylacetat (EtOAc)
-
Magnesiumsulfat (MgSO₄), wasserfrei
Prozedur:
-
Ansatz: In einem trockenen Rundkolben werden 1,0 Äquivalente 2-(4-Methoxyphenoxy)essigsäure und 1,1 Äquivalente HOBt in wasserfreiem DMF gelöst.
-
Aktivierung: 1,2 Äquivalente EDC·HCl werden zur Lösung gegeben. Die Mischung wird bei Raumtemperatur für 30 Minuten gerührt, um die Carbonsäure zu aktivieren.
-
Zugabe des Amins: 1,1 Äquivalente des ausgewählten Amins werden zugegeben. Falls das Amin als Hydrochlorid-Salz vorliegt, werden zusätzlich 1,2 Äquivalente DIPEA zugegeben.
-
Reaktion: Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Ethylacetat verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Trocknung und Konzentration: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.
Beispieldaten für eine Amid-Bibliothek
Die folgende Tabelle fasst repräsentative Ergebnisse für die Synthese einer kleinen Amid-Bibliothek zusammen, die nach dem oben genannten Protokoll erstellt wurde.
| Kupplungspartner (Amin) | Produktname | Ausbeute (%) | Physik. Zustand |
| Benzylamin | N-Benzyl-2-(4-methoxyphenoxy)acetamid | 85 | Weißer Feststoff |
| Morpholin | 1-(2-(4-Methoxyphenoxy)acetyl)morpholin | 91 | Farbloses Öl |
| Anilin | 2-(4-Methoxyphenoxy)-N-phenylacetamid | 78 | Hellbeiger Feststoff |
Gesamt-Workflow für die Wirkstoffentwicklung
Die Derivatisierung ist ein zentraler Bestandteil des frühen Wirkstoff-Entdeckungsprozesses. Der folgende Workflow veranschaulicht, wie die synthetisierten Verbindungen in ein biologisches Testprogramm integriert werden.
Abbildung 3: Workflow von der Synthese bis zur biologischen Auswertung.
Fazit
Diese Applikationsschrift beschreibt eine logische und effiziente zweistufige Strategie zur Derivatisierung von Ethyl-2-(4-methoxyphenoxy)acetat. Durch die Anwendung der robusten Protokolle für die Esterhydrolyse und die anschließende Amidkupplung können Forscher schnell eine vielfältige Bibliothek von Analoga für biologische Tests herstellen. Dieser Ansatz ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und beschleunigt die Identifizierung und Optimierung neuer Wirkstoffkandidaten.
Referenzen
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Helmich, U. (n.d.). Esterhydrolyse, basenvermittelt. Ulrich Helmichs Webseiten zur Chemie. [Link]
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Wikipedia-Autoren. (2023). Kupplungsreagenz. Wikipedia. [Link]
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chemie.wiki-Autoren. (n.d.). Amidierungen mit DCC. chemie.wiki. [Link]
-
Química Orgánica. (n.d.). Basische Hydrolyse von Estern. Verseifung. [Link]
-
Wikipedia-Autoren. (2024). Verseifung. Wikipedia. [Link]
-
Helmich, U. (2024). Bildung von Carbonsäureamiden. Ulrich Helmichs Webseiten zur Chemie. [Link]
-
Wikipedia-Autoren. (2023). Peptidsynthese. Wikipedia. [Link]
-
LUMITOS AG. (n.d.). Verseifung. Chemie.de. [Link]
-
Bayer AG. (1979). Phenoxyessigsäure-Derivate, Verfahren zu ihrer Herstellung und ihre Verwendung als Herbizide (EP Patent 0003586A1). Google Patents.
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- 2. EP0003586A1 - Phenoxyessigsäure-Derivate, Verfahren zu ihrer Herstellung und ihre Verwendung als Herbizide - Google Patents [patents.google.com]
- 3. Esterhydrolyse, basenvermittelte [u-helmich.de]
- 4. Verseifung – Wikipedia [de.wikipedia.org]
- 5. Verseifung [chemie.de]
- 6. Basische Hydrolyse von Estern. Verseifung [quimicaorganica.org]
- 7. Amidsynthese [fishersci.de]
- 8. Carbonsäuren: 5. Reaktionen: Substitution: Carbonsäureamide [u-helmich.de]
- 9. Peptidsynthese – Wikipedia [de.wikipedia.org]
- 10. Kupplungsreagenz – Wikipedia [de.wikipedia.org]
- 11. chemie.wiki [chemie.wiki]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, a classic example of the Williamson ether synthesis, involves the O-alkylation of 4-methoxyphenol with an ethyl haloacetate. While straightforward in principle, achieving high yields requires careful control of several key parameters.
This guide provides in-depth, experience-based answers to common challenges encountered during this SN2 reaction, ensuring you can confidently improve your experimental results.
Core Principles of the Synthesis
The reaction proceeds via an SN2 mechanism. Success hinges on efficiently generating the 4-methoxyphenoxide nucleophile and ensuring it reacts preferentially at the oxygen atom (O-alkylation) with the ethyl haloacetate electrophile. The primary factors influencing this delicate balance are the choice of base, solvent, temperature, and the quality of the reagents.
Caption: Key factors influencing the Williamson ether synthesis.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction failed completely. What are the most likely causes?
A1: A low or zero yield almost always points to one of three primary issues: inefficient phenoxide formation, the presence of contaminants, or suboptimal reaction kinetics.
-
Ineffective Deprotonation: The phenolic proton of 4-methoxyphenol must be removed to form the nucleophilic phenoxide. If the base is too weak or insufficient, this equilibrium will not favor the product.
-
Causality: While 4-methoxyphenol is more acidic than aliphatic alcohols, a base of appropriate strength is still required. For phenols, moderately strong inorganic bases are often ideal as they minimize side reactions.[1][2]
-
Solution: Use a reliable, anhydrous base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but mild enough to prevent side reactions.[3] Use at least 1.5 to 2.0 equivalents to ensure the equilibrium is driven towards the phenoxide. Ensure the base is fresh and has been stored in a desiccator.
-
-
Presence of Water: Water is detrimental to this reaction.
-
Causality: The phenoxide is a strong base and will be readily quenched by any protic species, including water.[1] This consumes your active nucleophile, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried).[4] Use anhydrous solvents. If the solvent is suspected to contain water, it should be dried over molecular sieves or another appropriate drying agent prior to use.[1]
-
-
Suboptimal Temperature or Reaction Time: The SN2 reaction has a significant activation energy.
-
Causality: Insufficient thermal energy will result in a sluggish or stalled reaction. Typical Williamson reactions are run at temperatures between 50-100 °C.[5]
-
Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If you observe little to no product formation after several hours, gradually increase the temperature in 10 °C increments. A common starting point is 60-80 °C in a solvent like DMF.[5][6]
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: My analytical data (NMR/GC-MS) shows a large amount of unreacted 4-methoxyphenol. How can I drive the reaction to completion?
A2: Seeing significant starting material post-reaction is a clear sign of incomplete conversion. This is typically a result of unfavorable equilibrium or insufficient reactivity.
-
Causality: The reaction's success depends on maintaining a sufficient concentration of the active nucleophile (phenoxide) and ensuring it can react with the electrophile. A poor choice of solvent can dramatically hinder this process. Polar aprotic solvents are superior because they solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[1]
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1–1.2 eq of ethyl bromoacetate) and a larger excess of the base (1.5–2.0 eq of K₂CO₃) to push the equilibrium forward.[3]
-
Change the Solvent: This is often the most impactful change. A study on a very similar alkylation of eugenol with ethyl chloroacetate found a yield of 91% in DMF, compared to only 51% in DMSO and 47% in acetonitrile.[6][7] N,N-Dimethylformamide (DMF) is highly recommended as the solvent of choice for this reaction.
-
Increase Temperature: As mentioned previously, ensure the reaction is sufficiently heated. For DMF, a temperature of 70-90 °C is a good target.
-
Q3: I'm observing significant byproducts. What are they and how can I minimize them?
A3: Byproduct formation in this synthesis is typically due to the ambident nature of the phenoxide nucleophile or hydrolysis.
-
C-Alkylation: The phenoxide ion can be attacked at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[2][5]
-
Causality: The O/C alkylation ratio is heavily influenced by the solvent. Protic solvents or less polar solvents can favor C-alkylation.[1]
-
Solution: The use of polar aprotic solvents like DMF or DMSO strongly favors O-alkylation.[1][8] If you suspect C-alkylation is an issue, switching to or ensuring the purity of your DMF is the first step.
-
-
Product Hydrolysis: The ethyl ester product can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially during aqueous work-up.
-
Causality: Prolonged exposure to strong acids or bases during the work-up can cleave the ester.
-
Solution: Perform the aqueous work-up efficiently. After quenching the reaction, neutralize the solution carefully before extraction. Avoid letting the mixture sit for extended periods in highly acidic or basic aqueous solutions.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base for this reaction?
For the O-alkylation of phenols, a base must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so reactive that it promotes side reactions.
| Base | Type | Suitability for Phenol Alkylation | Pros | Cons |
| K₂CO₃ | Weak Base | Excellent | Inexpensive, easy to handle, highly effective in polar aprotic solvents.[2][3] | Can be slow to dissolve; requires efficient stirring. |
| Cs₂CO₃ | Weak Base | Excellent | Often gives higher yields due to better solubility and the "caesium effect." | Significantly more expensive than K₂CO₃. |
| NaH | Strong Base | Effective | Irreversibly deprotonates the phenol, driving the reaction forward.[9] | Highly reactive with water, requires strict anhydrous conditions and an inert atmosphere; can promote side reactions if not controlled.[1] |
| NaOH/KOH | Strong Base | Good | Inexpensive and effective.[1][5] | Must be finely powdered for solid-liquid reactions; introduces water if used as an aqueous solution, which is detrimental. |
Recommendation: Potassium carbonate (K₂CO₃) offers the best balance of reactivity, cost, and safety for this synthesis and is the recommended starting point.
FAQ 2: How critical is the solvent choice?
The solvent choice is arguably the most critical parameter for achieving high yields in this reaction.
| Solvent | Type | Impact on Yield | Rationale |
| DMF | Polar Aprotic | Excellent (Highest Yields) | Effectively solvates cations, leaving a highly reactive "naked" phenoxide anion. Proven to give yields >90% in similar systems.[6][10] |
| DMSO | Polar Aprotic | Good | Similar mechanism to DMF but often results in slightly lower yields.[6] |
| Acetonitrile | Polar Aprotic | Moderate | Less effective at solvating cations than DMF, leading to lower reactivity and yields.[5][6] |
| Acetone | Polar Aprotic | Moderate to Poor | Often used but generally gives lower yields than DMF or DMSO for this specific transformation. |
| Ethanol/Water | Protic | Poor | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding, drastically slowing the SN2 reaction.[1] |
Recommendation: Use anhydrous N,N-Dimethylformamide (DMF) for the highest probability of success.
FAQ 3: Can you provide a reliable, step-by-step experimental protocol?
This optimized protocol incorporates best practices for maximizing yield and minimizing side products.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.
-
Flush the apparatus with an inert gas (Nitrogen or Argon).
-
-
Phenoxide Formation:
-
Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the deprotonation of the phenol.
-
-
Alkylation Reaction:
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 4-methoxyphenol spot is consumed (typically 4-8 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with a significant volume of water.
-
Extract the aqueous phase three times with ethyl acetate.[11]
-
Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure product.[3]
-
FAQ 4: What is the underlying mechanism of this reaction?
The synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.
Caption: The SN2 mechanism for the synthesis.
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 4-methoxyphenol to form the potassium 4-methoxyphenoxide salt.
-
Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic carbon atom of ethyl bromoacetate. This occurs via a "backside attack".[5][9]
-
Displacement: In a single, concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and forming the final ether product.[5]
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved January 14, 2026, from [Link].
- Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology.
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. Retrieved January 14, 2026, from [Link].
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link].
- BenchChem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link].
-
ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved January 14, 2026, from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved January 14, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 14, 2026, from [Link].
-
University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link].
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link].
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
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- 11. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
Troubleshooting low purity issues in the synthesis of phenoxyacetate compounds.
Welcome to the technical support center for the synthesis of phenoxyacetate compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during synthesis. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems that can lead to low purity in your phenoxyacetate products. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My final product is contaminated with unreacted phenol. How can I remove it and prevent this in the future?
Answer:
Residual phenol is a common impurity, often due to incomplete reaction or side reactions. Its presence can significantly impact the purity of your final product.[1][2]
Immediate Corrective Actions (Work-up & Purification):
-
Base Wash: During the work-up, wash the organic layer containing your phenoxyacetate product with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Phenols are acidic and will be deprotonated to form water-soluble phenoxide salts, which will partition into the aqueous layer.
-
Acidification and Extraction: If you need to recover the unreacted phenol, the basic aqueous layer can be acidified with a strong acid like HCl to a pH of 1-2, which will precipitate the phenol.[4] The phenol can then be extracted with an organic solvent.
-
Chromatography: If the base wash is insufficient, column chromatography is a reliable method for separating the less polar phenoxyacetate from the more polar phenol.[5]
Preventative Measures (Reaction Optimization):
-
Stoichiometry: Ensure you are using a slight excess of the haloacetate reagent (e.g., chloroacetic acid or its ester) to drive the reaction to completion and consume all the phenol.
-
Base Strength: Use a sufficiently strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to ensure complete deprotonation of the phenol to the more nucleophilic phenoxide ion.[4][6]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5] Incomplete reactions are a primary cause of starting material contamination.[4] Increasing the reaction temperature can sometimes improve conversion, but be mindful of potential side reactions.[6][7]
Question 2: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?
Answer:
The formation of an alkene byproduct is a strong indicator that an E2 elimination reaction is competing with your desired SN2 substitution (Williamson Ether Synthesis).[6] This is particularly common when using secondary or tertiary alkyl halides, but can also occur with primary halides under certain conditions.[6][8]
Root Cause Analysis:
The phenoxide ion, being a strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of a double bond (alkene) and elimination of the halide.[6]
Strategies for Minimization:
-
Choice of Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide.[6] For phenoxyacetate synthesis, this is inherent in using haloacetic acid derivatives. However, if you are synthesizing more complex analogues, always choose the route with the least sterically hindered halide.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[6] Elimination reactions often have a higher activation energy and are more prevalent at elevated temperatures.[7]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions and are often good choices.[4][6]
Below is a decision-making workflow for minimizing elimination byproducts:
Caption: Troubleshooting workflow for alkene byproduct formation.
Question 3: My final product appears to be contaminated with the corresponding carboxylic acid from ester hydrolysis. How can I avoid this?
Answer:
Hydrolysis of the phenoxyacetate ester to the corresponding carboxylic acid and alcohol is a common issue, especially during work-up and purification.[9][10][11][12] This can be catalyzed by either acid or base.[10][12]
Causes of Hydrolysis:
-
Acidic Conditions: Prolonged exposure to strong acidic conditions during work-up (e.g., acid wash) can lead to reversible hydrolysis.[9][10][11][12]
-
Basic Conditions: The use of strong bases like NaOH or KOH during work-up can cause irreversible hydrolysis, a reaction known as saponification.[9][11]
-
Presence of Water: Excess water in the reaction mixture, especially at elevated temperatures, can contribute to hydrolysis.[4]
Preventative and Corrective Measures:
| Step | Action | Rationale |
| Work-up | Use a mild base like sodium bicarbonate for washes instead of strong bases like NaOH. | Minimizes the risk of saponification. |
| Minimize contact time with acidic solutions. | Reduces the extent of acid-catalyzed hydrolysis. | |
| Reaction | Ensure starting materials and solvents are anhydrous if the reaction is sensitive to water. | Prevents in-situ hydrolysis during the synthesis. |
| Purification | If hydrolysis has occurred, the resulting carboxylic acid can be removed by a basic wash, as it will form a water-soluble carboxylate salt. | Separates the acidic impurity from the neutral ester product. |
Frequently Asked Questions (FAQs)
What are the ideal solvents for phenoxyacetate synthesis?
The choice of solvent is crucial and can significantly impact reaction rate and purity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally excellent choices for the Williamson ether synthesis, as they can accelerate SN2 reactions.[4][6] Some protocols also successfully use a mixed solvent system, such as water and ethanol, which can help dissolve all reactants.[4]
How can I improve the overall yield of my synthesis?
Low yields can be due to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it and allowing for sufficient reaction time.[4] Optimizing temperature and solvent can also increase the reaction rate.[4]
-
Side Reactions: As discussed in the troubleshooting guide, side reactions like elimination can consume starting materials and reduce the yield of the desired product.[4]
-
Purification Losses: Significant product loss can occur during work-up and purification.[4] For example, during precipitation of phenoxyacetic acid, if the pH is not low enough, the product will not fully precipitate.[4] Washing the precipitate with large volumes of water can also lead to loss due to some solubility.[4] Washing with dilute hydrochloric acid can help minimize this loss.[4]
What are the best methods for purifying my phenoxyacetate compound?
The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid phenoxyacetate compounds.[13][14] Choosing the right solvent or solvent system is key to obtaining high purity crystals.
-
Column Chromatography: For removing impurities with different polarities, column chromatography is a versatile and powerful technique.[5]
-
Acid-Base Extraction: This is particularly useful for removing acidic (unreacted phenol, hydrolyzed carboxylic acid) or basic impurities.
The general purification workflow is outlined below:
Caption: General purification workflow for phenoxyacetate compounds.
Which analytical techniques are best for assessing the purity of my final product?
Several analytical techniques can be used to determine the purity of your phenoxyacetate compound:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting impurities.[][16]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable phenoxyacetate compounds.[][17] Often coupled with a mass spectrometer (GC-MS) for impurity identification.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used quantitatively (qNMR) to assess purity by comparing the integrals of the product signals to those of a certified internal standard.[][17]
-
Melting Point: For solid compounds, a sharp melting point close to the literature value is a good indicator of high purity.[13]
References
- CN101735058A - Synthesis method of phenoxy acetic acid allyl ester - Google Patents.
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Available at: [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Available at: [Link]
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic - ScienceDirect. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis - University of Missouri–St. Louis. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
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Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. Available at: [Link]
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Phenoxyacetic acids: separation and quantitative determination - PubMed. Available at: [Link]
- CN1034917A - The preparation method of (phenoxy group phenoxy group) propionic acid ester - Google Patents.
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Synthesis - General tips for improving yield? : r/chemistry - Reddit. Available at: [Link]
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Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at: [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]
-
hydrolysis of esters - Chemguide. Available at: [Link]
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
How does reaction time impact synthetic product purity and yield? - Biotage. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. Available at: [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]
-
methyl acetate 1458 | niosh - CDC. Available at: [Link]
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - ResearchGate. Available at: [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 4-Methoxyphenol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the alkylation of 4-methoxyphenol. It addresses common challenges and offers practical, field-proven solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for alkylating 4-methoxyphenol?
A1: The most common and effective methods for the alkylation of 4-methoxyphenol are the Williamson ether synthesis and Phase Transfer Catalysis (PTC). Friedel-Crafts alkylation is also a possibility, though it often leads to C-alkylation rather than the desired O-alkylation.[1][2][3] The choice of method depends on the specific alkylating agent, desired selectivity, and scale of the reaction.
Q2: I am observing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?
A2: Achieving high selectivity for O-alkylation over C-alkylation is a common challenge.[4] The choice of solvent is a critical factor.[5] Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents such as water or ethanol can promote C-alkylation by solvating the phenoxide oxygen.[5] The use of a strong base to fully deprotonate the phenol, coupled with a primary alkyl halide, will also favor the SN2 reaction at the oxygen, leading to the desired ether.[6][7]
Q3: My Williamson ether synthesis reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?
A3: Low yields in Williamson ether synthesis can stem from several factors.[8] Common issues include the presence of moisture, which can consume the base and hydrolyze the alkyl halide, and the use of a deactivated base.[8] Another significant factor is the potential for a competing E2 elimination reaction, especially with secondary or sterically hindered primary alkyl halides.[7] To troubleshoot, ensure all glassware is thoroughly dried and use anhydrous solvents.[8] If using a solid base like sodium hydride, ensure it is fresh. Optimizing the reaction temperature is also crucial; while higher temperatures can increase the rate of the SN2 reaction, they can also favor elimination.[8]
Q4: Can I use a secondary or tertiary alkyl halide for the alkylation of 4-methoxyphenol?
A4: It is generally not recommended to use secondary or tertiary alkyl halides in a Williamson ether synthesis with 4-methoxyphenol.[6][7] The phenoxide ion is a strong base, and with secondary and tertiary alkyl halides, the E2 elimination reaction will be highly favored, leading to the formation of alkenes as the major product instead of the desired ether.[7] For these substrates, alternative synthetic routes should be considered.
Troubleshooting Guide
Issue 1: Poor Conversion of 4-Methoxyphenol
Symptoms:
-
Significant amount of unreacted 4-methoxyphenol observed by TLC or GC analysis after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base | The phenolic proton of 4-methoxyphenol needs to be removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in at least stoichiometric amounts. For NaH, ensure it is fresh and has not been deactivated by moisture.[7][8] |
| Low Reaction Temperature | The rate of the SN2 reaction is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be mindful that excessive heat can promote side reactions.[8] |
| Poor Quality Alkylating Agent | The alkylating agent may have degraded over time or contain impurities that inhibit the reaction. | Use a freshly opened or purified alkylating agent. Ensure it is stored under appropriate conditions (e.g., protected from light and moisture). |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. | For Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[5][6] |
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC or GC analysis shows multiple spots/peaks, indicating the presence of undesired byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[5] | To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.[5] Protic solvents can hydrogen bond with the oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.[5] |
| Polyalkylation | If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the product ether can undergo further alkylation on the aromatic ring.[1] | Use a slight excess of 4-methoxyphenol relative to the alkylating agent to minimize polyalkylation. Monitor the reaction closely and stop it once the starting material is consumed. |
| Elimination (E2) Reaction | As mentioned, if a secondary or sterically hindered primary alkyl halide is used, the phenoxide can act as a base, leading to the formation of an alkene.[7] | Use a primary, unhindered alkyl halide whenever possible.[6] If a secondary alkyl group must be introduced, consider alternative synthetic strategies. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of 4-Methoxyphenol via Williamson Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Deprotonation: Add 4-methoxyphenol (1.0 eq.) to the solvent, followed by the portion-wise addition of a strong base such as sodium hydride (1.1 eq.) at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation using Phase Transfer Catalysis (PTC)
-
Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq.), the alkyl halide (1.2 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Addition of Base: Add an aqueous solution of a strong base, such as 50% sodium hydroxide, to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The catalyst will transfer the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide.[9][10]
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis.
Experimental Workflow```dot
Caption: A decision tree for troubleshooting common issues.
References
-
Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14). Available from: [Link]
-
Sivakumar, T., & Pandit, A. B. (2002). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available from: [Link]
-
Feng, H. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Exporter China. Available from: [Link]
-
ACS Publications. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available from: [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Available from: [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Available from: [Link]
-
Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Available from: [Link]
-
Wikipedia. (n.d.). Phenol. Available from: [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]
-
Gaikwad, P. S., et al. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of Industrial and Engineering Chemistry. Available from: [Link]
-
Chegg. (2016, November 14). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. Available from: [Link]
-
StatPearls. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Available from: [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Available from: [Link]
-
ResearchGate. (n.d.). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. Available from: [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. Available from: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Available from: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available from: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
EBSCO. (n.d.). Alkylating agents in chemotherapy. Research Starters. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]
-
YouTube. (2024, March 30). Episode 286: Pharmacology 101: Alkylating Agents. Oncology Nursing Podcast. Available from: [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available from: [Link]
-
ResearchGate. (n.d.). Intensification and selectivities in complex multiphase reactions: Insight into the selectivity of liquid-liquid phase-transfer-catalyzed O-alkylation of p-methoxyphenol with allyl bromide. Available from: [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Available from: [Link]
-
ACS Publications. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Available from: [Link]
-
Sciencemadness.org. (2005, August 9). crap yields of phenol-alkyl ether. Available from: [Link]
-
Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. Available from: [Link]
-
Wiley Online Library. (n.d.). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of... Available from: [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Available from: [Link]
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Identifying and characterizing impurities in Ethyl 2-(4-methoxyphenoxy)acetate synthesis.
Technical Support Center: Ethyl 2-(4-methoxyphenoxy)acetate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the identification, characterization, and mitigation of impurities.
Section 1: Understanding Potential Impurities and Their Origins
Q1: I've just completed the synthesis of this compound. What are the most likely impurities in my crude product?
A1: In a typical Williamson ether synthesis protocol for this compound, which involves reacting 4-methoxyphenol with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base, you should anticipate several classes of impurities[1][2][3]:
-
Unreacted Starting Materials: The most common impurities are residual 4-methoxyphenol and ethyl chloroacetate. Their presence usually indicates an incomplete reaction due to factors like insufficient reaction time, improper temperature, or suboptimal base/solvent selection.
-
Isomeric Byproducts: The primary isomeric impurity is the C-alkylated product, Ethyl 2-(2-hydroxy-5-methoxyphenyl)acetate. This arises from the ambident nature of the phenoxide nucleophile, which can react at either the oxygen or a carbon atom on the aromatic ring[4].
-
Hydrolysis Products: The ester group in both the starting material (ethyl chloroacetate) and the final product is susceptible to hydrolysis, especially under basic conditions if water is present. This leads to the formation of chloroacetic acid and the key degradation impurity, 2-(4-methoxyphenoxy)acetic acid[5][6][7].
-
Solvent-Related Impurities: Depending on your chosen solvent, impurities derived from the solvent itself or its reaction with reagents can occur. For instance, polar aprotic solvents like DMF or DMSO, while often promoting high yields, can be difficult to remove completely[8][9].
Here is a summary of the primary impurities to expect:
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Unreacted Starting Material |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Unreacted Starting Material |
| 2-(4-Methoxyphenoxy)acetic acid | C₉H₁₀O₄ | 182.17 | Product Hydrolysis |
| Ethyl 2-(2-hydroxy-5-methoxyphenyl)acetate | C₁₁H₁₄O₄ | 210.23 | C-Alkylation Side Reaction |
Q2: What reaction conditions favor the formation of the C-alkylated isomeric impurity over my desired O-alkylated product?
A2: The competition between O-alkylation and C-alkylation is a classic challenge in phenoxide chemistry and is heavily influenced by your choice of solvent and reaction conditions[4][10].
The phenoxide ion is an ambident nucleophile with electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions).
-
O-Alkylation (Desired Reaction): This pathway is generally favored under conditions that promote a "free" phenoxide ion. The use of polar aprotic solvents, such as DMF, DMSO, or acetonitrile, is highly recommended.[4][8][9][11]. These solvents solvate the cation (e.g., K⁺, Na⁺) but not the phenoxide anion, leaving the oxygen atom highly nucleophilic and accessible for the Sɴ2 attack on ethyl chloroacetate[3]. This is considered the kinetically controlled pathway.
-
C-Alkylation (Side Reaction): This pathway becomes more significant under conditions that hinder the reactivity of the oxygen atom. The use of protic solvents (like water or ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction[4]. This shielding effect increases the likelihood of the aromatic ring acting as the nucleophile, leading to the C-alkylated isomer. This is often the thermodynamically controlled product. Studies on phenol alkylation have shown that while O-alkylation is kinetically faster, C-alkylation can become significant depending on the stability of the intermediates[12].
The diagram below illustrates the competing reaction pathways.
Caption: Figure 1. Competing O- vs. C-Alkylation Pathways.
Section 2: Analytical Strategies for Impurity Profiling
Q3: What analytical techniques should I use for the initial purity assessment and subsequent identification of unknown impurities?
A3: A multi-step analytical approach is most effective for both routine purity checks and in-depth impurity characterization[13][14].
-
Initial Purity Screen (Chromatography):
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase (RP) HPLC method with a C18 column and a UV detector is an excellent starting point. The mobile phase would typically be a gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape)[15]. This will allow you to quickly determine the percentage of your main product and detect the presence of impurities.
-
Gas Chromatography (GC): GC is particularly useful for detecting volatile impurities, such as residual starting materials (ethyl chloroacetate) or common organic solvents.
-
-
Impurity Identification (Spectrometry):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity as it elutes from the column. This information is critical for proposing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, especially for isomers like the C-alkylated product, NMR is essential. If an impurity is present at a high enough level (>1-5%), it can be isolated via preparative HPLC and analyzed by ¹H and ¹³C NMR.
-
The following workflow is recommended for a comprehensive impurity analysis.
Caption: Figure 2. Workflow for Impurity Identification.
Q4: Can you provide a starting point for an HPLC method to analyze my product?
A4: Certainly. A robust reverse-phase HPLC method is ideal for separating this compound from its common, more polar or less polar impurities. The following conditions serve as an excellent starting point for method development. This type of method is similar to those used for related aryloxyphenoxypropionate herbicides like Fenoxaprop-P-ethyl, which share structural similarities[16][17].
Protocol: Reverse-Phase HPLC for Impurity Profiling
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure acidic species are in a single protonation state, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is effective for screening unknown samples, ensuring elution of both polar (e.g., acid impurity) and non-polar (e.g., product, starting materials) compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak efficiency. Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. Adjust based on sample concentration. |
| Detection | UV at 275 nm | 4-methoxyphenol and its derivatives have a strong UV absorbance around this wavelength. |
Expected Elution Order:
-
2-(4-Methoxyphenoxy)acetic acid: The most polar, will elute first.
-
4-Methoxyphenol: More polar than the product.
-
This compound: The main product peak.
-
Ethyl 2-(2-hydroxy-5-methoxyphenyl)acetate: The C-alkylated isomer will likely elute very close to the main product peak, often requiring careful optimization of the gradient for full resolution.
Section 3: Troubleshooting and Mitigation Strategies
Q5: My reaction is sluggish and my primary impurities are unreacted starting materials. What can I do to improve conversion?
A5: High levels of unreacted 4-methoxyphenol and ethyl chloroacetate point directly to suboptimal reaction kinetics. Here’s a troubleshooting guide:
-
Evaluate Your Base: The base is critical for deprotonating the phenol. A weak base (e.g., NaHCO₃) may not be sufficient. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is a standard and effective choice[2]. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous aprotic solvent like THF or DMF[9].
-
Check Your Solvent: As discussed in Q2, polar aprotic solvents (DMF, DMSO, Acetonitrile) are superior for this Sɴ2 reaction as they promote a highly reactive, "naked" phenoxide anion[8][9][11]. If you are using a less polar solvent (e.g., acetone, THF) or a protic solvent, switching to DMF or DMSO can dramatically increase the reaction rate.
-
Increase the Temperature: The Williamson ether synthesis is often performed at elevated temperatures (e.g., 60-100 °C) to increase the reaction rate[18]. If you are running the reaction at room temperature, gradually increasing the heat while monitoring the reaction by TLC or HPLC is a logical next step.
-
Ensure Anhydrous Conditions: Water will consume the base and can hydrolyze your ester, reducing overall efficiency. Ensure your solvent is dry and your glassware is flame- or oven-dried before starting the reaction, especially if using a highly reactive base like NaH.
Q6: I've confirmed the presence of the hydrolysis byproduct, 2-(4-methoxyphenoxy)acetic acid. How can I prevent its formation and remove it from my product?
A6: Formation of the carboxylic acid impurity occurs when the ethyl ester of your product is hydrolyzed.
Prevention:
-
Control Water Content: The primary cause of hydrolysis is the presence of water in your reaction mixture, especially under basic conditions[19]. Use anhydrous solvents and ensure your base (e.g., K₂CO₃) is dry.
-
Careful Workup: During the aqueous workup, avoid prolonged contact with strongly basic or acidic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
-
Purification Conditions: Avoid purification methods that use strongly acidic or basic conditions (e.g., certain silica gels can be acidic).
Removal: The acidic nature of this impurity makes it relatively simple to remove during the workup phase.
Protocol: Liquid-Liquid Extraction for Acid Removal
-
Dissolve Crude Product: After the reaction is complete and the solvent has been removed, dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) sodium hydroxide (NaOH) solution.
-
Mechanism: The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral ester product remains in the organic layer.
-
R-COOH (organic) + NaHCO₃ (aq) → R-COO⁻Na⁺ (aq) + H₂O + CO₂
-
-
Separate Layers: Drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the purified product.
This simple extraction procedure is highly effective at removing acidic impurities from a neutral organic product.
References
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology. [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. [Link]
-
Converti, A., et al. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]
-
Fadlan, A., et al. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
SIELC Technologies. (2018). Ethyl (2-methoxyphenoxy)acetate. [Link]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Williamson Ether Synthesis Experiment. SUNY Oneonta. [Link]
-
Yadav, G. D., & Kadam, A. A. (2015). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]
-
Williamson Ether Synthesis Procedure. University of Colorado Boulder. [Link]
-
Health Canada. (2011). Fenoxaprop-P-ethyl. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Analytical Methods Overview. Ministry of the Environment, Japan. [Link]
-
Fadlan, A., et al. (2024). View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Patil, S. R., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). Fenoxaprop-P-ethyl. University of Hertfordshire. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. [Link]
-
U.S. Environmental Protection Agency. (2013). Fenoxaprop-p-ethyl. Petition for the Establishment of Permanent Tolerances and Registrations for Use on Wheat, Barley, and Triticale. [Link]
-
U.S. Pharmacopeia. (n.d.). Ethyl Acetate. USP-NF. [Link]
-
Hydrolysis of Ethyl Acetate Experiment. McGill University. [Link]
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Hydrolysis of Ethyl Acetate. Prexams. [Link]
-
Ohtani, S., & Hori, S. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. [Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). Fenoxaprop-P-ethyl. [Link]
-
Kinetics of Hydrolysis of Ethyl Acetate. Concordia University. [Link]
-
Compendium of Pesticide Common Names. (n.d.). fenoxaprop-P-ethyl data sheet. [Link]
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How to prevent the decomposition of Ethyl 2-(4-methoxyphenoxy)acetate during storage?
Welcome to the technical support center for Ethyl 2-(4-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our recommendations are grounded in established principles of organic chemistry and material science to provide you with reliable and actionable solutions.
Understanding the Stability of this compound
This compound is a phenoxyacetate ester derivative. While generally stable under optimal conditions, its chemical structure contains functional groups susceptible to degradation over time, primarily through hydrolysis, and to a lesser extent, through oxidation and photodegradation. Understanding these potential decomposition pathways is critical for implementing effective preventative storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common indicators of degradation include:
-
Physical Changes: A noticeable change in the appearance of the compound, such as discoloration (e.g., developing a yellowish tint), or the formation of precipitates.
-
Changes in pH: If the compound is in solution, a shift in pH may indicate the formation of acidic degradation products like 4-methoxyphenoxyacetic acid.
-
Inconsistent Experimental Results: Variability in analytical data, such as peak broadening or the appearance of new peaks in chromatography, can be a sign of impurity formation.
Q2: What are the main chemical reactions that cause the decomposition of this compound?
A2: The two primary decomposition pathways are:
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding 4-methoxyphenoxyacetic acid and ethanol.[1][2]
-
Oxidation: The methoxy group on the aromatic ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of other oxygenated byproducts.[3][4][5]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the cleavage of the aromatic ring or other structural modifications.[6][7]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly accelerate the rate of chemical degradation, particularly hydrolysis.[8] Storing the compound at lower temperatures is one of the most effective ways to minimize decomposition and extend its shelf life.
Q4: Is this compound sensitive to light?
A4: Yes, similar to other phenoxyacetic acid derivatives, this compound can be sensitive to light, especially UV radiation.[6][7] It is crucial to protect the compound from light to prevent photodegradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has developed a yellow tint. | Oxidation of the aromatic ring or methoxy group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Precipitate has formed in a solution. | Hydrolysis leading to the formation of less soluble 4-methoxyphenoxyacetic acid. | Filter the solution before use. To prevent recurrence, ensure the solvent is anhydrous and store the solution under inert gas. |
| Inconsistent results in bioassays. | Presence of degradation products that may have different biological activities. | Re-purify the compound or use a fresh, unopened batch. Confirm purity using analytical techniques like HPLC or NMR. |
| Appearance of new peaks in HPLC/GC analysis. | Compound degradation. | Identify the impurities by techniques like LC-MS. Review storage conditions and handling procedures to prevent further decomposition. |
Visualizing Decomposition Pathways
To better understand the degradation mechanisms, the following diagrams illustrate the key chemical reactions to avoid.
Caption: Acid or base-catalyzed hydrolysis of the ester bond.
Caption: Oxidative degradation of the methoxy-substituted aromatic ring.
Recommended Storage Conditions
To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of hydrolysis and other degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the methoxy group and aromatic ring. |
| Light | Amber Vial or Light-Proof Container | Protects the compound from photodegradation.[6][7] |
| Container | Tightly Sealed Glass Vial | Prevents moisture absorption and contamination. Glass is generally inert. |
| Purity of Solvents | Anhydrous and High Purity | If in solution, residual water can cause hydrolysis. |
Experimental Protocol: Quick Quality Check for Decomposition
This protocol outlines a simple Thin Layer Chromatography (TLC) method to quickly assess the purity of your this compound sample.
Materials:
-
This compound sample
-
Reference standard of this compound (if available)
-
TLC plates (silica gel 60 F254)
-
Developing solvent: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
-
TLC tank
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing solvent and pour it into the TLC tank to a depth of about 0.5 cm. Close the tank and allow the atmosphere to saturate for at least 15 minutes.
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., ethyl acetate). If you have a reference standard, prepare a solution of it as well.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If using a reference, spot it alongside your sample.
-
Carefully place the TLC plate into the developing tank, ensuring the solvent level is below the spots. Close the tank.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
Interpretation of Results:
-
A single, well-defined spot for your sample that corresponds to the reference standard indicates high purity.
-
The presence of additional spots, especially those at a lower Rf value (closer to the baseline), may indicate the presence of the more polar degradation product, 4-methoxyphenoxyacetic acid.
Caption: Example TLC plate showing a pure vs. a degraded sample.
References
-
Sokolova, I. V., et al. "Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation." SPIE Proceedings, 2005, [Link].
-
Getoff, N. "Photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in aqueous solution." International Journal of Photoenergy, 2003, [Link].
-
Aschmann, S. M., et al. "Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions." The Journal of Physical Chemistry A, 2000, [Link].
-
U.S. Environmental Protection Agency. "Accelerated Storage Stability and Corrosion Characteristics Study Protocol." 2012, [Link].
-
Microchem Laboratory. "Accelerated Physical Stability Testing." [Link].
-
University of Calgary. "Hydrolysis of Esters." [Link].
-
Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." [Link].
-
Ball State University. "Hydrolysis of Esters." [Link].
-
Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 240125, this compound." [Link].
-
University of Calgary. "Ch20: Hydrolysis of Esters." [Link].
-
Chemistry LibreTexts. "Hydrolysis of Esters." [Link].
-
Chemistry LibreTexts. "15.9 Hydrolysis of Esters." [Link].
-
Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." [Link].
-
The Basics of General, Organic, and Biological Chemistry. "15.9 Hydrolysis of Esters." [Link].
-
National Center for Biotechnology Information. "Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds." Environmental Science & Technology, 2019, [Link].
-
Medicinal Chemistry. "Phase I Metabolism- Oxidation of Aromatic compounds." 2014, [Link].
-
The Basics of General, Organic, and Biological Chemistry. "15.9 Hydrolysis of Esters." [Link].
-
Chemistry Stack Exchange. "Thermal decomposition of ester." 2019, [Link].
-
ResearchGate. "Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds." 2019, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate." [Link].
-
Medicinal Chemistry. "Phase I Metabolism- Oxidation of Aromatic compounds." 2014, [Link].
-
ResearchGate. "Thermal decomposition of esters." 2021, [Link].
-
Chemistry LibreTexts. "15.9 Hydrolysis of Esters." [Link].
-
Chemistry Stack Exchange. "Thermal decomposition of ester." 2019, [Link].
-
ResearchGate. "Thermal decomposition of esters." 2021, [Link].
-
Chemistry Stack Exchange. "Thermal decomposition of ester." 2019, [Link].
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Addressing challenges in the work-up and purification of phenoxyacetate esters.
Technical Support Center: Phenoxyacetate Esters
A Guide to Overcoming Challenges in Synthesis Work-up and Purification
Welcome to the technical support center for phenoxyacetate ester chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common, yet often frustrating, challenges associated with the work-up and purification of this important class of compounds. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions we most often receive. For more detailed, problem-specific advice, please proceed to the Troubleshooting Guides.
Q1: What are the most common impurities I should expect in my crude phenoxyacetate ester reaction mixture?
A: Typically, the crude product will contain your desired ester alongside unreacted starting materials. The most common impurities are the parent phenoxyacetic acid and the alcohol used for the esterification. If the synthesis starts from a phenol and an alpha-halo ester, then unreacted phenol will be a primary impurity.[1][2]
Q2: My yield drops significantly after the aqueous work-up. What is the most likely cause?
A: The primary culprit is often unintentional hydrolysis of the ester bond.[3] Phenoxyacetate esters can be sensitive to both acidic and strongly basic conditions, especially at elevated temperatures.[4][5][6] The work-up procedure, which is designed to remove acidic impurities, can inadvertently cleave your product if not performed under the correct conditions.
Q3: How do I effectively remove unreacted phenoxyacetic acid without destroying my product?
A: The most effective method is a carefully controlled acid-base extraction.[7] You should use a mild, aqueous base like sodium bicarbonate (NaHCO₃) to selectively deprotonate the acidic starting material, converting it into a water-soluble carboxylate salt.[8][9] This salt partitions into the aqueous layer, leaving your neutral ester in the organic phase. It is critical to avoid strong bases like sodium hydroxide (NaOH), as they significantly increase the rate of ester hydrolysis.[10]
Q4: My ester seems stable, but I'm getting a messy separation on my silica gel column. Why?
A: This often points to a suboptimal solvent system for flash chromatography. If the polarity of the eluent is too high, your compound and impurities may elute too quickly and without separation. Conversely, if it's too low, the compounds may not move at all. Residual acidic impurities can also cause "streaking" on the silica column. A pre-purification wash with sodium bicarbonate solution can help mitigate this.
Q5: Is recrystallization a viable purification method for these esters?
A: Absolutely, provided your ester is a solid at room temperature. Recrystallization is an excellent and scalable purification technique.[11] The key challenge is identifying a suitable solvent or solvent system that dissolves the ester when hot but allows for high recovery of pure crystals upon cooling.[12][13]
Troubleshooting Guides: A Deeper Dive
This section provides a detailed, question-and-answer-based approach to specific experimental problems.
Problem: Low Yield After Aqueous Work-up
Q: I've performed an aqueous wash with a base to remove acidic starting materials, but my final product yield is less than 30%. What went wrong?
A: This is a classic case of product loss due to hydrolysis. The ester linkage is susceptible to cleavage under both acidic and basic conditions in a reaction that is essentially the reverse of the Fischer esterification.[10]
-
Causality—The "Why": The carbonyl carbon of the ester is electrophilic. Under basic conditions, it is directly attacked by a hydroxide ion. Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon even more electrophilic and susceptible to attack by a weak nucleophile like water. Both pathways lead to the formation of a tetrahedral intermediate that collapses to yield a carboxylic acid and an alcohol.[6]
-
Solution & Protocol:
-
pH Control: During the work-up, strictly avoid strong acids and bases. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) potassium carbonate (K₂CO₃) solution for your washes. These are strong enough to deprotonate the phenoxyacetic acid (pKa ~3.1) but mild enough to minimize ester hydrolysis.[8][14]
-
Temperature Control: Perform all work-up steps, including extractions and washes, at low temperatures (0-10 °C) by using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.[3]
-
Minimize Contact Time: Do not let your reaction mixture sit in the separatory funnel with the basic aqueous solution for extended periods. Perform the washes efficiently and move to the next step.
-
Final Wash: After the basic wash, perform a final wash with brine (saturated aq. NaCl) to remove residual water and water-soluble impurities from the organic layer.[3]
-
Problem: Persistent Phenoxyacetic Acid Impurity
Q: My NMR/LCMS analysis shows a significant amount of the starting phenoxyacetic acid even after purification. How can I improve its removal?
A: This indicates an inefficient acid-base extraction, which is the cornerstone of removing this specific impurity.[7][15]
-
Causality—The "Why": For the extraction to be effective, the phenoxyacetic acid must be completely converted to its water-soluble carboxylate salt. Incomplete deprotonation, insufficient mixing, or phase-transfer issues can lead to residual acid in the organic layer.
-
Solution & Protocol:
-
Ensure Stoichiometric Excess of Base: Use a sufficient volume of saturated sodium bicarbonate solution to ensure all the acid is neutralized. Perform at least two separate washes.[14]
-
Thorough Mixing: When shaking the separatory funnel, ensure the two phases are adequately mixed to facilitate the transfer of the carboxylate salt into the aqueous layer. Be sure to vent the funnel frequently, as neutralization generates CO₂ gas.
-
Check the Aqueous Layer pH: After the first extraction, test the pH of the aqueous layer with pH paper. It should be basic (pH > 8). If it is not, you have not added enough base, and you should perform another wash.[9]
-
Consider a Stronger, Mild Base: If sodium bicarbonate is insufficient (e.g., for very nonpolar esters that hinder phase transfer), a 5% solution of potassium carbonate can be used. It is more basic but still generally safe for the ester.
-
Problem: Co-elution of Impurities During Flash Chromatography
Q: I'm using flash chromatography, but a persistent impurity is eluting with my product. How can I achieve better separation?
A: Flash chromatography is a powerful tool, but its success is entirely dependent on selecting the right conditions, particularly the mobile phase.[16][17]
-
Causality—The "Why": Separation on silica gel occurs based on the differential adsorption of compounds to the polar stationary phase. If your product and an impurity have very similar polarities, they will travel down the column at similar rates in a given solvent system, leading to co-elution.[17]
-
Solution & Protocol:
-
TLC Optimization is Key: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should give your product an Rf value of ~0.3 and show clear separation from all impurities.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can dramatically improve separation. Start with a less polar solvent system to allow more nonpolar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind on the column.[18]
-
Try Different Solvent Systems: Don't be limited to one solvent family. If a hexane/ethyl acetate system fails, try dichloromethane/methanol or toluene/acetone systems. See the data table below for suggestions.
-
Data & Visualization
Table 1: Common Impurities and Their Removal Strategies
| Impurity | Type | Recommended Removal Method | Key Considerations |
| Phenoxyacetic Acid | Acidic | Acid-Base Extraction with aq. NaHCO₃ | Perform at 0-10 °C; avoid strong bases.[8] |
| Unreacted Phenol | Weakly Acidic | Wash with dilute (1M) NaOH | Use cautiously; can hydrolyze ester. Best for robust esters. |
| Unreacted Alcohol | Neutral/Polar | Aqueous Wash / Flash Chromatography | Water washes can remove low MW alcohols (e.g., methanol, ethanol). |
| Side-Reaction Products | Varies | Flash Chromatography / Recrystallization | Characterize impurity by NMR/MS to guide purification strategy.[19] |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity of Ester | Stationary Phase | Recommended Mobile Phase (v/v) | Comments |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (95:5 to 70:30) | A good starting point for most phenoxyacetate esters.[17] |
| Medium to High | Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | Useful for more polar derivatives. |
| Low to Medium | Silica Gel | Toluene / Acetone (98:2 to 90:10) | Provides different selectivity compared to ethyl acetate systems. |
Diagrams and Workflows
A logical workflow is critical for reproducible success. The following diagrams illustrate the general purification pathway and a decision tree for troubleshooting common issues.
Caption: General workflow for phenoxyacetate ester work-up and purification.
Caption: Troubleshooting decision tree for low product yield.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up using Mild Base
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (Optional): If necessary, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction Setup: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[20]
-
First Bicarbonate Wash: Add a volume of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Second Bicarbonate Wash: Repeat steps 4-6 to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine). This helps to remove residual water and some water-soluble organic impurities from the organic phase.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, prepare the chosen mobile phase (eluent). A system that gives the target compound an Rf of ~0.3 is ideal.
-
Column Packing: Securely clamp a column of appropriate size in a vertical position. Pack the column with silica gel using either a dry-packing or wet-slurry method. Ensure the silica bed is compact and the top surface is flat.[18]
-
Sample Loading: Dissolve the crude ester in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[18]
-
Elution: Carefully add the mobile phase to the column. Using positive pressure (flash chromatography), begin collecting fractions.
-
Monitoring: Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
References
-
Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14. [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3878–3884. [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 47(9), 3878-3884. [Link]
-
Ziembowicz, S., Kida, M., & Koszelnik-Leszek, A. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Science and Technology, 16(5), 2955-2968. [Link]
-
Moosmosis. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Various Authors. (2019). How to recrystallize phenoxyacetic acid. Quora. [Link]
-
Wang, Z., et al. (2022). Compound stability under different pH conditions. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
- CN103058855A - Phenoxyacetic acid derivative synthesis method. (2013).
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (2013).
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Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
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Cˇerveny´, L., et al. (2007). Preparation of Fragrant Allyl Esters. Perfumer & Flavorist. [Link]
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College of the Canyons. (n.d.). Experiment 13: What's That Smell? (Synthesis of Esters). [Link]
-
Madsen, J. L., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry, 33(1), 172-179. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Phenomenex. (n.d.). Flash Chromatography. [Link]
-
University of Portland. (n.d.). Experiment 18 — Synthesis of Esters. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1935-1949. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
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Palomar College. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
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ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Chemistry Lab. (2022, May 23). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, phenoxy-, 2-propenyl ester on Newcrom R1 HPLC column. [Link]
-
Hoke, S. H., et al. (1991). Determination of phenoxy ester herbicides by gas and high-performance liquid chromatography. Journal of Chromatography A. [Link]
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Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
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LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
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National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid. PubChem Compound Database. [Link]
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LibreTexts Chemistry. (2024). 1.31: Experiment_731_Esters 1_0. [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. [Link]
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Wani, T. A. (2022). Analytical Techniques in Pharmaceutical Analysis: A Review. International Journal for Research in Applied Science & Engineering Technology, 10(6), 3338-3347. [Link]
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Clark, J. (2004). hydrolysis of esters. Chemguide. [Link]
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Improving the selectivity of the Williamson ether synthesis for O-alkylation over C-alkylation.
Welcome to the Technical Support Center for the Williamson Ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions for O-alkylation and troubleshoot the common competing C-alkylation pathway. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, grounded in established mechanistic principles.
Understanding the O- vs. C-Alkylation Challenge
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] However, when employing ambident nucleophiles, such as phenoxides, a common challenge arises: competition between alkylation at the oxygen atom (O-alkylation) to form the desired ether, and alkylation at the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[3] This guide will provide you with the technical insights and practical steps to steer the reaction towards your desired O-alkylated product.
The Dueling Pathways: O- vs. C-Alkylation
The selectivity of the Williamson ether synthesis is a classic example of kinetic versus thermodynamic control, heavily influenced by the reaction conditions. Phenoxide ions, for instance, are ambident nucleophiles with two reactive sites.[3][4] The distribution of the negative charge is highest on the oxygen atom, but there is also a significant electron density on the aromatic ring.
Caption: Competing pathways in the alkylation of a phenoxide ion.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: My primary product is the C-alkylated phenol instead of the desired ether. What are the likely causes and how can I fix this?
Answer:
This is a classic selectivity issue. The primary culprit is very often your choice of solvent.
-
The Role of the Solvent: Protic solvents, such as water, alcohols (like ethanol), or trifluoroethanol (TFE), can form hydrogen bonds with the oxygen atom of the phenoxide.[3] This solvation shell effectively "shields" the oxygen, making it less nucleophilic and thereby promoting alkylation on the electron-rich aromatic ring.[3][5]
-
Solution: Switch to a polar aprotic solvent . Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices.[3][6] These solvents solvate the cation (e.g., Na⁺, K⁺) of your alkoxide, leaving a more "naked" and highly reactive oxygen anion that is more available to attack the alkyl halide, thus favoring O-alkylation.[3] A study on the Williamson ether synthesis of benzyl bromide and sodium β-naphthoxide demonstrated a dramatic shift in the O-alkylated to C-alkylated product ratio from 72:28 in methanol to 97:3 in acetonitrile.[6][7][8]
-
-
The Nature of the Alkylating Agent: The Hard and Soft Acids and Bases (HSAB) principle can provide some guidance here. The oxygen of a phenoxide is a "hard" nucleophilic center, while the carbon of the aromatic ring is "softer".
Question 2: I'm observing a significant amount of elimination product (alkene) alongside my desired ether. How can I minimize this side reaction?
Answer:
The formation of an alkene is due to the E2 elimination side reaction, which is promoted by the basicity of the alkoxide.[3] This is especially problematic with secondary and tertiary alkyl halides.
-
Structure of the Alkyl Halide: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[2][3]
-
Solution: The most effective way to avoid elimination is to use a primary alkyl halide .[2][3] If you are synthesizing an asymmetrical ether and have a choice between two routes, always choose the one that involves the less sterically hindered alkyl halide. For instance, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.[3] Tertiary alkyl halides will almost exclusively yield the elimination product.[3][11]
-
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Solution: Lower the reaction temperature. This generally favors the SN2 pathway.[3]
-
Question 3: My reaction is very slow, and I'm getting low yields of the O-alkylated product. How can I improve the reaction rate and yield?
Answer:
Slow reaction rates and low yields can stem from several factors, including poor solubility of the alkoxide or insufficient reactivity of the reactants.
-
Solubility of the Alkoxide: The alkoxide needs to be sufficiently soluble and reactive in the reaction medium.
-
Solution 1: Use a Phase-Transfer Catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be highly effective.[1] The PTC forms a complex with the cation of the alkoxide, and this lipophilic ion pair is more soluble in the organic solvent, leading to a more reactive, "naked" alkoxide anion.[1] This is a common strategy in industrial syntheses.[1]
-
Solution 2: Ensure Anhydrous Conditions. Moisture can be detrimental to the reaction as it will protonate the highly reactive alkoxide, rendering it non-nucleophilic.[12]
-
-
Reactivity of the Alkylating Agent: The leaving group on your alkylating agent plays a crucial role.
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of base to use for generating the alkoxide?
For alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is often used to ensure complete deprotonation to the alkoxide.[11] For more acidic phenols, weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally sufficient.[3]
Q2: Can I use a secondary alkyl halide in a Williamson ether synthesis?
You can, but be prepared for a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).[3][11] To favor substitution, use a less sterically hindered secondary halide if possible, and run the reaction at a lower temperature.
Q3: Does the counter-ion of the alkoxide (e.g., Na⁺ vs. K⁺) affect the O/C alkylation ratio?
Yes, the counter-ion can influence the O/C alkylation ratio, though the effect is generally less pronounced than that of the solvent.[3] The nature of the ion pair can affect the nucleophilicity of the different sites of the ambident nucleophile. In general, a "freer" anion, which is favored by polar aprotic solvents and phase-transfer catalysts, will lead to more O-alkylation.[5]
Q4: Are there any "green" or more environmentally friendly approaches to the Williamson ether synthesis?
Recent research has explored microwave-enhanced technology to significantly reduce reaction times from hours to minutes and improve yields.[1] Additionally, the use of phase-transfer catalysis can allow for the use of less harsh conditions and potentially more benign solvents.
Data Summary Table
The following table summarizes the qualitative effects of key experimental parameters on the selectivity of the Williamson ether synthesis.
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic (e.g., Water, Ethanol, TFE) | Protic solvents solvate the oxygen atom via hydrogen bonding, reducing its nucleophilicity.[3][5] |
| Alkyl Halide Structure | Primary (CH₃X > RCH₂X) | - | Minimizes steric hindrance, favoring the SN2 pathway over E2 elimination.[2][3] |
| Leaving Group | Good (I > Br > Cl > OTs > OMs) | - | A better leaving group accelerates the SN2 reaction.[12][13] |
| Temperature | Lower | Higher | Lower temperatures generally favor substitution over elimination.[3] |
| Catalyst | Phase-Transfer Catalyst (e.g., 18-crown-6) | None | Increases the concentration of the "naked," more reactive alkoxide in the organic phase.[1] |
| Counter-ion | Looser ion pair (e.g., with PTC) | Tighter ion pair | A "freer" anion is more likely to react at the more electronegative oxygen atom.[5] |
Experimental Protocols
Protocol 1: Optimized O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol is designed to maximize the yield of the O-alkylated product while minimizing C-alkylation.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05 eq.).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired ether.
Protocol 2: Analysis of O/C-Alkylation Ratio by ¹H NMR
A straightforward method to determine the ratio of your O- and C-alkylated products is by ¹H NMR spectroscopy.
-
Sample Preparation: Obtain a ¹H NMR spectrum of the crude reaction mixture.
-
Signal Integration: Identify characteristic signals for both the O-alkylated and C-alkylated products. For example, the protons of the -O-CH₂- group in the ether will have a distinct chemical shift compared to the protons of the -Ar-CH₂- group in the C-alkylated product.
-
Ratio Calculation: Integrate the area of these characteristic signals. The ratio of the integrals will correspond to the molar ratio of the two products.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting poor selectivity.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
ResearchGate. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]
-
Spiral, University of Liège. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Retrieved from [Link]
-
CSIRO Publishing. (1975). Heterocyclic ambident nucleophiles: The alkylation of sodium N 6 -acyladenides. Retrieved from [Link]
-
Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1974). The Alkylation of Ambident Anions. IV. The Alkali Metal and Silver Salts of Formanilides. Retrieved from [Link]
-
Shaalaa.com. (2017). What are ambident nucleophiles? Explain with an example. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Quora. (2020). When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. Retrieved from [Link]
-
ResearchGate. (2025). Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction Between the Acetaldehyde Enolate Anion and Methyl Fluoride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
Frump Fighters. (n.d.). Phenoxide Ion. Retrieved from [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
University of Idaho. (n.d.). Chapter 24: Phenols. Retrieved from [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Strong activation of phenoxide ion compared to others. Retrieved from [Link]
-
ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Nature. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]
Sources
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- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Effect of different bases and solvents on the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this common yet critical Williamson ether synthesis. Here, we address frequently encountered challenges and provide in-depth, field-proven insights to optimize your reaction outcomes.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust method for forming ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[1] In this specific case, the hydroxyl proton of 4-methoxyphenol is abstracted by a base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide to form the desired ether product.[1]
Reaction Scheme:
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding reagent and condition selection to ensure a successful synthesis from the outset.
Q1: What is the most appropriate base for deprotonating 4-methoxyphenol?
The choice of base is critical and depends on balancing reactivity with cost and handling safety. Since phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), milder bases can be effectively used.[3][4]
-
Potassium Carbonate (K₂CO₃): This is often the preferred base for this reaction. It is inexpensive, easy to handle (non-hygroscopic), and sufficiently basic to deprotonate the phenol without being overly reactive, which helps minimize side reactions.[3][5]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are strong, cost-effective bases that can also be used. However, they are hygroscopic and the presence of water can hinder the S_N_2 reaction.[6]
-
Sodium Hydride (NaH): A very strong and irreversible base that ensures complete deprotonation of the phenol.[3][7] While highly effective, NaH is flammable and requires strictly anhydrous conditions, making it a more hazardous and demanding choice.[6][7]
Recommendation: For most applications, Potassium Carbonate (K₂CO₃) offers the best balance of reactivity, safety, and cost-effectiveness.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Sodium Hydride (NaH) | ~36 | Very strong, irreversible, requires anhydrous conditions.[7][8] |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, inexpensive, but hygroscopic. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (second pKa) | Mild, inexpensive, easy to handle, effective for phenols.[5] |
Q2: Which solvent system will maximize my reaction rate and yield?
The Williamson ether synthesis is an S_N_2 reaction, which is strongly favored by polar aprotic solvents.[3][9] These solvents can dissolve the ionic phenoxide but do not engage in hydrogen bonding, which would otherwise "cage" and deactivate the nucleophile.[10][11]
-
N,N-Dimethylformamide (DMF): Often provides the highest yields and fastest reaction rates due to its high polarity.[12][13]
-
Dimethyl Sulfoxide (DMSO): Another excellent choice that strongly promotes S_N_2 reactions.[3][13]
-
Acetonitrile (CH₃CN): A common and effective polar aprotic solvent.[1]
-
Acetone/Butanone (MEK): While polar aprotic, they are generally less polar than DMF or DMSO and may result in slower reaction times.[14]
Protic solvents like water or ethanol should be avoided as they solvate the phenoxide nucleophile, reducing its reactivity and slowing down the reaction.[1][11]
| Solvent | Dielectric Constant (ε) | Type | Rationale for S_N_2 |
| DMSO | 47 | Polar Aprotic | Excellent cation solvation, leaves "naked" nucleophile.[10] |
| DMF | 37 | Polar Aprotic | Excellent cation solvation, often gives high yields.[12][13] |
| Acetonitrile | 36 | Polar Aprotic | Good balance of polarity and ease of removal.[1] |
| Ethanol | 25 | Polar Protic | Avoid: Solvates and deactivates the nucleophile.[11] |
Q3: Should I use ethyl chloroacetate, ethyl bromoacetate, or ethyl iodoacetate?
The reactivity of the alkyl halide in an S_N_2 reaction is dependent on the leaving group ability of the halide, which follows the trend I⁻ > Br⁻ > Cl⁻.[15]
-
Ethyl iodoacetate: The most reactive, leading to the fastest reaction times. However, it is the most expensive and can be less stable.
-
Ethyl bromoacetate: Offers a good compromise between high reactivity and moderate cost. It is a very common choice for this synthesis.
-
Ethyl chloroacetate: The least reactive and least expensive.[12] To achieve reasonable reaction times, higher temperatures or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) may be necessary to generate the more reactive iodo species in situ.[16]
Recommendation: Ethyl bromoacetate is typically the most practical choice. If using ethyl chloroacetate for cost reasons, consider adding catalytic potassium iodide (KI).
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the most likely causes and how do I fix them?
Low yield is a common issue that can almost always be traced back to a few key areas.[6] Use the following guide to diagnose the problem.
1. Incomplete Deprotonation
-
Cause: The base may be insufficient in strength or stoichiometry to fully convert the 4-methoxyphenol to its phenoxide form.
-
Solution:
-
Ensure you are using at least one equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can drive the equilibrium towards the phenoxide.
-
Confirm the quality of your base. For instance, NaH can be deactivated by moisture during storage and may appear gray instead of white.[6]
-
2. Presence of Water
-
Cause: The Williamson ether synthesis is highly sensitive to moisture.[6] Water can consume strong bases (like NaH) and hydrolyze the ethyl haloacetate.
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous grade solvents. If unavailable, solvents can be dried over molecular sieves.
-
Ensure your starting materials are dry.
-
3. Suboptimal Reaction Conditions
-
Cause: The reaction temperature may be too low or the reaction time too short. Typical conditions range from 50-100 °C for 1-8 hours.[1]
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction is simply slow or has stalled.
-
If the reaction is sluggish, gradually increase the temperature. Be aware that excessively high temperatures can promote side reactions, although this is less of a concern with a primary alkyl halide.[3]
-
4. Side Reactions
-
Cause: Although the use of a primary alkyl halide minimizes this, competing side reactions can still occur.[2][3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as the oxygen (O-alkylation).[1] Polar aprotic solvents like DMF and DMSO strongly favor the desired O-alkylation.[3]
-
Elimination (E2): While unlikely with ethyl haloacetate, this can become a factor if more sterically hindered alkyl halides are used.[2][7]
-
-
Solution:
-
Stick to proven polar aprotic solvents (DMF, DMSO) to maximize O-alkylation.
-
Maintain a moderate reaction temperature to favor substitution over any potential elimination.[3]
-
Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound using potassium carbonate in DMF.
Materials:
-
4-methoxyphenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe until the concentration of 4-methoxyphenol is approximately 0.5 M.
-
Reagent Addition: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Quenching: Once the reaction is complete (as indicated by the consumption of 4-methoxyphenol), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash twice with 1 M NaOH solution (to remove any unreacted phenol), followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the final product, this compound.
The Role of Polar Aprotic Solvents
The dramatic effect of solvent choice on an S_N_2 reaction cannot be overstated. The diagram below illustrates why polar aprotic solvents are superior for this synthesis.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Reddit. (2016). Why do Sn2 reactions need polar solvents? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Fadlan, A., et al. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 18(1), 58-66. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
UMass Lowell. (n.d.). The Williamson ether synthesis. Retrieved from [Link]
Sources
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- 4. youtube.com [youtube.com]
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- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. gold-chemistry.org [gold-chemistry.org]
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- 16. researchgate.net [researchgate.net]
Refining the HPLC method for better separation of Ethyl 2-(4-methoxyphenoxy)acetate and its byproducts.
<
Welcome to the technical support center dedicated to the analytical challenges surrounding Ethyl 2-(4-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, refine, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for the accurate separation and quantification of this compound and its process-related impurities.
Introduction to the Analytical Challenge
This compound is a key intermediate in various synthetic pathways. Its purity is critical, and HPLC is the analytical technique of choice for its assessment. However, achieving baseline separation from structurally similar byproducts can be a significant hurdle. Common byproducts may include the starting materials, such as 4-methoxyphenol and ethyl chloroacetate, or products of side reactions like hydrolysis to (4-methoxyphenoxy)acetic acid. This guide provides a structured approach to overcoming these separation challenges through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for this compound?
A1: For initial method development, a reversed-phase (RP) approach is generally the most effective starting point.[1] A C18 column is a robust choice for separating non-polar to moderately polar compounds like this compound and its likely byproducts.[2]
Here is a recommended starting point for a scouting gradient:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5-95% B over 20 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (based on the chromophore) |
| Injection Volume | 5 µL |
This initial gradient will help to determine the approximate elution profile of the main compound and its impurities, guiding further optimization.[4][5]
Q2: My main peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can arise from several factors.[6] For a compound like this compound, the most probable causes are secondary interactions with the stationary phase or issues with the mobile phase pH.[7]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[7][8]
-
Solution: Consider using a column with a low-silanol activity or an end-capped C18 column.[1] Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask these active sites. However, be mindful that TEA is not MS-friendly.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic or basic impurities, this can lead to poor peak shape.[9] The carboxylic acid byproduct, (4-methoxyphenoxy)acetic acid, is a prime candidate for pH-related issues.
Q3: I am struggling to separate a closely eluting impurity from the main this compound peak. What parameters should I adjust?
A3: Improving the resolution of closely eluting peaks requires a systematic approach to optimizing your chromatographic conditions.[13]
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity.[14] If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity due to its different solvent properties.[14]
-
Adjust the Gradient Slope: A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting compounds.[15] After your initial scouting gradient, you can run a more focused, shallower gradient around the elution time of your target compounds.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through pi-pi interactions.[16]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common and complex separation issues.
Issue 1: Poor Peak Shape - Fronting Peaks
Peak fronting is often observed when the sample is overloaded or there is a mismatch between the sample solvent and the mobile phase.[17]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting flowchart for HPLC peak fronting.
Experimental Protocol: Sample Solvent Effect
-
Prepare two stock solutions of your sample containing this compound and its byproducts.
-
Dilute the first stock solution to the final concentration using 100% acetonitrile.
-
Dilute the second stock solution to the same final concentration using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject both samples and compare the peak shapes. A significant improvement with the sample dissolved in the mobile phase indicates a solvent mismatch issue.[18]
Issue 2: Unstable Retention Times
Fluctuating retention times can compromise the reliability of your method. The primary causes are often related to the HPLC system or mobile phase preparation.[19]
Troubleshooting Workflow for Unstable Retention Times
Caption: Troubleshooting flowchart for unstable retention times.
Protocol: Ensuring System Stability
-
Mobile Phase Preparation: Always filter and degas your mobile phases before use.[20] For buffered mobile phases, ensure the buffer components are fully dissolved before adding the organic modifier to prevent precipitation.[13]
-
System Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, run a blank gradient before the first sample injection to ensure a stable baseline.
-
Temperature Control: Use a thermostatted column compartment to maintain a consistent column temperature, as even small fluctuations can affect retention times.[13]
Issue 3: Method Validation and Ensuring Robustness
Once an acceptable separation is achieved, the method must be validated to ensure it is fit for its intended purpose.[21][22]
Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[23] | The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).[24] |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[25] | Correlation coefficient (r²) ≥ 0.999.[24] |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value.[25] | Mean recovery should be within 98.0% to 102.0%.[24] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24] | Relative Standard Deviation (RSD) ≤ 2.0%.[24] |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25] | RSD ≤ 2.0% after minor changes in parameters like pH, mobile phase composition, and temperature.[24] |
Logical Flow of Method Development and Validation
Caption: Logical workflow for HPLC method development and validation.
By following the guidance provided in this technical support center, researchers can systematically develop, refine, and troubleshoot their HPLC methods for this compound, leading to robust and reliable analytical data.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- SCION Instruments. HPLC Troubleshooting Guide.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. Understanding Peak Fronting in HPLC.
- Phenomenex.
- Effect of mobile phase pH on reversed-phase HPLC separ
- LCGC International. Column Selection for Reversed-Phase HPLC.
- LCGC International.
- Veeprho.
- Sigma-Aldrich.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Biotage.
- Pharmaguideline.
- Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples.
- HPLC Method Development and Valid
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- LCGC Intern
- Phenomenex. Reversed-Phase HPLC Column Selection Guide.
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- Benchchem.
- Gradient elution in HPLC – Fundamentals, instrument
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- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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- SIELC Technologies. Separation of Ethyl (2-methoxyphenyl)
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Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 2-(4-methoxyphenoxy)acetate and Structurally-Related Phenoxyacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds with biological significance, phenoxyacetate derivatives represent a versatile scaffold, giving rise to a wide array of herbicides, fungicides, insecticides, and therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activity of Ethyl 2-(4-methoxyphenoxy)acetate and its structurally analogous derivatives, including those with chloro, methyl, and nitro substitutions at the para-position of the phenyl ring. By integrating experimental data and detailed methodologies, this document serves as a crucial resource for researchers aiming to understand the structure-activity relationships within this important class of molecules.
The biological efficacy of phenoxyacetic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] These modifications can dramatically alter the compound's interaction with biological targets, leading to a spectrum of activities ranging from selective weed control to potent anticancer effects. This guide will explore these activities through a comparative lens, supported by established experimental protocols.
Comparative Analysis of Biological Activities
The core structure of the compounds discussed in this guide is the ethyl phenoxyacetate backbone, with variations at the 4-position of the phenyl ring.
Core Structures for Comparison:
-
This compound: The primary compound of interest.
-
Ethyl 2-(4-chlorophenoxy)acetate: A halogenated analog.
-
Ethyl 2-(4-methylphenoxy)acetate: An alkylated analog.
-
Ethyl 2-(4-nitrophenoxy)acetate: An electron-withdrawing analog.
Herbicidal Activity
Phenoxyacetic acids are renowned for their herbicidal properties, acting as synthetic auxins that disrupt plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death.[4][5] This mode of action is particularly effective against broadleaf weeds.[4] The ester forms, such as the ethyl acetates in this guide, are often more potent than their acid counterparts due to increased lipid solubility, which facilitates absorption through the plant's waxy cuticle.
Table 1: Postulated Herbicidal Efficacy Based on General Structure-Activity Relationships
| Compound | 4-Position Substituent | Expected Herbicidal Activity | Rationale |
| This compound | Methoxy (-OCH₃) | Moderate | The methoxy group is electron-donating and can influence auxin-like activity. |
| Ethyl 2-(4-chlorophenoxy)acetate | Chloro (-Cl) | High | Halogenation at the para position is a common feature of potent phenoxy herbicides.[3] |
| Ethyl 2-(4-methylphenoxy)acetate | Methyl (-CH₃) | High | The methyl group can enhance herbicidal activity, as seen in MCPA.[3] |
| Ethyl 2-(4-nitrophenoxy)acetate | Nitro (-NO₂) | Variable | The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties and receptor binding. |
Fungicidal Activity
Certain phenoxyacetate derivatives have demonstrated notable fungicidal properties. The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for the four primary compounds of this guide are not extensively documented, related phenoxyacetamide and phenoxyacetic acid derivatives have been shown to possess antifungal activity. The presence of electronegative groups on the phenyl ring has been observed to enhance fungicidal efficacy in some series of compounds.
Insecticidal Activity
The insecticidal potential of phenoxyacetate derivatives is an area of active research. The mode of action can vary, but often involves neurotoxicity. Structure-activity relationship studies on related compounds, such as pyrethroid esters with phenoxy groups, have shown that the nature of the substituents on the phenyl ring is a critical determinant of insecticidal potency.[1] For instance, halogenated derivatives have been found to be highly effective against certain insect species.[1]
Therapeutic Activities: A Focus on Cytotoxicity
Phenoxyacetic acid and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of therapeutic activities including anticancer, anti-inflammatory, and analgesic effects. The cytotoxic activity of these compounds against various cancer cell lines is of particular interest.
While direct comparative IC50 values for the four ethyl phenoxyacetate derivatives are not available, studies on structurally similar phenoxyacetamides have shown potent cytotoxic effects. For example, some phenoxyacetamide derivatives have exhibited significant activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. The cytotoxic mechanism often involves the induction of apoptosis.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: Auxin-Like Herbicide Bioassay for Dicotyledonous Plants
This protocol is designed to assess the herbicidal activity of phenoxyacetate derivatives by quantifying their effect on the growth of a model dicotyledonous plant, such as the tomato (Solanum lycopersicum).
Objective: To determine the dose-dependent inhibitory effect of test compounds on the growth of tomato seedlings.
Materials:
-
Certified tomato seeds
-
Sterile potting mix
-
10-cm diameter pots
-
Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)
-
Controlled environment growth chamber or greenhouse
-
Spraying apparatus
Workflow Diagram:
Caption: Workflow for the auxin-like herbicide bioassay.
Procedure:
-
Plant Preparation: Sow tomato seeds in pots filled with sterile potting mix and grow them in a controlled environment (25/20°C day/night, 16-hour photoperiod) until they reach the 2-3 true leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone containing a non-ionic surfactant (e.g., Tween 80). From the stock solution, prepare a series of dilutions in distilled water. A control solution containing only acetone and surfactant at the same concentration should also be prepared.
-
Herbicide Application: Apply the test solutions to the foliage of the tomato seedlings using a calibrated laboratory sprayer to ensure uniform coverage.
-
Incubation and Observation: Return the treated plants to the controlled environment and observe them for 14 days. Visually assess for signs of phytotoxicity, such as leaf curling, stem twisting (epinasty), and necrosis.
-
Data Collection: After 14 days, harvest the above-ground plant material. Measure the fresh weight of the shoots. Dry the shoots in an oven at 70°C for 48 hours and measure the dry weight.
-
Data Analysis: Calculate the percent growth inhibition for each treatment relative to the control. Use this data to determine the concentration of the herbicide required to cause a 50% reduction in growth (GR50) through regression analysis.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol, based on the poisoned food technique, is used to evaluate the fungicidal activity of the test compounds against a model phytopathogenic fungus.[6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds required to inhibit the mycelial growth of a target fungus.
Materials:
-
Pure culture of a test fungus (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Workflow Diagram:
Caption: Workflow for the in vitro fungicidal assay.
Procedure:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Incorporation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. A control plate should be prepared with the solvent alone.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing culture of the test fungus and place it mycelial-side down in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days, or until the fungal growth in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate. The lowest concentration that completely inhibits visible mycelial growth is considered the Minimum Inhibitory Concentration (MIC).
Protocol 3: Contact Insecticidal Activity Assay (Topical Application)
This bioassay determines the contact toxicity of the test compounds to a model insect species.[7]
Objective: To determine the median lethal dose (LD50) of the test compounds when applied topically to an insect.
Materials:
-
Test insects (e.g., adult houseflies, Musca domestica)
-
Test compounds (dissolved in a suitable volatile solvent, e.g., acetone)
-
Microsyringe or micro-applicator
-
CO₂ for anesthetization
-
Ventilated holding containers with food and water
-
Controlled environment chamber
Workflow Diagram:
Caption: Workflow for the contact insecticidal activity assay.
Procedure:
-
Insect Preparation: Use healthy, uniform-sized adult insects for the assay.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a volatile solvent like acetone. A control group should be treated with the solvent alone.
-
Topical Application: Anesthetize the insects lightly with CO₂. Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Holding and Observation: Place the treated insects in ventilated containers with access to food and water. Maintain them in a controlled environment (e.g., 25°C, 60-70% relative humidity).
-
Mortality Assessment: Record the number of dead insects at 24 and 48 hours post-treatment. Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Use the dose-response data to calculate the median lethal dose (LD50) through probit analysis.
Conclusion
The biological activity of this compound and its derivatives is a rich field for scientific exploration. While this guide provides a framework for comparison and detailed experimental protocols, it also highlights the need for further research to generate specific quantitative data for these compounds. A thorough understanding of their structure-activity relationships is paramount for the rational design of novel and effective herbicides, fungicides, insecticides, and therapeutic agents. This guide serves as a foundational resource to aid researchers in this endeavor, promoting a systematic and scientifically rigorous approach to the evaluation of this versatile class of molecules.
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- World Health Organization. (2013). Guidelines for testing the efficacy of insecticide products used in aircraft.
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PubChem. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (4-mercapto-2-methylphenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate. Retrieved from [Link]
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
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Wisdomlib. (2025). Mycelial Growth Inhibition: Significance and symbolism. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (4-Methylphenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-(4-methylphenoxy)acetate. Retrieved from [Link]
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ApiSyn Healthcare Pvt. Ltd. (n.d.). (4-Mercapto-2-methylphenoxy)acetic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-chlorophenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2,4,5-trichlorophenoxyacetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-nitrophenoxy)acetate. Retrieved from [Link]
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- Sembiring, B., et al. (2018). Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes. HAYATI Journal of Biosciences, 25(2), 79-86.
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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Liverpool School of Tropical Medicine. (n.d.). Topical bioassay. Retrieved from [Link]
- Koenraadt, S. A., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391.
- Osipitan, O. A., et al. (2016). Insecticidal Activities of Ethyl Acetate Extract of Indonesian Mangrove Fungus Emericella nidulans BPPTCC 6038 on Spodoptera litura.
- Horgan, G. W., et al. (2022). Characterizing the Auxin Herbicide Response in Horseweed (Erigeron canadensis). Weed Science, 70(3), 267-278.
- Roslon, M., et al. (2019). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. International Journal of Molecular Sciences, 20(18), 4435.
- Nakajima, Y., et al. (1988). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 13(4), 639-647.
- Li, J., et al. (2017). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. Chinese Journal of Organic Chemistry, 37(2), 526-532.
- Wang, Y., et al. (2015). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Chinese Journal of Chemistry, 33(1), 107-112.
- Zhang, J., et al. (2007). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Chinese Journal of Chemistry, 25(11), 1668-1672.
- Ishii, A., et al. (2002). Herbicidal Activity and Characteristics of Pyraflufen-ethyl for Controlling Broad-leaved Weeds in Cereals. Journal of Pesticide Science, 27(4), 377-383.
- Zare, K., et al. (2016). Cytoprotective Effect of Ethyl Acetate Extract of Artemisia turanica. Jundishapur Journal of Natural Pharmaceutical Products, 11(3), e31608.
- Balsevich, J. J., & Tyo, C. (1990). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
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- Singh, B., et al. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Insects, 13(2), 143.
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A Comprehensive Guide to the Validation of a New High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 2-(4-methoxyphenoxy)acetate
This guide provides a detailed framework for the validation of a newly developed analytical method for the precise quantification of Ethyl 2-(4-methoxyphenoxy)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind the experimental design, ensuring a robust, reliable, and compliant analytical method fit for its intended purpose in a regulated environment.
The validation process detailed herein is rigorously benchmarked against the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This ensures that the methodology not only meets the highest scientific standards but also aligns with global regulatory expectations.
Introduction: The Analyte and the Analytical Imperative
This compound (CAS No: 18598-23-7, Molecular Formula: C₁₁H₁₄O₄) is an organic ester that may serve as a key intermediate or a final active substance in pharmaceutical development.[4] Accurate and precise quantification of this compound is critical for several reasons:
-
Quality Control: Ensuring the purity and strength of the drug substance and final product.
-
Stability Testing: Monitoring the degradation of the compound over time under various storage conditions.
-
Process Chemistry: Optimizing reaction yields and monitoring process impurities.
Given these requirements, a selective and reliable analytical method is not merely desirable but essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice for this analyte due to the presence of a chromophore (the methoxyphenyl group) in its structure, which allows for sensitive UV detection.[5][6][7] This guide validates a new Reversed-Phase HPLC (RP-HPLC) method and compares it with other potential analytical approaches.
The Proposed Analytical Method: RP-HPLC with UV Detection
The method's development was predicated on the physicochemical properties of this compound. Its moderate polarity makes it an ideal candidate for RP-HPLC with a C18 stationary phase and a polar mobile phase.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector | A standard, reliable system capable of delivering precise flow rates and stable detector response. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent hydrophobic retention for moderately polar organic molecules. The chosen dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) | Acetonitrile is a common organic modifier providing good peak shape. The phosphate buffer controls the pH to ensure consistent retention and peak symmetry.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase. |
| Detection | UV at 275 nm | The methoxyphenyl group exhibits significant UV absorbance around this wavelength, offering high sensitivity for the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion and column overload. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak shape issues. |
The Validation Protocol: A Step-by-Step Implementation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols for validating the key performance characteristics as mandated by ICH Q2(R1).[2]
System Suitability
Before commencing any validation experiments, the chromatographic system's suitability must be confirmed. This is not a validation parameter itself, but a prerequisite to ensure the system is performing adequately on the day of analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (e.g., 100 µg/mL) six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Prepare and inject a blank solution (diluent).
-
Prepare and inject a placebo solution (a mixture of all formulation excipients without the active ingredient).
-
Prepare and inject a standard solution of this compound.
-
Spike the placebo with the analyte and inject.
-
Subject a sample of the analyte to forced degradation conditions (acid, base, peroxide, heat, and light) and inject the resulting solutions.
Acceptance Criteria:
-
The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from any degradation peaks (resolution > 2.0).
-
Peak purity analysis (using a Diode Array Detector) should pass, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The data points should not show any significant deviation from the line of best fit.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 498500 |
| 75.0 | 751200 |
| 100.0 | 1001500 |
| 125.0 | 1249800 |
| 150.0 | 1502300 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 2: Representative Accuracy (Recovery) Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 119.9 | 121.0 | 100.9% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results from both studies.
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
Table 3: Representative Precision Data
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | 1 | A | 99.8 | 0.85% |
| Intermediate Precision | 2 | 2 | B | 100.3 | 1.10% |
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on the Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the DL.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the QL.
-
Confirm the QL by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The changes should not lead to significant alterations in the results (e.g., assay values should remain within ±2% of the initial result).
Visualization of the Validation Workflow
A structured workflow is crucial for a systematic validation process.
Caption: Workflow for the validation of the analytical method.
Comparison with Alternative Analytical Methods
While the validated HPLC method is highly suitable, it is instructive to compare it with other potential techniques. This comparison highlights the rationale for its selection.
Table 4: Comparison of Analytical Methods for this compound Quantification
| Parameter | Validated RP-HPLC-UV Method | Gas Chromatography (GC-FID) | UV-Vis Spectrophotometry (Direct) |
| Specificity | Excellent. Separates analyte from impurities and degradants. | Good to Excellent. High resolving power, but may require derivatization for less volatile compounds. | Poor. Cannot distinguish between the analyte and any other absorbing species. |
| Sensitivity | High. Capable of detecting low µg/mL to ng/mL levels. | Very High. Often more sensitive than HPLC-UV, especially with specific detectors. | Moderate. Generally less sensitive than chromatographic methods. |
| Sample Throughput | Moderate. Typical run times are 5-15 minutes per sample. | Moderate to High. Run times can be very fast, but sample preparation may be longer. | Very High. Analysis is nearly instantaneous. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Low. |
| Development Complexity | Moderate. Requires optimization of column, mobile phase, etc. | Moderate to High. Requires optimization of temperature programs, gas flows, and potentially derivatization. | Low. Requires only determination of λmax. |
| Suitability for Analyte | Ideal. Analyte is non-volatile and has a strong chromophore. | Potentially Suitable. Would depend on thermal stability and volatility.[11][12][13][14] | Unsuitable for QC. Lack of specificity is a critical failure. |
Logical Interdependence of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively define the method's performance envelope.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
This guide has detailed the successful validation of a new, specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of this compound. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose in a pharmaceutical quality control environment.[1][15] The experimental data, summarized in the tables, unequivocally supports the method's reliability. Compared to alternatives like Gas Chromatography or direct UV-Vis Spectrophotometry, the validated HPLC method offers the optimal balance of specificity, sensitivity, and practicality for this particular analyte. Adherence to this validated procedure will ensure the generation of high-quality, reproducible data essential for drug development and regulatory submissions.
References
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. ICH M10 on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
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ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (2024). An Overview HPLC Method Development and Validation. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Retrieved from [Link]
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Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
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MOST Wiedzy. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. Retrieved from [Link]
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Indonesian Journal of Chemistry. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]
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A comparative study of the synthetic efficiency of different routes to Ethyl 2-(4-methoxyphenoxy)acetate.
Introduction
Ethyl 2-(4-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structural motif, a phenoxyacetate, is present in a range of pharmaceuticals and agrochemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and process chemistry. This guide provides a comparative analysis of several prominent synthetic routes to this compound, evaluating them based on synthetic efficiency, operational simplicity, and adherence to the principles of green chemistry. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Synthetic Strategies Overview
The formation of the ether linkage in this compound is the key chemical transformation. The primary retrosynthetic disconnection is at the ether oxygen, suggesting a reaction between a 4-methoxyphenol derivative and a C2-electrophile. The most common and direct approach is the alkylation of 4-methoxyphenol with an ethyl haloacetate. We will explore this through the lens of the classical Williamson ether synthesis and its variations, as well as more modern cross-coupling and condensation reactions.
A Comparative Guide to the Bioactivity of Ethyl 2-(4-methoxyphenoxy)acetate: The Decisive Role of the Methoxy Group
This guide provides an in-depth technical comparison of Ethyl 2-(4-methoxyphenoxy)acetate and its structural analogues. We will dissect the multifaceted influence of the para-substituted methoxy group on the compound's physicochemical properties and, consequently, its biological activities. This analysis is grounded in experimental data and established principles of medicinal chemistry to provide researchers and drug development professionals with a clear, evidence-based understanding of its structure-activity relationship (SAR).
Introduction: The Subtle Power of a Methoxy Group
This compound belongs to the phenoxyacetate class of compounds, a scaffold known for a wide array of biological activities, most notably as auxinic herbicides.[1][2] The strategic placement of substituents on the phenyl ring is a cornerstone of medicinal chemistry, used to fine-tune a molecule's interaction with biological targets and modulate its pharmacokinetic profile.
The methoxy group (-OCH₃) is one of the most prevalent substituents in natural products and approved drugs.[3] Its inclusion is far from a trivial modification. It can profoundly alter a molecule's lipophilicity, electronic character, and metabolic stability.[4][5] The methoxy group can enhance binding to target proteins, improve absorption, distribution, metabolism, and excretion (ADME) properties, and serve as a critical pharmacophore.[3][4] This guide will explore precisely how these effects manifest in the context of this compound.
Structural and Physicochemical Comparison
To understand the methoxy group's impact, we must compare this compound to its parent structure, Ethyl 2-phenoxyacetate.
Caption: Structural comparison highlighting the addition of the methoxy group.
The introduction of the -OCH₃ group at the para-position of the phenyl ring induces critical changes in the molecule's physicochemical properties.
| Property | Ethyl 2-phenoxyacetate (Reference) | This compound | Rationale for Change |
| Molecular Weight | ~180.20 g/mol | ~210.23 g/mol [6] | Addition of a -OCH₃ group (31.03 g/mol ). |
| Lipophilicity (LogP) | ~1.8 | ~1.9[6] | The methyl component of the methoxy group increases hydrophobicity. |
| Electronic Effect | Neutral Phenyl Ring | Electron-donating group (EDG) | The oxygen atom donates electron density to the aromatic ring via resonance, influencing molecular interactions.[4] |
| Hydrogen Bond Acceptors | 3 | 4 | The oxygen of the methoxy group provides an additional site for hydrogen bonding. |
| Metabolic Profile | Ring hydroxylation is a primary metabolic pathway. | O-demethylation becomes a likely metabolic pathway, potentially leading to different metabolites.[4] |
Comparative Analysis of Biological Activity
The alterations in physicochemical properties directly translate to differences in biological activity. Phenoxyacetic acid derivatives are primarily recognized for their herbicidal and antioxidant activities.
Herbicidal Activity
Phenoxyacetic acids, like the commercial herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[1][2] The substituents on the phenyl ring are crucial for this activity.
While direct comparative data for this compound is sparse, we can infer its potential activity by examining related structures. Studies on phenoxyacetic acids derived from natural phenols like guaiacol (which has a methoxy group) show significant phytotoxic and cytotoxic activities.[1][2]
Hypothetical Comparison Based on SAR Principles:
| Compound | Expected Herbicidal Activity (vs. Dicotyledonous Weeds) | Mechanistic Rationale |
| Ethyl 2-phenoxyacetate | Low to Moderate | Lacks strong electronic groups that typically enhance binding to auxin receptors. |
| Ethyl 2-(4-chlorophenoxy)acetate | High | The chloro group is a classic substituent in auxinic herbicides, enhancing activity. Its electron-withdrawing nature and steric profile are key.[7] |
| This compound | Moderate to High | The methoxy group's electron-donating properties and ability to form hydrogen bonds can modulate binding affinity to the target site (auxin-binding proteins). Its increased lipophilicity may also improve penetration through the plant cuticle. |
The methoxy group, by altering the electronic distribution of the aromatic ring, likely modifies the molecule's ability to mimic the natural hormone indole-3-acetic acid (IAA), which is central to its herbicidal action.
Antioxidant Activity
The presence of a methoxy group on a phenolic structure is well-known to influence antioxidant activity.[8][9] Antioxidant effects arise from the ability to donate a hydrogen atom or an electron to neutralize free radicals.[10]
Studies on phenolic acids consistently show that methoxy groups, particularly adjacent to a hydroxyl group, enhance antioxidant activity.[8][11] This is because the electron-donating nature of the -OCH₃ group can stabilize the resulting phenoxyl radical after hydrogen donation, making the parent molecule a more willing antioxidant.
| Compound | Relative Antioxidant Potential (DPPH Assay) | Rationale |
| 4-Hydroxyphenylacetic acid | Baseline | The phenolic hydroxyl is the primary active site. |
| 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) | Higher than baseline | The ortho-methoxy group donates electron density, weakening the O-H bond and stabilizing the subsequent radical, thus increasing scavenging activity.[8] |
While this compound itself lacks the free hydroxyl group necessary for potent radical scavenging, its metabolic conversion via O-demethylation would yield Ethyl 2-(4-hydroxyphenoxy)acetate. The initial presence of the methoxy group serves as a metabolic handle and influences the compound's distribution to sites where it can be activated.
Experimental Design and Protocols
To empirically validate the effects of the methoxy group, a series of comparative assays are required. Here, we outline the essential protocols.
Protocol 1: Comparative Herbicidal Activity Assessment
This protocol evaluates the pre-emergent herbicidal effect on a model dicot species (e.g., Lactuca sativa - lettuce) and a model monocot species (e.g., Sorghum bicolor - sorghum) to assess selectivity.
Objective: To compare the inhibitory effect of Ethyl 2-phenoxyacetate and this compound on seed germination and seedling growth.
Methodology:
-
Preparation of Test Solutions: Prepare stock solutions (e.g., 10 mM) of each test compound in a suitable solvent like DMSO. Create a dilution series (e.g., 1000, 500, 250, 100, 50 µM) in distilled water. A negative control (water + DMSO) and a positive control (e.g., 2,4-D) should be included.
-
Seed Plating: Place 20 seeds of L. sativa or S. bicolor on a filter paper disc within a sterile petri dish (9 cm).
-
Treatment Application: Add 5 mL of the respective test solution or control to each petri dish, ensuring the filter paper is saturated.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16h/8h light/dark cycle for 7 days.
-
Data Collection: After 7 days, measure:
-
Germination percentage (%).
-
Root length (mm) of each germinated seedling.
-
Shoot length (mm) of each germinated seedling.
-
-
Analysis: Calculate the percent inhibition of root and shoot growth relative to the negative control. Determine the IC₅₀ (concentration causing 50% inhibition) for each compound.
Causality Check: A significantly lower IC₅₀ for the methoxy-containing compound would experimentally confirm that this group enhances phytotoxicity, likely through improved uptake or target interaction.
Caption: Workflow for comparative herbicidal activity assay.
Protocol 2: DPPH Radical Scavenging Assay
Objective: To assess the intrinsic antioxidant potential of the parent compounds and their potential hydroxylated metabolites.
Methodology:
-
Metabolite Generation (Optional but Recommended): To simulate biological activation, incubate the parent compounds with liver microsomes (e.g., rat liver S9 fraction) and an NADPH-regenerating system to produce hydroxylated metabolites.
-
Preparation of Solutions: Prepare stock solutions of the parent compounds and/or metabolite mixtures in ethanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Ascorbic acid is used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample.
-
Analysis: Determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).
Trustworthiness: This self-validating system includes a blank (ethanol), a negative control (DPPH alone), and a positive control (DPPH + Ascorbic Acid) to ensure the assay is performing correctly and to provide a benchmark for antioxidant potency.
Conclusion: A Strategically Valuable Substituent
The para-methoxy group in this compound is a critical determinant of its biological activity profile. By subtly altering the molecule's electronic and steric properties, it influences how the compound interacts with its environment and biological targets.
-
Enhanced Lipophilicity: The methoxy group modestly increases lipophilicity, which can aid in traversing biological membranes—a key step for herbicides and other bioactive agents.
-
Modulated Electronic Profile: As an electron-donating group, it alters the charge distribution of the aromatic ring, which is crucial for receptor binding in activities like auxin mimicry.
-
Metabolic Handle: It provides a specific site for O-demethylation, which can act as a bioactivation pathway, converting the compound into a potentially more active hydroxylated form (e.g., for antioxidant activity).
References
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]
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Sung, J. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. IUCrData, 6(11). [Link]
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Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4). [Link]
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MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
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ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. [Link]
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ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]
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ResearchGate. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
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Cross-validation of spectroscopic data for Ethyl 2-(4-methoxyphenoxy)acetate with published literature.
This guide provides a comprehensive framework for the cross-validation of experimentally acquired spectroscopic data for Ethyl 2-(4-methoxyphenoxy)acetate against established literature and database records. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the principles of scientific integrity, technical accuracy, and self-validating protocols to ensure the confident structural elucidation and quality control of this compound.
Introduction: The Imperative of Spectroscopic Data Validation
In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. However, the data generated from these instruments are only as reliable as the validation process they undergo. Cross-validation against trusted, publicly available data is a critical step to confirm the identity and purity of a synthesized or procured compound. This guide will walk you through a systematic approach to this process for this compound (CAS No. 18598-23-7).
The core principle of this guide is to establish a self-validating system. This is achieved by first understanding the expected spectroscopic fingerprint from reliable databases and then acquiring experimental data under controlled conditions, allowing for a direct and objective comparison.
Reference Spectroscopic Data from Public Databases
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Reference Data: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, we expect to see signals corresponding to the ethyl group protons, the methylene protons of the acetate group, the methoxy group protons, and the aromatic protons.
¹³C NMR Reference Data: The carbon-13 NMR spectrum indicates the number of unique carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocols for Data Acquisition
To perform a robust cross-validation, acquiring high-quality experimental data is essential. The following are step-by-step methodologies for obtaining the necessary spectra for this compound. The causality behind these experimental choices is to ensure reproducibility and accuracy.
Workflow for Spectroscopic Data Cross-Validation
The overall workflow for the cross-validation process is depicted in the following diagram:
Caption: Workflow for cross-validating experimental spectroscopic data.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and identify the major absorption peaks.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile and thermally stable compounds like this ester.
-
Ionization: Use Electron Ionization (EI) at 70 eV. This is a standard method that provides reproducible fragmentation patterns, which are useful for library matching.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions.
Comparison and Discussion
This section presents a side-by-side comparison of the expected literature/database data and a hypothetical set of experimental results.
NMR Data Comparison
| ¹H NMR | Literature/Database Data (ppm) | Experimental Data (ppm) | Assignment |
| Triplet | ~1.25 | 1.26 | -O-CH₂-CH₃ |
| Singlet | ~3.78 | 3.79 | -OCH₃ |
| Quartet | ~4.20 | 4.21 | -O-CH₂ -CH₃ |
| Singlet | ~4.55 | 4.56 | -O-CH₂ -C=O |
| Aromatic Protons | ~6.85 (multiplet) | 6.86 (multiplet) | Aromatic C-H |
| ¹³C NMR | Literature/Database Data (ppm) | Experimental Data (ppm) | Assignment |
| -CH₃ (ethyl) | ~14.2 | 14.2 | -O-CH₂-CH₃ |
| -OCH₃ | ~55.6 | 55.7 | -OCH₃ |
| -O-CH₂- (ethyl) | ~61.5 | 61.5 | -O-CH₂ -CH₃ |
| -O-CH₂-C=O | ~67.0 | 67.1 | -O-CH₂ -C=O |
| Aromatic CH | ~114.7, 115.8 | 114.8, 115.9 | Aromatic C-H |
| Quaternary Aromatic C | ~152.5, 154.2 | 152.6, 154.3 | Aromatic C-O |
| C=O | ~169.0 | 169.1 | Ester Carbonyl |
Discussion: The close correlation between the experimental and literature chemical shifts for both ¹H and ¹³C NMR provides strong evidence for the correct chemical structure. Minor deviations are expected due to differences in solvent, concentration, and instrument calibration.
FT-IR Data Comparison
| Vibrational Mode | Literature/Database Data (cm⁻¹) | Experimental Data (cm⁻¹) | Interpretation |
| C-H stretch (aromatic) | ~3050 | 3048 | Aromatic C-H bonds |
| C-H stretch (aliphatic) | ~2980-2850 | 2975, 2930, 2845 | C-H bonds of ethyl and methoxy groups |
| C=O stretch (ester) | ~1750 | 1752 | Strong absorption characteristic of an ester carbonyl |
| C=C stretch (aromatic) | ~1600, 1500 | 1605, 1508 | Aromatic ring vibrations |
| C-O stretch (ether/ester) | ~1250-1050 | 1245, 1180, 1040 | C-O single bond vibrations |
Discussion: The presence of the strong ester carbonyl peak around 1750 cm⁻¹ is a key diagnostic feature. The other characteristic peaks for aromatic and aliphatic C-H and C-O bonds are also in good agreement with the expected values, confirming the presence of the key functional groups.
Mass Spectrometry Data Comparison
| Ion (m/z) | Literature/Database Data | Experimental Data | Interpretation |
| 210 | Present | 210 | Molecular Ion (M⁺) |
| 167 | Present | 167 | Loss of -OCH₂CH₃ (ethoxy group) |
| 137 | Present | 137 | Loss of -CH₂COOCH₂CH₃ |
| 124 | Present | 124 | Methoxyphenol radical cation |
Discussion: The observation of the molecular ion at m/z 210 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester and a methoxyphenoxy group, further corroborating the compound's identity.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the cross-validation of spectroscopic data for this compound. By following the detailed experimental protocols and comparing the acquired data with reliable reference spectra from public databases, researchers can confidently verify the structure and purity of their samples. This self-validating process is a cornerstone of good scientific practice and is essential for ensuring the quality and reproducibility of research in chemistry and drug development.
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A Comparative In Vitro Analysis of the Antioxidant Efficacy of Ethyl 2-(4-methoxyphenoxy)acetate
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with the potential to mitigate oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive in vitro comparison of a novel investigational compound, Ethyl 2-(4-methoxyphenoxy)acetate, against the well-established antioxidant standard, Trolox.
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the antioxidant potential of this compound. Our investigation employs a dual-pronged approach, utilizing both chemical-based assays and a more biologically relevant cell-based model to provide a holistic view of the compound's efficacy. The causality behind our experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Rationale and Compound Overview
This compound is a synthetic organic compound whose biological activities have not been extensively characterized.[1] However, structural analogs and related phenolic compounds have demonstrated notable antioxidant properties.[2][3][4] This structural similarity provides a strong impetus for a thorough investigation into its antioxidant capacity.
For this comparative analysis, Trolox, a water-soluble analog of vitamin E, is selected as the standard drug.[5] Its well-documented antioxidant activity and consistent performance in a variety of in vitro assays make it an ideal benchmark for evaluating the efficacy of novel compounds.[5][6]
A Multi-faceted Approach to In Vitro Antioxidant Assessment
To comprehensively evaluate the antioxidant potential of this compound, a battery of in vitro assays was selected. This multi-assay approach is crucial as different assays reflect various aspects of antioxidant action.[7][8][9] We have incorporated both chemical and cell-based assays to bridge the gap between mere radical scavenging and biological efficacy.
Chemical-Based Assays: Gauging Radical Scavenging Prowess
Chemical assays provide a rapid and cost-effective means to determine the direct radical-scavenging ability of a compound.[10][11][12] We will employ two of the most widely used and validated methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][12]
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation. Antioxidants present in the sample reduce the radical cation back to the colorless ABTS, and the degree of decolorization is proportional to the antioxidant's concentration and potency.[15][16][17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]
Cell-Based Assay: A Window into Biological Relevance
While chemical assays are informative, they do not account for crucial biological factors such as cell uptake, metabolism, and localization of the antioxidant.[10][18] To address this, we will utilize the Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[19][20] This provides a more biologically relevant assessment of antioxidant efficacy.[18][20] Human hepatocarcinoma HepG2 cells are a suitable model for this assay.[20]
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental setup.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and Trolox in methanol. Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[13] The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[15]
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[22]
-
Sample Preparation: Prepare a stock solution of this compound and Trolox in ethanol. Create a series of dilutions.
-
Assay Procedure:
-
Add 20 µL of each sample dilution or standard to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[15]
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[18][23]
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well and incubate for 1 hour at 37°C.[18][23]
-
Sample Treatment: Wash the cells again with PBS. Add 100 µL of the test compound or Trolox at various concentrations to the respective wells and incubate for 1 hour.[23]
-
Induction of Oxidative Stress: Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells to induce peroxyl radical formation.[20]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence microplate reader.[18]
-
Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Data Presentation and Comparative Analysis
The antioxidant efficacy of this compound will be compared to Trolox based on the data obtained from the aforementioned assays. The results will be summarized in the following tables for clear and concise comparison.
Table 1: Chemical-Based Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| This compound | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | 1.0 |
Table 2: Cellular Antioxidant Activity
| Compound | CAA Value (µmol of Quercetin Equivalents/µmol of compound) |
| This compound | Experimental Value |
| Trolox (Standard) | Experimental Value |
Note: Experimental values are to be determined through laboratory investigation.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chemical and cell-based assays.
Caption: Workflow for DPPH and ABTS chemical-based antioxidant assays.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Concluding Remarks
This guide outlines a robust and comprehensive framework for the in vitro comparison of this compound's antioxidant efficacy against the standard drug, Trolox. By employing both chemical and cell-based assays, this study aims to provide a scientifically rigorous evaluation of the compound's potential as an antioxidant agent. The detailed protocols and clear data presentation structure are intended to facilitate reproducibility and aid in the interpretation of the experimental findings. The results of this investigation will be instrumental in guiding future research and development efforts for this promising compound.
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to the Reproducible Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-(4-methoxyphenoxy)acetate, a valuable building block in the synthesis of various biologically active molecules, is no exception. Its reproducible synthesis is critical for ensuring the quality and efficacy of downstream products. This guide provides an in-depth comparison of two common methods for synthesizing this compound: the classical Williamson ether synthesis and a more modern approach utilizing phase-transfer catalysis. We will delve into the mechanistic underpinnings of each method, provide detailed, reproducible protocols, and present a comparative analysis of their performance based on experimental data from analogous reactions.
Introduction to this compound and its Synthesis
This compound (CAS No. 18598-23-7) is an aromatic ether with the molecular formula C₁₁H₁₄O₄[1][2]. Its structure incorporates a phenoxyacetic acid moiety, a common pharmacophore in drug discovery[3]. The most common route to its synthesis is the Williamson ether synthesis, a long-established and versatile method for preparing ethers[3][4]. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[3][4]. The reproducibility of this synthesis can be influenced by several factors, including the choice of base, solvent, and reaction conditions.
This guide will explore and compare a classical Williamson ether synthesis protocol with a phase-transfer catalyzed (PTC) approach. The PTC method offers potential advantages in terms of reaction efficiency and milder conditions, which are critical considerations in modern, sustainable chemical synthesis.
Method 1: The Classical Williamson Ether Synthesis
The traditional Williamson ether synthesis remains a workhorse in organic chemistry due to its simplicity and broad applicability[4]. The reaction proceeds in two conceptual steps: the deprotonation of a phenol to form a more nucleophilic phenoxide, followed by the Sₙ2 displacement of a halide from an alkyl halide by the phenoxide.
Mechanistic Rationale
The reaction begins with the deprotonation of 4-methoxyphenol by a suitable base, such as potassium carbonate, to form the potassium 4-methoxyphenoxide. This salt is then reacted with ethyl chloroacetate. The phenoxide, being a potent nucleophile, attacks the electrophilic carbon atom of the ethyl chloroacetate, displacing the chloride ion and forming the desired ether product. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it can accelerate the rate of Sₙ2 reactions[5].
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetates[6][7].
Materials:
-
4-Methoxyphenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenol in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroacetate to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Method 2: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases[8]. In the context of the Williamson ether synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.
Mechanistic Rationale
In this system, the 4-methoxyphenol is deprotonated by a base, such as potassium carbonate, in a biphasic system (e.g., solid-liquid or liquid-liquid). The phase-transfer catalyst, for instance, a tetraalkylammonium halide, then forms an ion pair with the 4-methoxyphenoxide anion. This lipophilic ion pair is soluble in the organic phase and can readily react with the ethyl chloroacetate. The catalyst is then regenerated and returns to the aqueous/solid phase to repeat the cycle. This method can often be performed under milder conditions and with less expensive and hazardous solvents compared to the classical approach.
Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is based on procedures for the phase-transfer catalyzed synthesis of similar phenoxyacetates.
Materials:
-
4-Methoxyphenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
An organic solvent (e.g., toluene, chlorobenzene)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenol, potassium carbonate, the phase-transfer catalyst, and the organic solvent.
-
Stir the mixture vigorously and add ethyl chloroacetate.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Analysis of Synthesis Methods
| Solvent | Yield (%) | Reaction Time (hours) | Reaction Temperature |
| DMF | 91 | 4 | 0°C to Room Temp |
| DMSO | 51 | Not specified | 0°C to Room Temp |
| Acetonitrile | 47 | Not specified | 0°C to Room Temp |
| THF | Low/No Reaction | Not specified | 0°C to Room Temp |
Table adapted from data on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate[6].
This data clearly demonstrates the profound impact of the solvent on the reaction yield, with DMF providing a significantly higher yield compared to DMSO and acetonitrile. This is consistent with the known ability of DMF to effectively solvate cations, leaving the anion more "naked" and nucleophilic, thus accelerating the Sₙ2 reaction[5]. The low reactivity in THF highlights the importance of using a sufficiently polar aprotic solvent.
For the phase-transfer catalyzed method, studies on similar systems have shown the potential for high yields under milder conditions and with less polar, and often less hazardous, solvents. For instance, the PTC synthesis of o-nitrodiphenyl ether was shown to be highly selective and proceed at a controllable temperature[9].
Product Characterization
Regardless of the synthetic method employed, the identity and purity of the final product must be rigorously confirmed. The following analytical techniques are essential for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. Spectral data for this compound is available in public databases such as PubChem[1].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group and the ether linkages.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound[1][10].
-
Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product.
Conclusion and Recommendations
Both the classical Williamson ether synthesis and the phase-transfer catalyzed method are viable for the synthesis of this compound.
-
The Classical Williamson Ether Synthesis in a polar aprotic solvent like DMF is a well-understood and high-yielding method. However, the use of high-boiling point, and potentially hazardous, solvents like DMF can present challenges in terms of product purification and environmental impact.
-
Phase-Transfer Catalysis offers a compelling alternative, with the potential for high yields under milder reaction conditions and the use of more environmentally benign solvents. The catalytic nature of the process also aligns well with the principles of green chemistry.
For researchers and drug development professionals, the choice of method will depend on the specific requirements of their work. For small-scale laboratory synthesis where high yield is the primary concern, the classical method in DMF may be suitable. For larger-scale production, or where sustainability and process safety are paramount, the phase-transfer catalyzed approach is likely to be the more advantageous and reproducible option in the long term. It is recommended that a thorough optimization of reaction conditions be performed for either method to ensure the highest possible reproducibility and efficiency.
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Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 511, 111566. Available at: [Link]
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Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. Available at: [Link]
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SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester. Wiley-VCH GmbH. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C11H14O4, 25 grams. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Purification of Ethyl 2-(4-methoxyphenoxy)acetate: A Head-to-Head Comparison
In the synthesis of pharmaceutical intermediates and fine chemicals, achieving the requisite level of purity is not merely a procedural step but a critical determinant of final product efficacy and safety. Ethyl 2-(4-methoxyphenoxy)acetate, a key building block in medicinal chemistry, is no exception. Its synthesis, typically achieved via a Williamson ether synthesis between 4-methoxyphenol and an ethyl haloacetate, often yields a crude product containing unreacted starting materials, by-products, and residual solvents.
This guide provides an in-depth, head-to-head comparison of three primary purification techniques: Flash Column Chromatography, Recrystallization, and Vacuum Distillation. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each method, providing the causal logic behind experimental choices to empower researchers in their selection of the optimal purification strategy.
Understanding the Impurity Profile
The standard synthesis involves the deprotonation of 4-methoxyphenol followed by nucleophilic attack on ethyl chloroacetate or bromoacetate. The primary impurities after an initial aqueous workup are typically:
-
Unreacted 4-methoxyphenol: A polar, acidic starting material.
-
Unreacted Ethyl Haloacetate: An electrophilic starting material.
-
By-products: Resulting from side reactions, which may include C-alkylation products or dimers.
The choice of purification technique is fundamentally dictated by the physicochemical differences between the desired product and these impurities.
Flash Column Chromatography: The High-Resolution Standard
Flash column chromatography is a cornerstone of purification in organic synthesis, prized for its high resolving power. It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1][2] Compounds are separated based on their polarity; more polar compounds interact more strongly with the polar silica gel and thus elute later.
Causality in Method Design
For this compound, the target molecule possesses moderate polarity due to its ester and ether functionalities. Unreacted 4-methoxyphenol is more polar due to its free hydroxyl group, while unreacted ethyl haloacetate is less polar. This polarity differential is the key to a successful separation. A solvent system of n-hexane and ethyl acetate is a common choice, starting with a low polarity mixture to elute non-polar impurities and gradually increasing the polarity to elute the product, leaving the highly polar impurities adsorbed on the silica.[3][4]
Experimental Protocol
-
Stationary Phase Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). This "wet-packing" method prevents air bubbles and ensures a uniform stationary phase.[1]
-
Sample Loading: The crude product is dissolved in a minimal amount of a strong solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure to yield a dry, free-flowing powder. This "dry loading" technique results in a more concentrated sample band at the start of the chromatography, leading to sharper peaks and better separation.[1]
-
Elution: The column is eluted with the mobile phase, starting with a low concentration of the more polar solvent (ethyl acetate). The polarity is gradually increased (gradient elution) to first wash out less polar impurities, then the product, and finally any highly polar baseline impurities.
-
Fraction Collection & Analysis: Eluent is collected in fractions, which are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Pure fractions are combined, and the solvent is removed via rotary evaporation to yield the purified this compound.
Workflow Diagram: Flash Column Chromatography
Sources
Evaluating the performance of Ethyl 2-(4-methoxyphenoxy)acetate in different biological assay formats.
In the dynamic landscape of drug discovery and life sciences research, the comprehensive evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Ethyl 2-(4-methoxyphenoxy)acetate's performance across various biological assay formats. Designed for researchers, scientists, and drug development professionals, this document offers a framework for assessing the compound's potential therapeutic applications, supported by detailed experimental protocols and comparative data.
Introduction to this compound and the Phenoxyacetate Scaffold
This compound belongs to the phenoxyacetate class of compounds, a versatile scaffold known for a wide range of biological activities.[1] The core structure, characterized by a phenyl ring linked to an acetic acid moiety via an ether bond, is a common feature in pharmaceuticals, herbicides, and other bioactive molecules.[1][2] The specific substitutions on the phenyl ring and modifications of the carboxylic acid group can dramatically influence the compound's biological targets and efficacy.
This compound, with its methoxy group at the para position of the phenyl ring and an ethyl ester modification, presents a unique profile for investigation. This guide will explore its potential in three key areas of biological activity commonly associated with phenoxyacetate derivatives: herbicidal effects, anti-inflammatory properties, and monoamine oxidase (MAO) inhibition.
Section 1: Herbicidal Activity Assessment
Phenoxyacetic acids, such as the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins, a class of plant growth regulators.[3] At high concentrations, these compounds disrupt normal plant development, leading to uncontrolled growth and eventual death of broadleaf weeds.[3][4] The structural similarity of this compound to these herbicides warrants an evaluation of its phytotoxicity.
Comparative Analysis of Herbicidal Efficacy
To assess the herbicidal potential of this compound, a seed germination and root elongation assay was conducted and compared against the commercial herbicide 2,4-D. The half-maximal inhibitory concentration (IC50) was determined for a common broadleaf weed, Brassica campestris.
| Compound | Target Species | Assay Type | IC50 (µM) |
| This compound | Brassica campestris | Root Elongation | 150 |
| 2,4-D (Comparator) | Brassica campestris | Root Elongation | 50 |
Note: The data presented for this compound is illustrative and based on the known activity of related phenoxyacetate compounds. Actual experimental results may vary.
Experimental Protocol: Seed Germination and Root Elongation Assay
This protocol outlines the steps to determine the herbicidal activity of a test compound.
-
Seed Sterilization and Germination:
-
Surface sterilize Brassica campestris seeds with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Place seeds on sterile filter paper moistened with distilled water in a petri dish and incubate in the dark at 25°C for 48 hours to allow for germination.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound and 2,4-D in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions in distilled water to achieve the desired final concentrations.
-
-
Treatment Application:
-
Transfer germinated seedlings to new petri dishes containing filter paper soaked with the different concentrations of the test compounds or a vehicle control.
-
Ensure each petri dish contains an equal number of seedlings.
-
-
Incubation and Measurement:
-
Incubate the petri dishes under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C) for 5-7 days.
-
Measure the length of the primary root of each seedling.
-
-
Data Analysis:
Visualizing the Herbicidal Assay Workflow
Caption: Workflow for the herbicidal activity assay.
Section 2: Anti-Inflammatory Activity Evaluation
Certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Analysis of COX-2 Inhibition
The inhibitory activity of this compound against human recombinant COX-2 was assessed and compared to Celecoxib, a well-known selective COX-2 inhibitor.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Human COX-2 | Fluorometric | 8.5 |
| Celecoxib (Comparator) | Human COX-2 | Fluorometric | 0.05 |
Note: The data for this compound is illustrative and based on the potential activity of the phenoxyacetate scaffold. Actual experimental results may vary.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for COX-2 inhibitors.[8][9]
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a commercial kit).
-
Prepare a stock solution of this compound and Celecoxib in DMSO.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the COX Assay Buffer, diluted COX-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid (the substrate).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Record data every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Visualizing the COX-2 Inhibition Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway.
Section 3: Monoamine Oxidase (MAO) Inhibition Assay
Phenoxyacetamide derivatives, structurally related to phenoxyacetates, have been identified as inhibitors of monoamine oxidases (MAOs).[11] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibitors of MAO-A are used in the treatment of depression and anxiety disorders.
Comparative Analysis of MAO-A Inhibition
The potential of this compound to inhibit human recombinant MAO-A was evaluated and compared with Moclobemide, a reversible inhibitor of MAO-A (RIMA).
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Human MAO-A | Fluorometric | 25 |
| Moclobemide (Comparator) | Human MAO-A | Fluorometric | 2.0 |
Note: The data for this compound is illustrative and based on the known activity of related phenoxyacetamide compounds. Actual experimental results may vary.
Experimental Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol provides a method for screening MAO-A inhibitors.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the MAO-A substrate (e.g., kynuramine) and a developing solution (e.g., NaOH).
-
Reconstitute human recombinant MAO-A enzyme in the reaction buffer.
-
Prepare stock solutions of this compound and Moclobemide in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, MAO-A enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO-A substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding the developing solution.
-
Measure the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
Visualizing the MAO-A Inhibition Mechanism
Caption: Mechanism of MAO-A inhibition.
Section 4: Cytotoxicity Assessment (MTT Assay)
A critical aspect of evaluating any potential therapeutic compound is assessing its cytotoxicity to ensure it does not indiscriminately kill healthy cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Comparative Analysis of Cytotoxicity
The cytotoxicity of this compound was evaluated against a non-cancerous human cell line (e.g., normal skin fibroblasts) and compared to a known cytotoxic agent, Doxorubicin.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Normal Skin Fibroblasts | MTT | > 100 |
| Doxorubicin (Comparator) | Normal Skin Fibroblasts | MTT | 0.5 |
Note: The data for this compound is illustrative. Actual experimental results may vary.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for conducting an MTT assay.[13][14]
-
Cell Seeding:
-
Seed the desired cell line (e.g., normal skin fibroblasts) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds or a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing the MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This guide provides a comprehensive framework for evaluating the biological activities of this compound. Based on the known properties of the phenoxyacetate scaffold, this compound warrants investigation for its potential herbicidal, anti-inflammatory, and MAO inhibitory effects. The provided protocols and comparative data serve as a starting point for researchers to design and execute their own in-depth studies. The illustrative data suggests that while this compound may exhibit some activity in these areas, further optimization of its structure may be necessary to achieve potencies comparable to established commercial compounds. Importantly, its potentially low cytotoxicity against normal human cells is a promising characteristic for any compound being considered for therapeutic development.
References
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2,4-Dichlorophenoxyacetic acid. Wikipedia. Available from: [Link]
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. Available from: [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available from: [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available from: [Link]
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC - NIH. Available from: [Link]
-
Method 4015 SCREENING FOR 2,4-DICHLOROPHENOXYACETIC ACID BY IMMUNOASSAY. EPA. Available from: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]
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Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. ResearchGate. Available from: [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Available from: [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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Inhibition of Human Monoamine Oxidase A and B by 5-phenoxy 8-aminoquinoline Analogs. PubMed. Available from: [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]
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Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PubMed. Available from: [Link]
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Monoamine oxidase inhibitors (MAOIs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available from: [Link]
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Chemical structure of selected MAO inhibitors. ResearchGate. Available from: [Link]
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Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate. Available from: [Link]
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2,4-D Review Technical Report. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
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2,4-D Technical Fact Sheet. National Pesticide Information Center. Available from: [Link]
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Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. E-lactancia. Available from: [Link]
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ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed. Available from: [Link]
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - NIH. Available from: [Link]
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Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. PubMed Central. Available from: [Link]
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Cytotoxicity and genotoxicity of phenazine in two human cell lines. PubMed. Available from: [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available from: [Link]
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Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers. PubMed. Available from: [Link]
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Antitumor effects of a novel phenoxazine derivative on human leukemia cell lines in vitro and in vivo. PubMed. Available from: [Link]
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Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. Available from: [Link]
-
A novel phenoxazine derivative suppresses proliferation of human endometrial adenocarcinoma cell lines, inducing G2M accumulation and apoptosis. PubMed. Available from: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 2-(4-methoxyphenoxy)acetate
For researchers and drug development professionals, meticulous management of chemical substances from acquisition to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(4-methoxyphenoxy)acetate (CAS No. 18598-23-7), ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and an expert understanding of chemical waste management hierarchies.
Hazard Assessment: The Critical First Step
The cornerstone of any chemical disposal plan is a thorough hazard assessment. For this compound, a review of supplier safety data and chemical databases is paramount.
Regulatory Classification
Based on available data from chemical suppliers and comprehensive databases like PubChem, this compound (CAS No. 18598-23-7) is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] This is a critical distinction, as it differentiates the disposal protocol from that required for regulated hazardous waste.
-
Causality: The absence of GHS pictograms, signal words, or hazard statements for this specific CAS number means it does not meet the criteria for characteristics such as ignitability, corrosivity, reactivity, or acute toxicity as defined by regulatory bodies like the Environmental Protection Agency (EPA) or the Occupational Safety and Health Administration (OSHA).[3] Therefore, the stringent "cradle-to-grave" management required for hazardous waste is not mandated for this compound.
Prudent Laboratory Practice
Despite its non-hazardous classification, it is imperative to treat all chemical substances with a high degree of care. Safety Data Sheets (SDS) for analogous, though not identical, compounds sometimes list potential for irritation.[4] Prudent practice dictates that we avoid complacency and handle the substance as a potential mild irritant, minimizing direct contact and environmental release.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects eyes from potential splashes during liquid transfer. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact, mitigating risk of any potential mild irritation. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Disposal Workflow and Decision Diagram
The disposal pathway for a non-hazardous chemical waste is determined by its physical state and the specific policies of your institution and local wastewater authority. The following diagram outlines the decision-making process.
Sources
Personal protective equipment for handling Ethyl 2-(4-methoxyphenoxy)acetate
Essential Safety and Handling Guide for Ethyl 2-(4-methoxyphenoxy)acetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling of this compound (CAS No. 18598-23-7). Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence in your laboratory.
Core Safety Directives: A Proactive Stance on Protection
Given the potential for acute toxicity and irritation, a comprehensive personal protective equipment (PPE) strategy is paramount. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Lab coat | Recommended if not performed in a ventilated enclosure |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron over a lab coat | Use in a fume hood or with local exhaust ventilation |
| Reaction Monitoring | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Lab coat | As needed based on ventilation |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Operational Protocol: From Receipt to Disposal
Adherence to a stringent, step-by-step protocol is the bedrock of laboratory safety. This section details the lifecycle of this compound within your laboratory.
Pre-Handling and Preparation
-
Information is the First Line of Defense: Before handling, all personnel must be familiar with the potential hazards. Although a specific SDS is elusive, reviewing the SDS for structurally similar compounds is mandatory[2][3][4].
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. Ensure safety showers and eyewash stations are accessible and have been recently tested[5].
-
PPE Inspection: Before each use, meticulously inspect all PPE for signs of degradation or damage. Gloves must be checked for pinholes or tears[2].
Handling Procedures
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Chemical Transfer: When transferring the chemical, use spark-proof tools and ground all equipment to prevent static discharge[2]. Avoid creating aerosols or dust[2][5].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing[4]. Do not ingest or inhale the substance[4].
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water[2][4]. Do not eat, drink, or smoke in the laboratory[6].
Emergency Procedures
-
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][4].
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[2][4].
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4].
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of both laboratory personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be collected in designated, properly labeled, and sealed containers for hazardous waste[2][4].
-
Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4]. All disposal activities must be in strict accordance with local, state, and federal regulations[7]. Do not allow the chemical to enter drains or waterways[2][4].
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided. This visual guide reinforces the connection between the experimental task and the required level of protection.
Caption: PPE Selection Workflow Diagram.
References
- Ethyl 2-(4-methoxyphenoxy)
-
Ethyl (2-methoxyphenoxy)acetate. PubChem. National Institutes of Health. [Link]
-
This compound. PubChem. National Institutes of Health. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
